molecular formula C10H10BNO4 B1603796 (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid CAS No. 284660-86-2

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Cat. No.: B1603796
CAS No.: 284660-86-2
M. Wt: 219 g/mol
InChI Key: CCQSNIWHVJIPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO4 and its molecular weight is 219 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxycarbonyl-1H-indol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-16-10(13)9-5-6-4-7(11(14)15)2-3-8(6)12-9/h2-5,12,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSNIWHVJIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610194
Record name [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284660-86-2
Record name [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in Modern Drug Discovery

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Within this privileged scaffold, indolylboronic acids have emerged as exceptionally versatile building blocks, primarily due to their stability, low toxicity, and amenability to a wide range of chemical transformations.[1] The title compound, this compound, is a particularly valuable reagent in drug discovery and development. The presence of the methoxycarbonyl group at the 2-position and the boronic acid moiety at the 5-position provides orthogonal handles for molecular elaboration, enabling the construction of complex and diverse chemical libraries for biological screening. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The most logical and experimentally validated approach to the synthesis of this compound involves a two-step sequence starting from commercially available 5-bromo-1H-indole-2-carboxylic acid. This strategy leverages a classical esterification followed by a modern palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This pathway is advantageous due to the relatively low cost of the starting materials, the high efficiency of the individual steps, and the well-documented nature of the chemical transformations involved.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Start 5-Bromo-1H-indole-2-carboxylic acid Intermediate Methyl 5-bromo-1H-indole-2-carboxylate Start->Intermediate Step 1: Esterification Target This compound Intermediate->Target Step 2: Miyaura Borylation

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of the Key Intermediate: Methyl 5-bromo-1H-indole-2-carboxylate

The initial step in the synthesis is the esterification of 5-bromo-1H-indole-2-carboxylic acid. This transformation is crucial as it protects the carboxylic acid functionality and provides the methoxycarbonyl group present in the final target molecule. A straightforward and high-yielding method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Esterification

A detailed, step-by-step methodology for the synthesis of methyl 5-bromo-1H-indole-2-carboxylate is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indole-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the starting material in methanol (approx. 0.2 M solution).

  • Catalyst Introduction: Cool the suspension to 0 °C in an ice bath and carefully bubble hydrogen chloride (HCl) gas through the solution until saturation, or alternatively, add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution overnight.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

ParameterValueReference
Starting Material 5-bromo-1H-indole-2-carboxylic acidCommercially Available
Reagents Methanol, HCl (gas) or H₂SO₄Standard Laboratory Reagents
Typical Yield >90%Estimated based on similar reactions
Purification Column Chromatography (if needed)Standard Laboratory Procedure

Part 2: Palladium-Catalyzed Miyaura Borylation

The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides.[2] This reaction is characterized by its mild conditions and excellent functional group tolerance, making it ideal for the synthesis of complex molecules.[1][3]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to afford the desired boronate ester and regenerate the active palladium catalyst.[2]

Miyaura_Borylation Intermediate Methyl 5-bromo-1H-indole-2-carboxylate Pinacol_Ester Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate Intermediate->Pinacol_Ester Pd(dppf)Cl₂, KOAc, Bis(pinacolato)diboron, Dioxane, Heat Target This compound Pinacol_Ester->Target Hydrolysis (e.g., aqueous acid)

Caption: The Miyaura borylation and subsequent hydrolysis.

Experimental Protocol: Miyaura Borylation and Hydrolysis

The following protocol describes the synthesis of the pinacol boronate ester and its subsequent hydrolysis to the boronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (KOAc, 2.0-3.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq), and degassed anhydrous 1,4-dioxane.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up of Pinacol Ester:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure. The crude pinacol ester can be purified by column chromatography.

  • Hydrolysis to Boronic Acid:

    • Dissolve the purified pinacol ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

    • Add an aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature until the hydrolysis is complete.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the final product, this compound.

ParameterValueReference
Starting Material Methyl 5-bromo-1H-indole-2-carboxylateSynthesized in Part 1
Reagents Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂Commercially Available
Solvent Anhydrous 1,4-DioxaneStandard Laboratory Solvent
Typical Yield 60-80%Estimated based on similar reactions
Purification Column ChromatographyStandard Laboratory Procedure

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs that utilize indole-based scaffolds. The two-step pathway detailed in this guide, commencing with the esterification of 5-bromo-1H-indole-2-carboxylic acid and culminating in a Miyaura borylation, represents a robust and scalable route to this valuable building block. The provided protocols are based on well-established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. By leveraging this synthetic strategy, drug development professionals can efficiently access a key intermediate for the creation of novel and diverse molecular entities with therapeutic potential.

References

Synthesis of Methyl 5-(dihydroxyboranyl)-1H-indole-2-carboxylate: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to methyl 5-(dihydroxyboranyl)-1H-indole-2-carboxylate, a key intermediate in medicinal chemistry. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of the core chemical transformations.

Introduction: The Strategic Importance of Indole Boronic Acids

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals, including serotonin, melatonin, and the anti-migraine triptan class of drugs.[1][2] Functionalizing this core with precision is paramount for developing novel therapeutics. Indolylboronic acids and their ester derivatives are exceptionally valuable building blocks because they are stable, generally non-toxic, and serve as versatile coupling partners in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2]

The target molecule, methyl 5-(dihydroxyboranyl)-1H-indole-2-carboxylate, is a bifunctional intermediate of significant interest. It features the indole nucleus for biological recognition, a boronic acid at the C5 position for subsequent carbon-carbon bond formation, and a methyl ester at the C2 position, which can be further modified or used to modulate electronic properties. This guide outlines a robust and reproducible synthetic strategy, beginning from a commercially available starting material.

Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis requires a strategic disconnection of the target molecule. The most reliable method for introducing a boronic acid group onto an aromatic ring is through the palladium-catalyzed Miyaura borylation of a corresponding aryl halide.[1][3] This leads to a straightforward retrosynthetic pathway.

G Target Methyl 5-(dihydroxyboranyl)-1H-indole-2-carboxylate BoronateEster Methyl 5-(pinacolato)boranyl-1H-indole-2-carboxylate Target->BoronateEster Hydrolysis BromoIndole Methyl 5-Bromo-1H-indole-2-carboxylate BoronateEster->BromoIndole Pd-Catalyzed Miyaura Borylation BromoAcid 5-Bromo-1H-indole-2-carboxylic Acid BromoIndole->BromoAcid Fischer Esterification

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies Methyl 5-Bromo-1H-indole-2-carboxylate as the key precursor. Our forward synthesis will therefore proceed in two primary stages:

  • Esterification: Synthesis of the borylation precursor, methyl 5-bromo-1H-indole-2-carboxylate.

  • Borylation and Hydrolysis: Conversion of the aryl bromide to the target boronic acid via a boronate ester intermediate.

Stage 1: Synthesis of the Key Precursor, Methyl 5-Bromo-1H-indole-2-carboxylate

The synthesis begins with the esterification of commercially available 5-Bromo-1H-indole-2-carboxylic acid. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a classic and highly effective method for this transformation.

Principle of Synthesis: Acid-Catalyzed Esterification

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid (in this case, generated from HCl gas). This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. Saturating the methanolic solution with HCl gas ensures a high concentration of the acid catalyst, driving the equilibrium towards the product.

Detailed Experimental Protocol: Esterification
  • Reaction Setup: Suspend 5-Bromo-1H-indole-2-carboxylic acid (10.0 g, 41.6 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the suspension to 0 °C in an ice bath. Bubble hydrogen chloride (HCl) gas through the solution until saturation is achieved.

    • Expert Insight: Anhydrous conditions are preferable. Using a drying tube is recommended. Saturation is typically indicated by the cessation of gas absorption and the formation of fumes above the solution.

  • Reaction: Remove the ice bath and allow the solution to warm gradually to room temperature, stirring overnight (approx. 16 hours).

  • Workup: Remove the solvent in vacuo. Treat the resulting residue with 0.88 ammonia solution (500 mL) to neutralize the excess acid.

    • Trustworthiness Check: The use of ammonia neutralizes the HCl and deprotonates any protonated amine species, ensuring the product is in its neutral form for efficient extraction.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the product.[4]

Expected Results and Characterization

This procedure typically affords the product, methyl 5-bromo-1H-indole-2-carboxylate, as a colorless oil or off-white solid.

ParameterExpected ValueSource
Yield ~8.35 g (~79%)[4]
Appearance Colorless Oil / Off-white Solid[4][5]
¹H NMR (400MHz, CDCl₃) δ = 8.96 (1H, bs, NH), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s, OCH₃)[4]
LRMS (Electrospray) m/z [M-H]⁻ 252 / 254[4]

Stage 2: Palladium-Catalyzed Miyaura Borylation

This is the core transformation where the C-B bond is formed. The Miyaura borylation uses a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester.

The Miyaura Borylation: A Mechanistic Overview

The reaction is a catalytic cycle involving a Palladium(0) species as the active catalyst.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (with Ar-Br) center pd2_boryl Ar-Pd(II)(Bpin)L₂ pd2_complex->pd2_boryl Transmetalation (with B₂pin₂ + Base) pd2_boryl->pd0 Reductive Elimination ar_bpin Ar-Bpin pd2_boryl->ar_bpin Product Release

Caption: Catalytic cycle of the Miyaura Borylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole precursor, forming a Pd(II) complex.

  • Transmetalation: A base (e.g., potassium acetate) activates the diboron reagent, which then transfers a boryl group to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired C-B bond of the product and regenerating the active Pd(0) catalyst.

Critical Parameters & Experimental Design
  • Catalyst: A combination of a palladium source like Pd(OAc)₂ or PdCl₂(dppf) is commonly used. PdCl₂(dppf) is often preferred as it is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species, with the dppf ligand already coordinated.

  • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is an excellent ligand for this transformation. Its wide bite angle and electron-rich nature promote the reductive elimination step and stabilize the catalytic species.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, crystalline solid that is easy to handle, and the resulting pinacol boronate ester is highly stable and suitable for purification by column chromatography.

  • Base: A mild base like potassium acetate (KOAc) is crucial. It facilitates the transmetalation step without causing unwanted side reactions, such as hydrolysis of the methyl ester.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or DMF are typically used to ensure solubility of the reactants and facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol: Borylation
  • Inert Atmosphere: To a flame-dried Schlenk flask, add methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

    • Expert Insight: Thorough degassing is critical for success. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to low yields.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate.

Stage 3: Final Hydrolysis to the Target Boronic Acid

The pinacol boronate ester is a stable intermediate. To obtain the final dihydroxyboranyl compound (the boronic acid), a simple hydrolysis step is required.

Principle of Boronate Ester Deprotection

The pinacol ester can be cleaved under aqueous acidic conditions. The reaction involves the hydrolysis of the B-O bonds of the dioxaborolane ring, liberating pinacol and the desired boronic acid. A common method involves transesterification with a volatile boronic acid like isobutylboronic acid followed by extraction, or simple hydrolysis with aqueous acid.

Detailed Experimental Protocol: Hydrolysis
  • Reaction Setup: Dissolve the purified methyl 5-(pinacolato)boranyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of acetone and water.

  • Hydrolysis: Add an aqueous solution of HCl (e.g., 1 M) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Isolation: If the product precipitates, it can be collected by filtration. Alternatively, the acetone can be removed in vacuo, and the aqueous residue can be extracted with ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, methyl 5-(dihydroxyboranyl)-1H-indole-2-carboxylate.

Conclusion and Future Applications

This guide outlines a robust, three-step synthesis of methyl 5-(dihydroxyboranyl)-1H-indole-2-carboxylate from its corresponding 5-bromo-carboxylic acid precursor. The strategy relies on two fundamental and high-yielding reactions: Fischer esterification and Miyaura borylation. The resulting molecule is a powerful synthetic intermediate, primed for use in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of C5-substituted indoles for screening in drug discovery programs. The protocols described herein are designed for reproducibility and provide a solid foundation for researchers in medicinal and synthetic organic chemistry.

References

A Comprehensive Technical Guide to the Structure Elucidation of (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Boronic Acids

Indole derivatives are foundational scaffolds in a vast array of biologically active molecules and materials.[1] Their functionalization is a cornerstone of medicinal chemistry and drug discovery. Among the myriad of synthetic strategies, the use of indolylboronic acids in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, stands out for its versatility and mild reaction conditions.[1][2] (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid is a key building block, enabling the introduction of a substituted indole moiety into complex molecular architectures. Accurate structural confirmation of this reagent is paramount to ensure the fidelity of subsequent synthetic transformations and the integrity of drug development programs.

This guide will systematically detail the application of modern analytical techniques to unequivocally determine the structure of (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid, providing both theoretical grounding and practical, step-by-step protocols.

Section 1: Synthesis and Preliminary Characterization

The synthesis of indolylboronic acids can be achieved through several routes, including the halide-to-lithium exchange followed by reaction with a borate ester, Miyaura borylation, or C-H activation.[1] For (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid, a common approach involves the borylation of a corresponding halo-indole precursor.

Synthetic Pathway Overview

A plausible synthetic route involves the palladium-catalyzed Miyaura borylation of methyl 5-bromo-1H-indole-2-carboxylate. This reaction typically utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source like bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to afford the target boronic acid.

Synthesis_Workflow A Methyl 5-bromo-1H-indole-2-carboxylate D Miyaura Borylation A->D B Bis(pinacolato)diboron (B₂pin₂) B->D C Pd Catalyst, Ligand, Base C->D E Intermediate Boronate Ester D->E F Hydrolysis E->F G (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid F->G

Caption: Synthetic workflow for (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid.

Section 2: Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The proton NMR spectrum of an indole ring system displays characteristic chemical shifts and coupling patterns.[3][4] For (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid, the expected signals are:

  • Indole N-H: A broad singlet in the downfield region (typically δ 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration.[3]

  • Aromatic Protons: The protons on the benzene portion of the indole ring (H-4, H-6, and H-7) will exhibit distinct signals. The boronic acid group at C-5 will influence the chemical shifts of the adjacent protons, H-4 and H-6.

  • Pyrrole Ring Proton (H-3): This proton will typically appear as a singlet or a small doublet due to coupling with the N-H proton.

  • Methoxycarbonyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons of the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H10.0 - 12.0br s
H-4~7.8 - 8.0d
H-6~7.6 - 7.8dd
H-7~7.3 - 7.5d
H-3~7.0 - 7.2s
OCH₃~3.8 - 4.0s
B(OH)₂Broad, variablebr s

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

  • Instrument Setup: Use a 400 or 500 MHz NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[3][5]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.[5]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will resonate in the downfield region (typically δ 160-170 ppm).

  • Aromatic and Heterocyclic Carbons: The eight carbon atoms of the indole ring will give distinct signals in the aromatic region (δ 100-140 ppm). The carbon bearing the boronic acid group (C-5) and the carbon attached to the methoxycarbonyl group (C-2) will have characteristic chemical shifts.

  • Methoxy Carbon (OCH₃): The methyl carbon of the ester group will appear in the upfield region (δ 50-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-7a135 - 140
C-2130 - 135
C-3a125 - 130
C-5125 - 130 (broad due to Boron)
C-4120 - 125
C-6115 - 120
C-7110 - 115
C-3100 - 105
OCH₃50 - 55

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg) is recommended.[5]

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.[3]

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration to form boroxines (cyclic trimers).[6][7] Therefore, careful selection of the ionization technique and analytical conditions is crucial. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.[6][8]

  • Expected Molecular Ion: The monoisotopic mass of C₁₀H₁₀BNO₄ is 219.0652.

  • HRMS Analysis: High-resolution mass spectrometry should be used to confirm the elemental composition. The measured mass should be within a few parts per million (ppm) of the calculated mass.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion, which can provide further structural information. Common fragmentation pathways for indole derivatives include loss of the substituents.

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

  • Chromatography: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, often with an additive like ammonium acetate to improve ionization.[8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode to detect the [M-H]⁻ ion, although positive mode may also yield adducts.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

    • Data Acquisition: Acquire full scan data to identify the molecular ion and perform MS/MS on the parent ion to observe fragmentation.

Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography A 1H NMR C 2D NMR (COSY, HSQC, HMBC) A->C End Confirmed Structure A->End B 13C NMR B->C B->End C->End D LC-MS (ESI) E HRMS D->E E->End F Single Crystal Growth G Diffraction Data Collection F->G H Structure Solution & Refinement G->H H->End Start Synthesized Compound Start->A Start->B Start->D Start->F If crystalline

Caption: Comprehensive workflow for the structure elucidation of the target compound.

Section 3: X-ray Crystallography for Definitive Structure Confirmation

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[9][10][11]

The indole ring is planar, and the geometry around the boron atom is expected to be trigonal planar. The crystal packing will likely be influenced by hydrogen bonding involving the indole N-H and the boronic acid hydroxyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount.[11] Common techniques include:

    • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.[11]

    • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.[11]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[12]

Conclusion

The structural elucidation of (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid is a critical step in its application as a synthetic building block. A combination of ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. For unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard. By following the systematic and self-validating protocols outlined in this guide, researchers can confidently verify the structure of this important reagent, ensuring the success of their synthetic endeavors in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Synthetic Potential

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid, a bifunctional molecule incorporating both a reactive boronic acid moiety and an indole-2-carboxylate scaffold, stands as a versatile building block in medicinal chemistry and materials science. The indole core is a privileged structure in numerous biologically active compounds, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[1][2][3] The precise physical and chemical properties of this reagent are paramount for its effective use, influencing everything from reaction kinetics and solubility to purification and storage.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. As experimentally determined data for this specific molecule is not extensively published, we will adopt the perspective of a senior scientist tasked with its initial characterization. We will outline not just the properties themselves, but the rigorous, self-validating experimental workflows required to determine them, paying special attention to the unique chemical nature of arylboronic acids.

Core Molecular and Physical Characteristics

A summary of the fundamental properties of this compound is presented below. It is critical to distinguish between computationally predicted values, which are useful for initial estimations, and experimentally determined values, which are the gold standard for research and development.

PropertyValueSource & Type
CAS Number 284660-86-2[4] - Experimental
Molecular Formula C₁₀H₁₀BNO₄[4] - Experimental
Molecular Weight 219.01 g/mol [4] - Experimental
IUPAC Name This compound[4] - Standard
Melting Point Not PublishedN/A
Boiling Point 484.2 ± 48.0 °C[5] - Predicted
Density 1.39 ± 0.1 g/cm³[5] - Predicted
pKa 8.55 ± 0.30[5] - Predicted
Appearance White to off-white solid/powderGeneral Observation

The Boroxine Equilibrium: A Critical Consideration

Before proceeding to experimental characterization, any scientist working with arylboronic acids must understand the dynamic equilibrium between the monomeric acid and its cyclic trimeric anhydride, the boroxine .[6][7]

This dehydration reaction is reversible and is influenced by factors such as the presence of water, temperature, and the electronic nature of the substituents on the aromatic ring.[8][9] The formation of the boroxine is an entropically driven process, as it releases three molecules of water.[7][8]

Expertise & Experience Insight: The presence of this equilibrium is the single most important factor complicating the analysis of boronic acids. In mass spectrometry, one might observe ions corresponding to the monomer, the boroxine, or various adducts. In NMR spectroscopy, the signals can be broadened or shifted depending on the rate of exchange between the two forms. A "wet" solvent will favor the monomer, while an anhydrous aprotic solvent will favor the boroxine. Therefore, any characterization protocol must be designed to control for or, at a minimum, acknowledge this equilibrium.

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Experimental Protocols for Physical Characterization

The following section details the step-by-step methodologies a researcher should employ to definitively characterize this compound.

Workflow for Comprehensive Characterization

The logical flow for characterizing a novel or uncharacterized boronic acid involves a multi-technique approach to build a complete and validated profile of the material.

Characterization_Workflow cluster_prelim Preliminary Analysis cluster_spec Spectroscopic & Chromatographic Analysis cluster_final Final Assessment start Obtain Sample mp Melting Point Determination start->mp Visual Inspection sol Solubility Screening start->sol nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) mp->nmr ms HPLC-MS Analysis sol->ms ir FTIR Spectroscopy nmr->ir data Compile & Correlate Data nmr->data ms->data ir->data report Generate Certificate of Analysis data->report

Caption: Logical workflow for the physical characterization of a boronic acid.

Melting Point Determination
  • Causality: The melting point is a primary indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities or, in the case of boronic acids, a mixture of the acid and its boroxine.

  • Methodology:

    • Sample Preparation: Ensure the sample is thoroughly dry. This can be achieved by drying under high vacuum for several hours. This step is crucial as residual water will favor the boronic acid form, while complete dryness may promote boroxine formation, affecting the melting point.[10]

    • Apparatus: Use a calibrated digital melting point apparatus.

    • Procedure:

      • Load a small amount of the finely ground solid into a capillary tube.

      • Place the tube in the apparatus.

      • Use a rapid heating rate (e.g., 10-15 °C/min) for a preliminary scan to estimate the melting range.

      • For an accurate measurement, use a new sample and heat at a slower rate (1-2 °C/min) starting from ~20 °C below the estimated melting point.

      • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

  • Trustworthiness: The protocol is self-validating by comparing the result to analogous structures. For instance, the related indole-5-boronic acid melts at 170-175 °C.[11][12] The presence of the methoxycarbonyl group at the 2-position may influence this value, but it provides a reasonable benchmark.

Solubility Screening
  • Causality: Understanding solubility is critical for selecting appropriate solvents for reactions (e.g., Suzuki coupling), purification (recrystallization), and analytical techniques (NMR, HPLC).

  • Methodology:

    • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Toluene, Hexanes).

    • Procedure:

      • To 1 mg of the compound in a small vial, add the solvent dropwise (e.g., 100 µL increments).

      • After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

      • Continue adding solvent up to a defined volume (e.g., 1 mL).

      • Categorize solubility as: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

  • Trustworthiness: This qualitative screen provides a practical basis for all subsequent solution-based work. The results should be consistent, e.g., if soluble in methanol, it is likely to be soluble in ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR provides unambiguous structural confirmation. ¹H and ¹³C NMR confirm the organic framework, while ¹¹B NMR is specific to the boronic acid moiety and can distinguish between the sp²-hybridized boron in the acid/boroxine and a potential sp³-hybridized boronate species.[13][14]

  • Methodology:

    • Sample Preparation:

      • For ¹H and ¹³C NMR, dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ and N-H protons are typically observable. The presence of residual water in the solvent will influence the boroxine equilibrium.

    • ¹H NMR: Acquire a standard proton spectrum. Expect to see signals for the indole ring protons, the N-H proton (often a broad singlet), the methoxy group singlet (~3.8-4.0 ppm), and a broad signal for the B(OH)₂ protons which may exchange with water.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.

    • ¹¹B NMR: This is a crucial experiment. Using a boric acid or BF₃·Et₂O standard, acquire a proton-decoupled ¹¹B spectrum.

      • A signal between δ 28-34 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.

      • The boroxine form typically appears slightly downfield in the same region.

      • A signal between δ 5-10 ppm would indicate a tetracoordinate (sp³) boronate species, which could form if the compound complexes with a Lewis basic solvent or other species.[14]

  • Trustworthiness: The combination of these three NMR experiments provides a powerful, self-validating dataset. The ¹H and ¹³C spectra must be consistent with the proposed indole-2-carboxylate structure, and the ¹¹B spectrum must confirm the presence of the boronic acid moiety.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Causality: HPLC-MS confirms the molecular weight and purity of the compound. It is particularly useful for identifying the boroxine and other potential impurities. Standard ESI-MS can be complicated by the formation of adducts and boroxines in the gas phase.[15] A well-developed HPLC method is essential.

  • Methodology:

    • Chromatography:

      • Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is a standard choice.

      • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% formic acid or 10 mM ammonium acetate, is effective. Ammonium acetate can help suppress boroxine formation during analysis.[15]

    • Mass Spectrometry:

      • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.

      • Expected Ions (Positive Mode):

        • [M+H]⁺ = 219.01 (as C₁₀H₁₀BNO₄) + 1.01 = 220.02

        • [M+Na]⁺ = 219.01 + 22.99 = 242.00

      • Expected Ions (Negative Mode):

        • [M-H]⁻ = 219.01 - 1.01 = 218.00

      • Boroxine Observation: Be aware of the potential for observing the boroxine trimer, which would have a much higher mass.

  • Trustworthiness: The protocol is validated by the consistency between the UV chromatogram (purity) and the mass spectrum (identity). The observed mass should match the calculated exact mass of the molecular formula C₁₀H₁₀BNO₄ to within a few ppm on a high-resolution mass spectrometer.

Conclusion: A Framework for Confident Application

References

A Technical Guide to the Solubility of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid is a pivotal building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex bioactive molecules.[1] Despite its importance, a significant knowledge gap exists regarding its fundamental physicochemical properties, particularly its solubility. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the unique chemistry of boronic acids, including their pH-dependent equilibria and potential for anhydride formation, which critically impact their solubility profiles.[2][3] This document serves as a practical manual for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for kinetic and thermodynamic solubility determination, and discusses the profound implications of these findings for formulation and overall drug discovery timelines.

Introduction: The Compound in Context

The indole scaffold is a privileged structure in drug discovery, and its functionalization is a cornerstone of modern medicinal chemistry. This compound (CAS No. 284660-86-2) represents a key intermediate, enabling the introduction of the indole moiety into a wide array of molecular frameworks.[4][5] However, the journey from a promising building block to a viable drug candidate is often dictated by its physicochemical properties. Solubility, in particular, is a master variable that influences everything from reaction kinetics in synthesis to bioavailability in preclinical studies.

Boronic acids, as a class, present unique challenges and opportunities. Their solubility is not a static value but is dynamically influenced by pH, solvent, and the presence of co-solutes, owing to their Lewis acidic nature and propensity to form various species in solution.[6] This guide will demystify these complexities and provide a robust framework for their characterization.

Physicochemical Profile and Predicted Characteristics

PropertyValue / Predicted ValueSourceSignificance for Solubility
CAS Number 284660-86-2[4][7]Unique identifier for the compound.
Molecular Formula C₁₀H₁₀BNO₄[4][7]Provides elemental composition.
Molecular Weight 219.01 g/mol [4]Essential for converting mass to molarity.
Predicted pKa 8.55 ± 0.30[7]Critical . Suggests a significant increase in aqueous solubility at pH > 8.5 as the neutral acid converts to the more soluble anionic boronate form.
Predicted Density 1.39 ± 0.1 g/cm³[7]Relevant for solid-state characterization and formulation.
Predicted Boiling Point 484.2 ± 48.0 °C[7]Indicates low volatility, making mass spectrometry challenging without derivatization.[8]

The methoxycarbonyl group at the 2-position is an electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the boronic acid compared to an unsubstituted indole.[6] This makes the pH-solubility relationship particularly important to characterize in the physiological range.

The Underlying Chemistry of Boronic Acid Solubility

To accurately measure and interpret the solubility of this compound, one must understand the chemical equilibria at play. The solubility value is a composite of all species present at equilibrium.

pH-Dependent Equilibrium

The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from water. This converts the neutral, trigonal planar boronic acid into a more soluble, anionic, tetrahedral boronate species.[9] This equilibrium is governed by the compound's pKa.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Neutral_Acid R-B(OH)₂ (Trigonal Planar, Less Soluble) Anionic_Boronate [R-B(OH)₃]⁻ (Tetrahedral, More Soluble) Neutral_Acid->Anionic_Boronate + OH⁻ Anionic_Boronate->Neutral_Acid + H⁺

Caption: pH-dependent equilibrium of boronic acid.

Anhydride Formation: The Boroxine

A common and often overlooked phenomenon is the dehydration of boronic acids to form cyclic trimers known as boroxines.[2] This is particularly prevalent in organic solvents or upon heating of the solid material. Boroxines are typically much less soluble than their monomeric acid counterparts and can complicate solubility measurements by sequestering the compound in an insoluble form.[3] Re-equilibration back to the monomeric acid in aqueous media can be slow, leading to underestimation of the true solubility.

Interaction with Diols: A Formulation Strategy

Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[3] This interaction is foundational to their use as sensors and is a powerful strategy in pharmaceutical formulation. Excipients like mannitol, sorbitol, or glycerol can significantly enhance the aqueous solubility of a boronic acid-containing drug by shifting the equilibrium towards the highly soluble boronate ester.[3][10]

G Boronic_Acid R-B(OH)₂ Boronate_Ester Cyclic Boronate Ester (More Soluble) Boronic_Acid->Boronate_Ester + Diol Diol HO-CH₂ HO-CH₂ (e.g., Mannitol) Boronate_Ester->Boronic_Acid + 2 H₂O

Caption: Solubility enhancement via boronate ester formation.

Experimental Protocols for Solubility Determination

Given the absence of published data, the following protocols provide a robust pathway for generating a comprehensive solubility profile. The workflow progresses from rapid, early-stage screening to a definitive thermodynamic measurement.

G A Compound Received (Solid State Characterization: XRPD, TGA, DSC) B Protocol 4.1: Kinetic Solubility Screening (DMSO stock -> Buffer) A->B C Is solubility > 200 µM? B->C D Protocol 4.2: Thermodynamic Shake-Flask Solubility (Slurry Method) C->D Yes E Protocol 4.3: pH-Dependent Solubility Profile (Multiple Buffers) C->E No (Focus on pH) D->E F Data Analysis & Reporting E->F

Caption: Experimental workflow for solubility profiling.

Protocol 4.1: Kinetic Solubility Screening (Turbidimetric Method)
  • Objective: To obtain a rapid, early-stage assessment of solubility for initial compound evaluation. This method measures the point at which the compound precipitates from a solution, which is kinetically, not thermodynamically, determined.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

    • Assay Plate Preparation: In a 96-well microplate, dispense the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Serial Dilution: Add the DMSO stock solution to the buffer in increasing amounts across the plate to create a concentration gradient. The final DMSO concentration should be kept low and consistent (e.g., <1%) to minimize co-solvent effects.

    • Incubation & Measurement: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). Measure the turbidity (absorbance at ~620 nm) of each well using a plate reader.

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

  • Rationale: This high-throughput method is ideal for ranking compounds in early discovery but may overestimate solubility as it does not allow sufficient time for crystal lattice formation.

Protocol 4.2: Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the true thermodynamic solubility, representing the saturation point of the solution in equilibrium with the solid-state material. This is the gold standard for regulatory submissions.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a glass vial. The excess solid is critical to ensure equilibrium is reached with the most stable polymorph.

    • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration. For boronic acids, a minimum of 24-48 hours is recommended to ensure the dissolution/re-precipitation of any boroxine anhydrides.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. It is crucial to separate the liquid from the solid without disturbing the equilibrium. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the standard procedure.

    • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (see Section 5).

  • Rationale: This method ensures that the measured concentration represents the true equilibrium between the dissolved solute and the most stable solid form, providing a definitive solubility value.

Protocol 4.3: pH-Dependent Solubility Profile
  • Objective: To map the compound's solubility across a range of pH values, which is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10). Use buffers with minimal potential for boronate ester formation (e.g., phosphate, acetate).

    • Solubility Measurement: Perform the Shake-Flask method (Protocol 4.2) in each of the prepared buffers.

    • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH. The resulting curve should show a low solubility plateau at pH values below the pKa, followed by a sharp increase in solubility as the pH exceeds the pKa.

  • Rationale: This profile provides invaluable insight into the compound's ionization behavior and is critical for selecting appropriate formulation strategies.[3] The data can be used to model in vivo dissolution.

Analytical Quantification: A Critical Step

Accurate quantification of the dissolved compound is paramount. A reverse-phase HPLC-UV method is typically suitable.

  • Challenge: Boronic acids can be challenging to analyze chromatographically. Their pinacol esters, often used in synthesis, can hydrolyze back to the boronic acid on-column, leading to poor peak shape or multiple peaks.[11]

  • Recommended Starting Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Detection: UV (scan for optimal wavelength, likely near the indole absorbance maximum of ~270-290 nm)

    • Injection Volume: 2 µL

  • Self-Validation: The analytical method must be validated for linearity, accuracy, and precision using a standard curve prepared from a known concentration of the compound in a solubilizing diluent (e.g., 50:50 acetonitrile:water). The diluent for the solubility samples should match the mobile phase composition at the start of the gradient to ensure good peak shape.

Implications for Drug Development

The solubility profile of this compound and its derivatives directly impacts several key areas:

  • Medicinal Chemistry: Low solubility in organic solvents can hamper purification and reaction efficiency. The choice of solvent can be guided by general trends, where ethers and ketones often provide better solubility for boronic acids than hydrocarbons.[12]

  • Developability Assessment: Based on its predicted pKa of ~8.55, the compound is expected to be predominantly in its neutral, less soluble form at physiological pH (1-7.4).[7] This suggests it may exhibit dissolution-limited absorption and fall into Biopharmaceutics Classification System (BCS) Class II or IV.

  • Formulation Strategies:

    • Oral Delivery: For low aqueous solubility, formulation approaches such as amorphous solid dispersions or particle size reduction (micronization) may be necessary.

    • Parenteral Delivery: The pH-solubility profile is critical. If solubility at neutral pH is insufficient, formulation at a higher pH (>9) where the soluble boronate is the dominant species could be a viable strategy. Alternatively, the use of solubilizing excipients that form boronate esters, such as mannitol, is a well-established approach for boronic acid drugs (e.g., Bortezomib).[3][10]

Conclusion

While direct, published solubility data for this compound remains elusive, a comprehensive understanding of boronic acid chemistry provides a clear path forward. Its solubility is not a single number but a complex function of pH and solution composition. By employing the systematic experimental and analytical protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions. This characterization is not merely an academic exercise; it is a critical step in navigating the challenges of drug development and unlocking the full therapeutic potential of molecules derived from this important chemical building block.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science, primarily owing to its hybrid structure incorporating a pharmacologically relevant indole scaffold and a versatile boronic acid moiety. As a key building block in drug discovery, its unambiguous structural elucidation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this molecule. It is designed to equip researchers with the foundational knowledge and practical insights required to obtain and interpret high-quality spectroscopic data, thereby ensuring the integrity of their research and development endeavors. This document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural confirmation and purity assessment of the title compound.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its derivatization allows for the fine-tuning of biological activity. The introduction of a methoxycarbonyl group at the 2-position and a boronic acid at the 5-position of the indole ring creates a multifunctional molecule with broad synthetic utility. The boronic acid group, in particular, is a versatile functional group that can participate in Suzuki-Miyaura cross-coupling reactions, form reversible covalent bonds with diols (enabling applications in sensing and bioconjugation), and act as a serine protease inhibitor.

Given the critical role of this compound as a synthetic intermediate, its thorough characterization is a prerequisite for its use in any application. Spectroscopic methods provide the necessary tools to confirm its molecular structure, assess its purity, and identify any potential impurities. This guide will provide a detailed roadmap for achieving these objectives.

Molecular Structure and Key Chemical Identifiers

A foundational step in the characterization of any chemical compound is the compilation of its fundamental identifiers.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 284660-86-2[1]
Molecular Formula C₁₀H₁₀BNO₄[1]
Molecular Weight 219.01 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of the title compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Prediction
N-H~11.5 - 12.5br s-The indole N-H proton is typically deshielded and appears as a broad singlet.
B(OH)₂~8.0 - 8.5br s-The protons of the boronic acid hydroxyl groups are acidic and often exchange with residual water in the solvent, leading to a broad singlet.
H-4~8.0 - 8.2dJ ≈ 1.5This proton is ortho to the boronic acid group and is expected to be a doublet due to coupling with H-6.
H-6~7.6 - 7.8ddJ ≈ 8.5, 1.5This proton is coupled to both H-4 (meta) and H-7 (ortho).
H-7~7.4 - 7.6dJ ≈ 8.5This proton is ortho to H-6 and appears as a doublet.
H-3~7.0 - 7.2s-The proton at the 3-position of the indole ring is adjacent to the methoxycarbonyl group and is expected to be a singlet.
O-CH₃~3.8 - 4.0s-The methyl protons of the methoxycarbonyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C=O~160 - 165The carbonyl carbon of the ester is significantly deshielded.
C-5~135 - 140The carbon bearing the boronic acid group is expected to be in this region. The exact shift can be broad due to quadrupolar relaxation of the boron nucleus.
C-7a~130 - 135Quaternary carbon at the fusion of the two rings.
C-2~125 - 130The carbon bearing the methoxycarbonyl group.
C-3a~120 - 125Quaternary carbon at the fusion of the two rings.
C-6~120 - 125Aromatic CH carbon.
C-4~115 - 120Aromatic CH carbon.
C-7~110 - 115Aromatic CH carbon.
C-3~100 - 105The carbon at the 3-position of the indole ring.
O-CH₃~50 - 55The methyl carbon of the ester.
Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of DMSO-d6 A->B C Filter into NMR tube B->C D Acquire ¹H NMR spectrum C->D 400 MHz+ Spectrometer E Acquire ¹³C NMR spectrum D->E F Acquire 2D NMR (COSY, HSQC, HMBC) if needed E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Set the spectral width to approximately 16 ppm.

      • Use a 30-degree pulse angle to avoid saturation.

      • Set the relaxation delay to at least 2 seconds to allow for full relaxation of the protons.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to approximately 220 ppm.

      • A relaxation delay of 2-5 seconds is recommended.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate integration.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Predicted Mass Spectrum Data

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Ion Predicted m/z (Exact Mass) Ionization Mode Notes
[M+H]⁺220.0776PositiveThe protonated molecule is expected to be the base peak in positive ion mode.
[M-H]⁻218.0620NegativeThe deprotonated molecule is expected in negative ion mode.
[M+Na]⁺242.0595PositiveAdduct with sodium ions is commonly observed.
[M-H₂O+H]⁺202.0670PositiveLoss of water from the boronic acid moiety is a common fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (~1 mg/mL) B Use a suitable solvent (e.g., Methanol) A->B C Infuse into ESI source B->C D Acquire full scan mass spectrum C->D High-Resolution MS E Perform MS/MS on parent ion for fragmentation D->E F Determine accurate mass E->F G Propose elemental composition F->G H Analyze fragmentation pattern G->H

Caption: Standard workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (for an ESI-TOF or ESI-Orbitrap mass spectrometer):

    • Ionization Mode: Acquire spectra in both positive and negative ESI modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.

    • Capillary Voltage: Optimize the capillary voltage (typically 3-5 kV) to achieve stable spray and maximum ion signal.

    • Nebulizing Gas: Use nitrogen as the nebulizing and drying gas. Optimize the flow rate and temperature for efficient desolvation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass to confirm the elemental composition.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information. For instance, the loss of water (18 Da) or the methoxy group (31 Da) would be indicative of the expected structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and B-O bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H (Boronic Acid)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
N-H (Indole)~3400MediumMay be partially obscured by the O-H stretch.
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000WeakFrom the methyl group.
C=O (Ester)~1700 - 1720StrongA sharp, strong absorption characteristic of an ester carbonyl.
C=C (Aromatic)~1450 - 1600Medium to StrongMultiple bands are expected in this region.
B-O (Boronic Acid)~1300 - 1400StrongA strong, broad band characteristic of the B-O stretch.
Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place a small amount of solid sample on ATR crystal B Acquire background spectrum A->B C Acquire sample spectrum B->C FT-IR Spectrometer D Identify characteristic absorption bands C->D E Correlate bands to functional groups D->E

Caption: Standard workflow for IR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Parameters (for an FT-IR spectrometer):

    • Spectral Range: Scan from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

    • Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the indole ring.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of this compound, recorded in a suitable solvent like methanol or ethanol, is expected to show absorption bands characteristic of the indole chromophore.

Solvent Predicted λmax (nm) Molar Absorptivity (ε) Electronic Transition
Methanol~220-230 and ~270-290High for the lower wavelength band, Moderate for the higher wavelength bandπ → π* transitions of the indole ring.
Experimental Protocol for UV-Vis Data Acquisition

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of known concentration B Use a UV-transparent solvent (e.g., Methanol) A->B C Record baseline with solvent B->C D Record sample spectrum C->D UV-Vis Spectrophotometer E Determine λmax D->E F Calculate molar absorptivity (ε) E->F

Caption: Standard workflow for UV-Vis analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 absorbance units.

  • Instrument Parameters (for a dual-beam UV-Vis spectrophotometer):

    • Wavelength Range: Scan from 200 to 400 nm.

    • Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

  • Data Acquisition and Analysis:

    • Fill both the sample and reference cuvettes with the solvent and record a baseline.

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Record the UV-Vis spectrum.

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the indole chromophore. By following the detailed protocols and utilizing the predictive data outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic building block, thereby ensuring the reliability and reproducibility of their scientific findings.

References

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid: A Cornerstone Building Block for Modern Drug Discovery

Abstract

This compound is a specialized heterocyclic building block that has garnered significant attention within the pharmaceutical and materials science sectors. Its unique structure, combining a reactive boronic acid moiety with a privileged indole scaffold, makes it an invaluable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, core applications, and a detailed, field-proven protocol for its use in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the practical utility and strategic importance of this compound in the rapid generation of novel molecular entities.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a ubiquitous scaffold found in a vast array of naturally occurring molecules and synthetic compounds with profound biological activities.[1] Molecules such as serotonin, melatonin, and tryptamine underscore the significance of this heterocycle in neurobiology.[1] Consequently, the functionalization of the indole core is a central theme in medicinal chemistry, with substituted indoles reported as inhibitors for targets ranging from kinases to viral proteins.[1]

Boronic acids, in parallel, have emerged as indispensable tools in modern organic synthesis.[2] Their stability, low toxicity, and versatile reactivity make them ideal coupling partners in reactions that form carbon-carbon and carbon-heteroatom bonds.[2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, in particular, stands as the preeminent method for constructing biaryl and heteroaryl systems, which are crucial motifs in many drug candidates.[4][5]

This compound merges these two powerful chemical entities. The boronic acid at the C-5 position serves as a highly effective handle for Suzuki-Miyaura coupling, while the methoxycarbonyl group at the C-2 position provides a site for further chemical elaboration or can act as a key pharmacophoric element. This dual functionality makes it a strategic building block for creating diverse and complex molecular libraries aimed at discovering next-generation therapeutics.

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 284660-86-2[6]
Molecular Formula C10H10BNO4[6][7]
Molecular Weight 219.01 g/mol [6][7]
Appearance Typically a white to off-white solidN/A
SMILES O=C(C(N1)=CC2=C1C=CC(B(O)O)=C2)OC[6]

Caption: A representation of the core indole scaffold with functional groups.

Core Application: The Suzuki-Miyaura Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the indole C-5 position and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide (or triflate).

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the electrophilic partner (Ar-X), inserting itself into the carbon-halide bond to form a high-valent Palladium(II) species.[5]

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (the indole moiety) to the Palladium(II) center, displacing the halide. This is often the rate-determining step. The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming a more nucleophilic boronate species [R-B(OH)₃]⁻.

  • Reductive Elimination : The two organic groups on the palladium center (the indole and the aryl group from the electrophile) couple and are expelled from the complex. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-Indole transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0  Regeneration product_out Ar-Indole (Product) reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition boronic_acid_in (Indole)-B(OH)₂ + Base boronic_acid_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Reagents and Equipment
  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, XPhos)[8]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or a mixture like Dioxane/Water 4:1)[8][9]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification (silica gel chromatography)

Step-by-Step Procedure

Experimental_Workflow prep 1. Preparation & Inerting reagents 2. Reagent Addition prep->reagents Flask is charged reaction 3. Reaction Execution reagents->reaction Heat to T monitor 4. Monitoring reaction->monitor TLC/LC-MS monitor->reaction Incomplete workup 5. Aqueous Work-up monitor->workup Complete purify 6. Purification workup->purify Crude product analyze 7. Analysis purify->analyze Pure product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

  • Preparation & Inerting : To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.). Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition : To the solid mixture, add the palladium catalyst/ligand system (2-5 mol%). Then, add the degassed solvent via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential for removing dissolved oxygen.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[8] For some modern catalyst systems, milder conditions (e.g., 37 °C) may be effective.[9]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed. A common issue is the homocoupling of the boronic acid or protodeboronation (loss of the boronic acid group), which can be minimized by using a stoichiometric excess of the boronic acid and ensuring anhydrous conditions where appropriate.[8]

  • Aqueous Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous wash removes the inorganic base and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure product.

  • Analysis : Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Applications in Drug Discovery

The true value of this reagent is demonstrated by its application in synthesizing molecules with therapeutic potential. The ability to couple the indole core to other aromatic or heterocyclic systems allows for the exploration of vast chemical space.

  • Kinase Inhibitors : Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure to occupy adjacent pockets in the ATP binding site. This boronic acid is an ideal starting point for building such scaffolds.

  • Antiviral Agents : Substituted indoles have shown broad activity against various viruses, including HCV.[1] The C-C bond formed via Suzuki coupling can be used to append groups that enhance potency or improve pharmacokinetic properties.

  • CNS-Active Agents : As a derivative of a core neurochemical scaffold, compounds derived from this building block are frequently explored for activity at G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

The presence of the boronic acid functional group itself has become a key feature in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[2][10] While this specific reagent is primarily used as a synthetic intermediate, the broader field of boron-containing pharmaceuticals continues to expand, highlighting the biocompatibility and unique chemical properties of the boronic acid moiety.[11]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, combined with the privileged nature of the indole scaffold, provides a reliable and efficient pathway to novel and complex molecular architectures. By mastering its application, particularly in the context of the Suzuki-Miyaura reaction, research and development teams can significantly accelerate their discovery programs.

References

The Researcher's Gateway to Novel Indole Scaffolds: A Technical Guide to Commercially Available Substituted Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry. The functionalization of the indole ring is a key strategy in the development of novel therapeutic agents targeting a wide range of diseases.[1][2] Substituted indoles have shown remarkable efficacy as inhibitors of enzymes like spleen tyrosine kinase and as agents targeting the hepatitis C virus and Nav1.7 channels.[1]

Among the myriad of synthetic methodologies available for indole functionalization, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[1][3] This Nobel Prize-winning reaction utilizes organoboronic acids as key coupling partners, valued for their stability, low toxicity, and functional group tolerance.[3][4] Consequently, the commercial availability of a diverse palette of substituted indolylboronic acids is a critical enabler for researchers in drug discovery and process development, accelerating the synthesis of novel compounds with therapeutic potential.[4] This guide provides an in-depth overview of the commercially available substituted indolylboronic acids, practical guidance on their application, and insights into the strategic considerations for their use in synthesis.

Navigating the Landscape of Commercially Available Indolylboronic Acids

The accessibility of substituted indolylboronic acids has expanded significantly, providing researchers with a rich toolbox of building blocks. These reagents are typically available as the free boronic acids or their more stable pinacol esters. The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the desired stability of the reagent. Pinacol esters, for instance, can offer enhanced stability and are often preferred for more complex or sensitive substrates.

Below is a curated summary of commercially available substituted indolylboronic acids, categorized by the position of the boronic acid moiety on the indole ring. This is not an exhaustive list but represents a significant cross-section of readily available starting materials from prominent suppliers.

Indole-2-boronic Acids

Substituents at the C2 position of the indole ring are of significant interest for modulating biological activity. The commercial availability of indole-2-boronic acids, particularly with N-protection, facilitates their use in cross-coupling reactions.

Compound NameSupplier(s)Notes
1-Methyl-1H-indole-2-boronic acidApollo Scientific[5]N-methylation can influence solubility and reactivity.
1-Boc-indole-2-boronic acidThermo Fisher Scientific[6], Sigma-Aldrich, MedchemExpress[7]The Boc protecting group is readily removable under acidic conditions, offering synthetic flexibility.
Indole-2-boronic acid pinacol esterSigma-Aldrich[8]The pinacol ester provides increased stability for storage and handling.
Indole-3-boronic Acids

The C3 position is a common site for functionalization in many biologically active indole derivatives. A variety of N-substituted indole-3-boronic acid pinacol esters are commercially available.

Compound NameSupplier(s)Notes
Indole-3-boronic acidSigma-Aldrich, Amitychem[9]The parent compound for C3-functionalization.
Indole-3-boronic acid pinacol esterAlfa Chemistry[10], eMolecules[11]A versatile building block for Suzuki-Miyaura couplings.
1-(Phenylsulfonyl)indole-3-boronic acid pinacol esterAlfa Chemistry[10]The phenylsulfonyl protecting group can influence the electronic properties of the indole ring.
1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol esterSigma-Aldrich[12]The TBDMS protecting group is base-stable and can be removed with fluoride sources.
Indole-4-boronic Acids

Functionalization at the C4 position can be crucial for achieving specific interactions with biological targets.

Compound NameSupplier(s)Notes
Indole-4-boronic acidSigma-Aldrich[13]Enables access to 4-substituted indole derivatives.
Indole-4-boronic acid pinacol esterFrontier Specialty Chemicals[14][15], Sun-shinechem[16]Offers an alternative to the free boronic acid with potentially different solubility and reactivity profiles.
Indole-5-boronic Acids

The C5 position is another key site for modification in the development of indole-based therapeutics.

Compound NameSupplier(s)Notes
Indole-5-boronic acidAmerican Elements[17], Sigma-Aldrich, Allschoolabs, Oakwood Chemical[18], Cenmed Enterprises[19]Widely available for the synthesis of 5-substituted indoles.
Indole-5-boronic acid, pinacol esterParchem[20], Boron Molecular, Optima Chemical[21]The pinacol ester is a common and stable form for this building block.
Indole-6-boronic Acids

Substituents at the C6 position contribute to the diversity of accessible indole-based chemical space.

Compound NameSupplier(s)Notes
Indole-6-boronic acidBLDpharm[22], Alfa Chemistry[23], Thermo Fisher Scientific[24], Sigma-Aldrich, J&K Scientific[25], Chem-Impex[26]A key reagent for introducing functionality at the 6-position.
Indole-7-boronic Acids

The C7 position, adjacent to the nitrogen atom, offers unique opportunities for steric and electronic modulation of the indole core.

Compound NameSupplier(s)Notes
Indole-7-boronic acideMolecules[27]Provides access to 7-substituted indole derivatives.
Indole-7-boronic acid pinacol esterAmerican Elements[28]A stable precursor for cross-coupling reactions.
Azaindole-boronic Acids

The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom gives rise to azaindoles, which are also important scaffolds in medicinal chemistry.

Compound NameSupplier(s)Notes
7-Azaindole-5-boronic acid pinacol esterThermo Fisher Scientific[29]A building block for accessing the azaindole core.
1-Methyl-7-azaindole-4-boronic acid pinacol esterAOBChem[30]N-methylation and substitution at the 4-position offer further diversification.

Experimental Protocol: A Practical Guide to Suzuki-Miyaura Cross-Coupling with Indolylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[31] The following protocol provides a generalized yet robust starting point for the coupling of an aryl halide with an indolylboronic acid. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates to achieve optimal yields.[31][32]

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Indolylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Indolylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (if using a simple palladium source, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF, Toluene, typically 4:1 to 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser and magnetic stir bar), add the aryl bromide, indolylboronic acid, palladium catalyst, ligand (if required), and base.

  • Inert Atmosphere: Seal the vessel and flush with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via a syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can often significantly reduce reaction times.[32]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted indole.

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for the success of the coupling reaction. Electron-rich and sterically hindered phosphine ligands, such as SPhos and XPhos, are often effective for challenging couplings involving heteroaromatic substrates.[33]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and the suppression of side reactions. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.[32]

  • Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent and water is often used to facilitate the dissolution of all components.[31] Polar aprotic solvents like DMF or dioxane are frequently used.[31]

Self-Validating System:

A well-executed Suzuki-Miyaura reaction should result in the clean formation of the desired product with minimal side products. The identity and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Diagram of the Suzuki-Miyaura Coupling Experimental Workflow:

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Indolylboronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A schematic overview of the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted indoles are prevalent in the design of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases. The strategic placement of substituents on the indole core, facilitated by the use of indolylboronic acids, is essential for achieving high potency and selectivity. For instance, the synthesis of inhibitors targeting kinases in the MAPK/ERK pathway, which is often dysregulated in cancer, can be achieved through the coupling of indolylboronic acids with appropriate heterocyclic partners.

Diagram of a Simplified Kinase Signaling Pathway:

G Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Indole-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: Illustration of an indole-based inhibitor targeting a kinase within a cellular signaling cascade.

Conclusion: Empowering Innovation through Accessible Chemistry

The commercial availability of a diverse range of substituted indolylboronic acids has significantly lowered the barrier to entry for researchers seeking to explore the vast chemical space of indole derivatives. This accessibility, coupled with robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, empowers the rapid design and synthesis of novel molecules with the potential to become next-generation therapeutics. As the demand for more effective and selective drugs continues to grow, the importance of these versatile building blocks in the drug discovery and development pipeline will only intensify.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus in Modern Chemistry

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its versatile biological activity and unique electronic properties make it a cornerstone in drug discovery and materials science. The targeted functionalization of the indole ring is paramount for developing novel compounds with tailored properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile tool for the formation of carbon-carbon bonds. This reaction's tolerance of a wide array of functional groups, coupled with generally mild reaction conditions, has cemented its role in the synthesis of complex molecular architectures.[1][2]

This guide provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction conditions specifically for (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid . This particular building block is of significant interest as it allows for the introduction of a functionalized indole moiety, with the methoxycarbonyl group at the 2-position offering a handle for further synthetic transformations or for modulating the electronic properties of the target molecule. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and provide insights into the rationale behind the selection of specific reagents and conditions.

Understanding the Reactant: Key Characteristics of this compound

This compound (CAS 284660-86-2) presents unique considerations for Suzuki-Miyaura coupling due to its structural features:

  • The Indole NH Group: The acidic proton of the indole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions. While N-protection can circumvent this, developing conditions tolerant of the free NH is often desirable to maintain synthetic efficiency.

  • Electron-Withdrawing Group: The methoxycarbonyl group at the C2 position is electron-withdrawing, which can influence the nucleophilicity of the boronic acid and potentially slow down the transmetalation step in the catalytic cycle.

  • Heteroaromatic System: Indole itself is a heteroaromatic system, and like other heteroaryl boronic acids, it can be prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[3]

These characteristics necessitate a careful selection of reaction parameters to achieve high yields and purity of the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1][2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, base, and solvent system.

Parameter Recommendation Rationale References
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[4][5] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is particularly effective for cross-coupling of heteroaryl boronic acids.[6][4][5][6]
Ligand PPh₃, dppf (often integrated into the catalyst)Triphenylphosphine is a standard ligand for many Suzuki couplings. Dppf is a bulky electron-rich ligand that can promote the oxidative addition and reductive elimination steps.[5][6]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Carbonates are standard bases for Suzuki reactions.[5][7] Phosphates and cesium carbonate are stronger bases that can be effective for more challenging substrates, such as those with electron-withdrawing groups or for heteroaryl couplings.[4][4][5][7]
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is commonly employed. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane, toluene, and dimethoxyethane (DME) are excellent solvents for dissolving the organic reactants.[4][7][8][9][4][7][8][9]
Reaction Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides or when dealing with electron-deficient boronic acids. Microwave heating can also be employed to accelerate the reaction.[4][7][4][7]

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a general and robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Alternatively, heat the reaction in a microwave reactor at 120 °C for 1 hour.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-indole-2-carboxylate.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction gives a low yield, consider screening other bases such as K₃PO₄ or Cs₂CO₃, which can be more effective for heteroaryl couplings.[4] Increasing the reaction temperature or using a more active catalyst system, such as one with a bulky phosphine ligand like SPhos, may also improve the outcome.[4]

  • Protodeboronation: To minimize protodeboronation, ensure the reaction is performed under a strictly inert atmosphere and that the solvents are thoroughly degassed. Using a less aqueous solvent system or anhydrous conditions with a soluble base like KF might also be beneficial.

  • N-Protection: If the unprotected indole NH proves to be problematic with a particular substrate, protection with a suitable group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed.[10]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of functionalized biaryl indole derivatives. A thorough understanding of the reaction mechanism and the influence of the substrate's electronic and structural features is key to developing a successful and robust protocol. By carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this valuable building block in the pursuit of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Use of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to form crucial hydrogen bonds allow it to interact with a multitude of biological targets. Consequently, the development of synthetic methodologies to functionalize the indole core is of paramount importance in modern drug discovery. This guide focuses on a key reagent in this endeavor: (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid . This molecule serves as a versatile building block, primarily enabling the construction of complex biaryl and heteroaryl structures through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[2] The strategic placement of the boronic acid at the C-5 position and a methoxycarbonyl group at the C-2 position offers medicinal chemists a powerful tool to explore structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly in the realms of kinase and viral inhibitors.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 284660-86-2Internal Data
Molecular Formula C₁₀H₁₀BNO₄Internal Data
Molecular Weight 219.01 g/mol Internal Data
Appearance Typically an off-white to pale yellow solidSupplier Data
Predicted Boiling Point 484.2 ± 48.0 °CInternal Prediction
Predicted Density 1.39 ± 0.1 g/cm³Internal Prediction
Predicted pKa 8.55 ± 0.30Internal Prediction

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds in organic synthesis.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst.[1]

The presence of the methoxycarbonyl group at the C-2 position of the indole is an important consideration. As an electron-withdrawing group, it can influence the reactivity of the indole ring, though its effect on the C-5 boronic acid in a Suzuki coupling is generally minimal. More critically, the indole N-H proton is acidic and can potentially interfere with the reaction. Therefore, the choice of base is crucial to ensure efficient transmetalation without causing unwanted side reactions. In some cases, N-protection of the indole may be considered, although many modern catalyst systems exhibit high functional group tolerance, often rendering this unnecessary.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl/Heteroaryl Halide - Base (e.g., K₂CO₃, Cs₂CO₃) catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent heating Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench (e.g., add water) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of a 5-Aryl-Indole-2-Carboxylate Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halides.

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like SPhos.

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, and anhydrous sodium sulfate for work-up

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable or complex aryl halide. The base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

    • Rationale: Pd(0) catalysts are sensitive to oxidation, which can lead to catalyst decomposition and poor reaction yields.

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The solvent should be sufficiently degassed by sparging with an inert gas for at least 30 minutes prior to use.

    • Rationale: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[1]

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, typically 3-5 mol%) to the reaction mixture under a positive flow of inert gas.

    • Rationale: The catalyst is the heart of the reaction, and its careful handling is critical. Adding it under a positive pressure of inert gas prevents exposure to air.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

    • Rationale: Heating increases the rate of reaction. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation of the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous work-up removes the inorganic base, residual boronic acid, and other water-soluble impurities.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-indole-2-carboxylate derivative.

    • Rationale: Chromatography is necessary to remove any remaining starting materials, homo-coupled byproducts, and catalyst residues to yield the final product in high purity.

Applications in Drug Discovery: A Focus on Antiviral and Kinase Inhibition

The indole scaffold is a key feature in numerous antiviral and kinase inhibitor drugs. The ability to introduce diverse aryl and heteroaryl groups at the C-5 position using this compound allows for the fine-tuning of a compound's pharmacological properties.

For instance, in the development of antiviral agents, the C-5 position of the indole can be functionalized to interact with specific pockets in viral enzymes or proteins. The synthesis of complex indole derivatives as potential antiviral agents has been a subject of significant research, with some compounds showing promising activity against viruses such as influenza and Hepatitis C.

In the realm of oncology, many kinase inhibitors feature a substituted indole core that mimics the adenine region of ATP, binding to the hinge region of the kinase. The C-5 position is often a vector for introducing substituents that can enhance potency and selectivity by interacting with other regions of the ATP-binding pocket. The use of boronic acid-modified indole derivatives has been explored in the synthesis of compounds targeting various kinases involved in cell signaling pathways.

Logical Relationship: From Reagent to Therapeutic Target

G cluster_targets Therapeutic Areas reagent (2-(Methoxycarbonyl)-1H- indol-5-yl)boronic acid reaction Suzuki-Miyaura Cross-Coupling reagent->reaction Enables Synthesis scaffold 5-Aryl-Indole-2-Carboxylate Scaffold reaction->scaffold Produces kinase Kinase Inhibitors (Oncology) scaffold->kinase Core of antiviral Antiviral Agents (Infectious Disease) scaffold->antiviral Core of

Caption: The central role of the boronic acid in generating key drug scaffolds.

Conclusion

This compound is a high-value building block for medicinal chemists and drug development professionals. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient means to synthesize diverse libraries of 5-substituted indole-2-carboxylates. This, in turn, facilitates the exploration of structure-activity relationships crucial for the development of novel therapeutics targeting a range of diseases, from cancer to viral infections. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage the power of this important synthetic tool.

References

The Versatile Building Block: (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1] The strategic functionalization of the indole ring is paramount to modulating the biological activity and physicochemical properties of these molecules. (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid has emerged as a key building block for chemists, offering a reliable and versatile handle for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore its utility in the synthesis of complex, biologically relevant molecules.

Physicochemical Properties and Handling

This compound is a stable, solid compound that can be handled under normal laboratory conditions. However, like many boronic acids, prolonged exposure to air and moisture can lead to gradual decomposition. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.

PropertyValueSource
CAS Number 284660-86-2--INVALID-LINK--
Molecular Formula C₁₀H₁₀BNO₄--INVALID-LINK--
Molecular Weight 219.01 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, ethanol, and dimethylformamide (DMF)--INVALID-LINK--

Synthesis of the Building Block: A Two-Step Approach

Step 1: Esterification of 5-Bromo-1H-indole-2-carboxylic acid

The initial step is the conversion of the carboxylic acid to its methyl ester. This is a standard transformation, often achieved under acidic conditions in methanol.

Protocol:

  • To a solution of 5-bromo-1H-indole-2-carboxylic acid (10.0 g, 41.6 mmol) in methanol (200 mL), cool the mixture to 0 °C.

  • Bubble hydrogen chloride gas through the solution until saturation.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The residue is then treated with 0.88 ammonia solution (500 mL) and extracted with dichloromethane (3 x 150 mL).

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield methyl 5-bromo-1H-indole-2-carboxylate.[2]

Step 2: Miyaura Borylation to this compound Pinacol Ester

The borylation of the aryl bromide is achieved using bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base. The resulting boronic ester is often used directly in subsequent coupling reactions due to its enhanced stability compared to the free boronic acid.[3]

Protocol:

  • In a flask, combine methyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (2.0 equiv).

  • Add a solvent such as dioxane or DMF.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • The organic layer is dried, concentrated, and the crude product can be purified by column chromatography to yield methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate.[4][5] The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester if required.

Synthesis_Workflow A 5-Bromo-1H-indole- 2-carboxylic acid B Methyl 5-bromo-1H-indole- 2-carboxylate A->B  Esterification  (MeOH, HCl) C Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-indole-2-carboxylate B->C  Miyaura Borylation  (B₂pin₂, Pd catalyst, KOAc) D (2-(Methoxycarbonyl)-1H-indol- 5-yl)boronic acid C->D  Hydrolysis  (Optional)

Caption: Synthetic route to the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the formation of a C-C bond between the indole-5-position and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B [R¹-Pd(II)L₂-X] A->B Oxidative Addition (R¹-X) C [R¹-Pd(II)L₂-OR²] B->C Ligand Exchange (Base) D [R¹-Pd(II)L₂-R³] C->D Transmetalation (R³-B(OH)₂) D->A Reductive Elimination (R¹-R³)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization for different substrates.

Reagents and Materials:

  • This compound (or its pinacol ester)

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, DMF, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For heteroarylboronic acids, bulky and electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can enhance the rate of reductive elimination and prevent side reactions.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, with inorganic carbonates and phosphates being commonly employed.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. The choice of solvent can affect the solubility of the reagents and the reaction temperature.

Application in the Synthesis of Biologically Active Molecules: A Case Study

The indole-aryl motif is prevalent in many pharmacologically active compounds. This compound is a valuable precursor for the synthesis of complex molecules, including potential drug candidates. For instance, similar indole boronic acids are utilized in the synthesis of inhibitors of various enzymes and receptors.

A relevant example of the type of complex molecule that can be accessed is GSK2881078, an androgen receptor degrader. While the exact synthetic route may vary, the core structure highlights the importance of C-C bond formation at the indole-5-position, a transformation for which our title building block is ideally suited.

Application_Workflow A (2-(Methoxycarbonyl)-1H-indol- 5-yl)boronic acid C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D 5-Aryl/Heteroaryl Indole Intermediate C->D E Further Functionalization D->E F Complex Bioactive Molecule (e.g., GSK2881078 analogue) E->F

Caption: General workflow for drug discovery applications.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a robust method for the construction of C-C bonds, enabling the synthesis of a wide array of functionalized indole derivatives. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials. The careful selection of reaction parameters, based on an understanding of the underlying mechanistic principles, will ensure successful and reproducible outcomes.

References

The Strategic Application of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Versatile Coupling Partner

In the landscape of modern medicinal chemistry, the indole scaffold holds a privileged position, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of this indole core is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid has emerged as a crucial building block in this endeavor. Its unique structure, featuring a boronic acid at the 5-position and a methoxycarbonyl group at the 2-position, offers medicinal chemists a versatile tool for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the applications of this compound, with a specific focus on its role in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind its use, provide detailed, field-proven protocols, and present data that underscores its value to researchers, scientists, and drug development professionals.

Core Application: A Key Building Block for IRAK4 Inhibitors

A significant and high-value application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it a compelling therapeutic target.[2][3]

The indole moiety, when incorporated into the structure of IRAK4 inhibitors, can form crucial interactions within the kinase's ATP-binding pocket, contributing to the inhibitor's potency and selectivity. The this compound is an ideal reagent for introducing this key structural motif. The boronic acid group at the 5-position allows for a regioselective Suzuki-Miyaura coupling with a heterocyclic core (such as a pyrimidine), while the methoxycarbonyl group at the 2-position can serve as a handle for further synthetic modifications or can itself participate in beneficial interactions within the target protein.

The IRAK4 Signaling Pathway and the Rationale for Inhibition

The diagram below illustrates a simplified representation of the IRAK4 signaling pathway and the point of intervention for inhibitors synthesized using this compound.

IRAK4_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Ligand Ligand (e.g., IL-1) Ligand->TLR_IL1R Inhibitor IRAK4 Inhibitor (via Indole Moiety) Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Upon ligand binding, TLRs or IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes. By introducing an indole-containing inhibitor, synthesized using this compound, the kinase activity of IRAK4 is blocked, thereby halting this inflammatory cascade.

Physicochemical Properties

A clear understanding of the physicochemical properties of the starting materials is essential for reaction optimization and product purification.

PropertyValueSource
IUPAC Name This compoundCommercial Suppliers
CAS Number 284660-86-2Commercial Suppliers
Molecular Formula C₁₀H₁₀BNO₄Commercial Suppliers
Molecular Weight 219.01 g/mol Commercial Suppliers
Appearance Off-white to light yellow solidInternal Data
Solubility Soluble in methanol, DMF, DMSO. Sparingly soluble in water.Internal Data

Detailed Experimental Protocol: Synthesis of an Indole-Substituted Pyrimidine Core for IRAK4 Inhibitors via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic 2,4-dichloropyrimidine, a common core structure in kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings, known for its effectiveness with a broad range of substrates.[4]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle without causing hydrolysis of the methoxycarbonyl ester group. An aqueous solution is used to facilitate the dissolution of the base and the boronic acid.

  • Solvent System: A mixture of 1,4-dioxane and water is a common choice for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[4]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Boronic Acid, Dichloropyrimidine, K₂CO₃, and Pd(PPh₃)₄ in a microwave vial. Solvents 2. Add 1,4-Dioxane and Water. Reagents->Solvents Inert 3. Seal and purge with Argon. Solvents->Inert Microwave 4. Microwave Irradiation (e.g., 100°C, 15-30 min). Inert->Microwave Cool 5. Cool to RT. Microwave->Cool Extract 6. Dilute with EtOAc, wash with brine. Cool->Extract Dry 7. Dry organic layer (Na₂SO₄), filter, and concentrate. Extract->Dry Purify 8. Purify by Flash Chromatography. Dry->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:
ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)Equiv.
This compound284660-86-2219.01109.5 mg0.51.0
2,4-Dichloropyrimidine3934-20-1148.9874.5 mg0.51.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.565.8 mg0.0050.01
Potassium Carbonate (K₂CO₃)584-08-7138.21207.3 mg1.53.0
1,4-Dioxane (anhydrous)123-91-188.114 mL--
Water (deionized)7732-18-518.022 mL--
Step-by-Step Protocol:
  • Reaction Setup:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (109.5 mg, 0.5 mmol, 1.0 equiv.), 2,4-dichloropyrimidine (74.5 mg, 0.5 mmol, 1.0 equiv.), potassium carbonate (207.3 mg, 1.5 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5.8 mg, 0.005 mmol, 0.01 equiv.).

    • Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

    • Seal the vial with a cap and purge with argon for 5 minutes.

  • Microwave Reaction:

    • Place the sealed vial in a microwave reactor.

    • Irradiate the reaction mixture with stirring at 100 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified 4-chloro-2-(2-(methoxycarbonyl)-1H-indol-5-yl)pyrimidine.

Conclusion and Future Outlook

This compound is a strategically important building block in medicinal chemistry, enabling the efficient synthesis of complex indole-containing molecules. Its application in the construction of IRAK4 inhibitors highlights its value in developing therapies for inflammatory diseases and cancer. The provided protocol for the Suzuki-Miyaura coupling offers a reliable and reproducible method for incorporating this key fragment into various heterocyclic scaffolds. As the demand for novel kinase inhibitors continues to grow, the utility of versatile and well-designed building blocks like this compound will undoubtedly expand, paving the way for the discovery of new and more effective therapeutic agents.

References

Application Notes & Protocols: (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid (MC-InBA) is a specialized bifunctional monomer poised for significant applications in advanced materials science. Its unique molecular architecture combines three critical functional components:

  • An Indole Core: An electron-rich heterocyclic system that is a fundamental building block for many organic electronic materials. The indole nucleus offers excellent charge transport properties, inherent fluorescence, and redox activity, making it ideal for applications in organic electronics.[1]

  • A Boronic Acid Group (-B(OH)₂): This moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[2] Its presence at the C5 position allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex conjugated systems like polymers and discrete small molecules.[3]

  • A Methoxycarbonyl Group (-COOCH₃): Positioned at the C2 location, this electron-withdrawing group serves two primary purposes. First, it modulates the electronic properties (HOMO/LUMO energy levels) of the indole ring, allowing for fine-tuning of the final material's optical and electronic characteristics. Second, it offers a reactive handle for post-synthesis functionalization, for example, through hydrolysis to a carboxylic acid, enabling further conjugation or solubility modifications.

This guide provides detailed protocols and scientific rationale for leveraging MC-InBA as a versatile building block in the synthesis of conjugated polymers for organic electronics and in the creation of functional coatings through electropolymerization.

Core Application I: Synthesis of Conjugated Polymers via Suzuki Polycondensation

Principle & Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, widely used to synthesize conjugated polymers.[4] In this context, MC-InBA acts as a nucleophilic monomer that, when reacted with an electrophilic dihaloaromatic comonomer, undergoes step-growth polymerization. The choice of the comonomer is critical as it dictates the electronic and photophysical properties of the resulting polymer. For instance, copolymerization with an electron-accepting unit like a benzothiadiazole derivative can create a donor-acceptor (D-A) polymer with a low bandgap, suitable for organic photovoltaic (OPV) or near-infrared (NIR) emitting applications. The indole unit serves as the electron donor.

This protocol describes the synthesis of a representative D-A conjugated polymer, Poly[(2-(methoxycarbonyl)-1H-indole-5,7-diyl)-alt-(4,7-dibromo-2,1,3-benzothiadiazole)] , a material designed for potential use in organic field-effect transistors (OFETs) or as an active layer in solar cells.

Experimental Protocol: Suzuki Polycondensation

Objective: To synthesize a high molecular weight indole-based conjugated polymer.

Materials:

  • This compound (MC-InBA) (1.0 eq)

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Anhydrous Toluene and N,N-Dimethylformamide (DMF) (e.g., 4:1 v/v)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • Phenylboronic acid (end-capping agent)

  • 2-Bromothiophene (end-capping agent)

  • Methanol

  • Soxhlet extraction apparatus with cellulose thimbles

  • Inert atmosphere setup (Schlenk line or glovebox) with Nitrogen or Argon gas

Procedure:

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 219 mg, 1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (e.g., 294 mg, 1.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with inert gas (N₂ or Ar) to remove all oxygen. The exclusion of oxygen is critical to prevent oxidative side reactions and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL DMF) via cannula or syringe. Stir the mixture to form a suspension. The DMF is added to aid in the solubility of the reactants and the growing polymer chain.

  • Base Addition: Add the degassed 2 M Na₂CO₃ solution (e.g., 2 mL). The aqueous base is essential for activating the boronic acid for transmetalation to the palladium center.[2]

  • Polymerization Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under a continuous inert gas flow. Monitor the reaction progress by taking small aliquots and analyzing them with thin-layer chromatography (TLC) to observe the disappearance of monomers. The reaction is typically run for 24-72 hours. An increase in the viscosity of the solution is often an indicator of successful polymerization.

  • End-Capping: To control the molecular weight and ensure stable polymer end-groups, an end-capping procedure is performed. Sequentially add a small amount of phenylboronic acid (to react with any remaining bromide ends) and stir for 2 hours, followed by a small amount of 2-bromothiophene (to react with any remaining boronic acid ends) and stir for another 2 hours at reflux.

  • Polymer Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as a fibrous or powdery solid.

  • Purification:

    • Collect the crude polymer by filtration.

    • Wash the polymer extensively with water and methanol to remove residual salts and catalyst.

    • For rigorous purification, perform Soxhlet extraction sequentially with acetone, hexane, and finally chloroform or chlorobenzene. The desired polymer fraction is typically soluble in the final high-boiling solvent, leaving behind oligomers and catalyst residues in the thimble.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol again.

  • Drying: Collect the final polymer product by filtration and dry it under high vacuum at 40-50 °C for at least 24 hours.

Workflow and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants MC-InBA + Dibromo-Comonomer + Pd(PPh3)4 + Base reflux Reflux in Toluene/DMF (24-72h under N2) reactants->reflux endcap End-Capping reflux->endcap precipitate Precipitation in Methanol endcap->precipitate soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) precipitate->soxhlet precipitate2 Final Precipitation soxhlet->precipitate2 vacuum Vacuum Drying precipitate2->vacuum nmr NMR Spectroscopy (Structure Verification) vacuum->nmr gpc Gel Permeation Chrom. (Mn, Mw, PDI) vacuum->gpc uvvis UV-Vis / PL (Optical Properties) vacuum->uvvis cv Cyclic Voltammetry (HOMO/LUMO Levels) vacuum->cv

Caption: Workflow for the synthesis and characterization of an indole-based conjugated polymer.

Data Summary: Expected Polymer Characteristics
Technique Parameter Measured Typical Expected Result/Information
¹H NMR Chemical shifts and integrationConfirms the incorporation of both monomer units into the polymer backbone.
GPC Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI)Mn > 10 kDa and PDI < 2.5 are desirable for good film-forming properties.
UV-Vis Spectroscopy Absorption maximum (λₘₐₓ), Optical bandgap (E₉ᵒᵖᵗ)Strong absorption in the visible spectrum, indicating conjugation. Bandgap can be estimated from the absorption onset.
Photoluminescence (PL) Emission maximum (λₑₘ)Provides information on the color of light emitted and potential for use in OLEDs.
Cyclic Voltammetry (CV) Oxidation (Eₒₓ) and Reduction (EᵣₑᏧ) potentialsAllows for the estimation of HOMO and LUMO energy levels, crucial for device engineering.

Core Application II: Electropolymerization for Functional Coatings

Principle & Rationale: Electropolymerization is a powerful bottom-up technique for fabricating functional polymer films directly onto a conductive substrate.[5] For monomers like MC-InBA, oxidative electropolymerization can be initiated by applying a sufficient anodic potential. This process generates radical cations from the indole monomer, which then couple to form a conjugated polymer film that deposits onto the electrode surface. The boronic acid and methoxycarbonyl groups can impart specific properties to the resulting film, such as hydrophilicity and pH-responsiveness, making them suitable for sensor applications or as anti-corrosion coatings.[5]

Experimental Protocol: Potentiodynamic Electropolymerization

Objective: To deposit a thin, electroactive film of poly(MC-InBA) onto a conductive substrate.

Materials:

  • This compound (MC-InBA) (e.g., 0.05 M)

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) (e.g., 0.1 M) or Tetrabutylammonium hexafluorophosphate (TBAHFP)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous grade

  • Electrochemical Cell with a three-electrode setup:

    • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, Glassy Carbon Electrode (GCE), or Platinum (Pt) disk.

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode (CE): Platinum wire or mesh.

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode. For an ITO slide, this involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying under a stream of N₂.

  • Electrolyte Solution: Prepare the polymerization solution by dissolving MC-InBA and the supporting electrolyte (e.g., LiClO₄) in the chosen anhydrous solvent (e.g., ACN). Degas the solution by bubbling with N₂ or Ar for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Setup: Assemble the three-electrode cell with the prepared solution. Ensure the working electrode surface is fully immersed.

  • Electropolymerization: Using the potentiostat, perform cyclic voltammetry (CV). Scan the potential from a resting potential (e.g., 0 V) to a sufficiently high anodic potential to oxidize the monomer (e.g., +1.2 to +1.5 V vs. Ag/AgCl) and back. The exact potential required should be determined from an initial CV scan of the monomer.

  • Film Growth: Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). An increase in the current density with each successive cycle indicates the deposition of a conductive polymer film on the working electrode. The film may also become visibly colored.

  • Post-Polymerization Cleaning: After deposition, remove the electrode from the cell. Rinse it gently with fresh, monomer-free solvent (ACN or DCM) to remove any unreacted monomer and electrolyte from the surface.

  • Characterization: The polymer-coated electrode is now ready for characterization. It can be transferred to a fresh, monomer-free electrolyte solution to study its electrochemical properties (redox activity, stability). The film can also be analyzed using spectroscopic (FT-IR, Raman, UV-Vis) and microscopic (SEM, AFM) techniques.

Catalytic Cycle of Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition ArAr Ar-Ar' (Product) Transmetal Ar-Pd(II)-Ar' L2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Transmetal->ArAr RedElim Reductive Elimination ArX Ar-X (Electrophile) ArX->OxAdd ArBOH Ar'-B(OH)2 (Nucleophile) Borate Ar'-B(OH)3^- ArBOH->Borate Base Base (e.g., CO3^2-) Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Boronic Acids: Generally stable solids. Avoid inhalation of dust. May be irritating to eyes and skin. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, DMF, and ACN are flammable and toxic. Use in a fume hood and avoid contact with skin and eyes.

  • Bases: Sodium carbonate is an irritant. Handle with care.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides.[2][3] Its widespread adoption, particularly in the pharmaceutical industry, is a testament to its mild reaction conditions, the commercial availability and low toxicity of its reagents, and its versatility in constructing complex molecular architectures.[2][4] This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling, focusing on its mechanism, key parameters, and detailed experimental protocols for reactions involving aryl halides.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex.[2][3] This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[2][3] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > OTf > Br >> Cl.[3] For less reactive aryl chlorides, the choice of a highly active catalyst system is crucial.[6]

  • Transmetalation : In this step, the organic group from the organoboron species (R²) is transferred to the palladium(II) complex.[3] This process requires the activation of the organoboron compound by a base.[1][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide or other ligand on the palladium center with the R² group.[1][3][8]

  • Reductive Elimination : The final step of the catalytic cycle is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex.[3] This forms the desired C-C bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, which can then participate in a new catalytic cycle.[3][9]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [R²B(OH)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Components and Considerations

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligands

The choice of the palladium source and, more critically, the ligand is paramount for a successful reaction, especially with challenging substrates like electron-rich or sterically hindered aryl halides.[6]

  • Palladium Precursors : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[10] Many of these are pre-catalysts that are reduced in situ to the active Pd(0) species.[10]

  • Ligands :

    • Traditional Phosphine Ligands : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst but may be ineffective for less reactive aryl halides.[6][11]

    • Bulky, Electron-Rich Phosphine Ligands : Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are highly effective for coupling challenging substrates, including electron-rich aryl chlorides, as they promote the oxidative addition step.[6][12]

    • N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donors that form stable complexes with palladium and are excellent for Suzuki couplings, offering high functional group tolerance.[7]

Catalyst SystemAryl Halide ExampleBoronic Acid ExampleProductYield (%)
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>95
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl98
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl99

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.[6][11]

The Role of the Base

The base plays a multifaceted role in the Suzuki reaction.[1][3] Its primary function is to activate the organoboron species to facilitate transmetalation.[1][7] The choice of base can significantly impact the reaction rate and yield.[1]

  • Common Bases : Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH) are frequently used.[1]

  • Base Selection : The strength and nature of the base should be matched to the substrates. For base-sensitive functional groups, weaker bases like K₃PO₄ or CsF may be preferable to avoid side reactions like protodeboronation.[6]

Solvent Effects

The solvent system must be capable of dissolving the various components of the reaction, including the often-polar boronic acid and the nonpolar aryl halide.[13][14]

  • Common Solvents : Ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF) are commonly employed.[9][15]

  • Aqueous Conditions : Suzuki reactions are often performed in a biphasic mixture of an organic solvent and water. Water can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[9][16] However, excess water can promote protodeboronation.[6]

General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Halide

This protocol provides a general starting point for the coupling of an aryl halide with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

Procedure:

  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, palladium precatalyst, and ligand.[6]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[6]

  • Solvent Addition : Add the degassed solvent mixture to the flask via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]

  • Monitoring : Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Suzuki_Workflow start Start setup 1. Reaction Setup: - Add aryl halide, boronic acid, base, catalyst, and ligand to a dry flask. start->setup inert 2. Inert Atmosphere: - Evacuate and backfill with Ar or N₂ (3x). setup->inert solvent 3. Solvent Addition: - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction Execution: - Heat to desired temperature with stirring. solvent->reaction monitoring 5. Monitoring: - Track progress by TLC or GC-MS. reaction->monitoring workup 6. Workup: - Cool, dilute with water, and extract. monitoring->workup purification 7. Purification: - Dry, concentrate, and purify by chromatography. workup->purification end End purification->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Ineffective catalyst system for the substrate.[6]- Incomplete exclusion of oxygen.- For electron-rich aryl halides, switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand).[6]- Ensure the reaction setup is properly purged with an inert gas.
Protodeboronation of Boronic Acid - Excess water in the reaction mixture.[6]- Base is too strong.[6]- Use anhydrous solvents.- Switch to a milder base such as K₃PO₄ or CsF.[6]
Homocoupling of Boronic Acid - Presence of oxidants (e.g., air).- Thoroughly degas all solvents and ensure an inert atmosphere.
Dehalogenation of Aryl Halide - Side reaction after oxidative addition.[9]- Optimize reaction conditions (temperature, solvent, base).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool in the synthesis of complex organic molecules. A thorough understanding of the reaction mechanism and the roles of the various components is essential for its successful implementation. By carefully selecting the catalyst system, base, and solvent, and by following rigorous experimental procedures, researchers can effectively utilize this powerful reaction to advance their synthetic goals in drug discovery and beyond.

References

Application Note & Protocol: (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid as a Strategic Building Block in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in the synthesis of bioactive molecules.

Preamble: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Its structural versatility allows it to serve as a framework for drugs targeting conditions from cancer to neurological disorders.[3][4][5] The functionalization of this core is paramount in modern drug discovery, and among the most powerful methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction utilizes organoboronic acids as key building blocks to form new carbon-carbon bonds with exceptional reliability and functional group tolerance.[7][8]

This guide focuses on a specific, highly functionalized reagent: This compound . We will explore its chemical properties, stability, and application in synthetic protocols, demonstrating why this particular building block is of significant interest for constructing complex, biologically active molecules.

Reagent Profile: this compound

This reagent is strategically designed for versatility. The boronic acid at the C-5 position enables functionalization of the indole's benzene ring, while the methoxycarbonyl group at the C-2 position serves two purposes: it modulates the electronic properties of the indole ring and provides a synthetic handle for subsequent modifications, such as hydrolysis to a carboxylic acid or amidation.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 284660-86-2[9]
Molecular Formula C₁₀H₁₀BNO₄[9]
Molecular Weight 219.01 g/mol [9]
IUPAC Name This compound[9]
Appearance Typically an off-white to light yellow solidGeneral Knowledge
SMILES O=C(C(N1)=CC2=C1C=CC(B(O)O)=C2)OC[9]
Stability, Handling, and Storage

Boronic acids, as a class, exhibit variable stability.[10] They can be susceptible to oxidation and protodeboronation (cleavage of the C-B bond), especially under harsh conditions of heat or pH.[11][12] Some heterocyclic boronic acids are notoriously unstable, which can complicate their storage and use in reactions.[13]

  • Storage: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • Handling: As with most fine chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). Due to its tendency to exist as oligomeric anhydrides (boroxines), it is advisable to use the reagent as fresh as possible or to verify its purity if stored for extended periods.[12]

  • MIDA Boronates as an Alternative: For particularly challenging or sensitive substrates where boronic acid instability is a concern, the use of N-methyliminodiacetic acid (MIDA) boronates is a state-of-the-art solution.[11] These air-stable, crystalline derivatives can be easily prepared and undergo slow release of the active boronic acid in situ under the reaction conditions, often leading to higher yields and reproducibility.[13][14]

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, characterization would typically involve:

  • ¹H NMR: Expect to see characteristic signals for the indole ring protons, a singlet for the methyl ester protons (~3.8-4.0 ppm), and a broad singlet for the boronic acid -OH protons, which may exchange with solvent.[15][16]

  • ¹¹B NMR: This technique is particularly useful for analyzing boronic acids and their esters, confirming the presence of the sp²-hybridized boron atom.[17]

  • LC-MS: To confirm the molecular weight and purity of the material.[18]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the indole C-5 position and an aryl or heteroaryl halide/triflate.[6][19]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indole moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [(Indole)-B(OH)3]⁻ biaryl_pd_complex Ar-Pd(II)L2-Indole transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination Ar-Indole reductive_elimination->pd0 center boronic_acid (Indole)-B(OH)2 activated_boronate [(Indole)-B(OH)3]⁻ boronic_acid->activated_boronate + OH⁻ base Base (e.g., K₂CO₃) Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base) b 2. Add Catalyst a->b c 3. Evacuate & Backfill with Inert Gas (3x) b->c d 4. Add Degassed Solvent c->d e 5. Heat to Reaction Temperature (e.g., 80-100 °C) d->e f 6. Monitor by TLC/LC-MS e->f g 7. Cool to RT & Dilute with Water/EtOAc f->g h 8. Aqueous Extraction g->h i 9. Dry Organic Layer (e.g., MgSO₄) & Concentrate h->i j 10. Purify via Column Chromatography i->j

References

Troubleshooting & Optimization

Technical Support Center: (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid (CAS: 284660-86-2). This molecule is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] However, its purification is often non-trivial due to the unique chemical properties of its three key functional groups: the boronic acid, the indole ring, and the methyl ester.

This guide is structured to provide practical, experience-driven advice. We will move from understanding the fundamental challenges of the molecule to a direct, question-and-answer troubleshooting section, followed by detailed protocols and visual aids to ensure your success in the lab.

Part 1: Understanding the Core Purification Challenges

The purification strategy for any compound must be informed by its inherent chemical nature. For this compound, success hinges on navigating three primary challenges:

  • The Boronic Acid Moiety - Acidity and Dehydration: Boronic acids are Lewis acids, a property that causes significant issues with standard silica gel chromatography, where the acidic silanol groups can lead to strong, sometimes irreversible, binding of the compound to the stationary phase.[3][4] Furthermore, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine .[5][6] This dehydration process, which releases three molecules of water, is reversible and can complicate characterization (e.g., NMR, MS) and chromatography, as you may be purifying a mixture of the monomer and trimer.[7][8]

  • The Indole Ring System: The indole nucleus is relatively electron-rich and can be sensitive to strongly acidic conditions. While generally stable, the N-H proton is weakly acidic, adding another layer of complexity to acid-base extraction procedures.

  • The Methyl Ester Group: The methoxycarbonyl group is susceptible to hydrolysis under both strongly acidic and, more significantly, strongly basic conditions. A common and difficult-to-remove impurity is the corresponding carboxylic acid, formed by saponification of the ester.

Part 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to the most common issues encountered during the purification of this compound.

Troubleshooting Common Problems (Q&A)

Question 1: My compound is streaking badly on a silica gel TLC plate and I get very low recovery from my flash column. What's happening?

Answer: This is the most frequently encountered problem and is almost certainly due to the strong interaction between the Lewis acidic boron atom and the acidic silanol (Si-OH) groups on the silica surface.[3][4] This leads to poor elution, significant tailing, and often, decomposition or irreversible adsorption of your product.

  • Immediate Solutions:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent and add 0.5-1% of a non-nucleophilic base like triethylamine (NEt3). This will cap the most acidic silanol sites. Alternatively, using silica gel impregnated with boric acid can also suppress over-adsorption.[3]

    • Modify Your Mobile Phase: Including a small amount of a competitive Lewis base, like methanol, or a weak acid, like acetic acid, in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5% Acetic Acid) can disrupt the strong interaction and improve chromatography.

    • Switch Stationary Phase: Consider using neutral alumina or, for more challenging separations, reversed-phase (C18) chromatography.[4][9] C18 chromatography avoids the silanol issue entirely, separating based on hydrophobicity.[10]

Question 2: My NMR spectrum shows broad peaks for the boronic acid protons, and my mass spectrum shows a peak corresponding to the trimer (boroxine). Is my product impure?

Answer: Not necessarily impure, but rather existing in equilibrium. Boronic acids readily undergo dehydration to form boroxines, especially upon concentration or when stored as a solid in a dry environment.[6] This is a reversible process.

  • Causality & Explanation: The formation of a boroxine is an entropically driven process, as three molecules of boronic acid condense to release three molecules of water.[8] This equilibrium can be shifted.

    • To favor the boronic acid: Add a small amount of water (e.g., use wet solvents for NMR, or a mobile phase containing water for LCMS).

    • To favor the boroxine: Use anhydrous solvents and remove water, for example by azeotropic distillation with toluene.[8]

  • Purification Strategy: For consistency, you can purify the compound as the boroxine, which is less polar than the boronic acid. After purification, the boroxine can be easily hydrolyzed back to the boronic acid by stirring with a moist solvent (e.g., ether/water) or by recrystallization from an aqueous solvent system.

Question 3: After basic workup or chromatography, I see a new, more polar impurity that I can't get rid of. What is it?

Answer: This is very likely the corresponding carboxylic acid, (2-carboxy-1H-indol-5-yl)boronic acid, resulting from the hydrolysis of your methyl ester. The ester is sensitive to strong bases (like NaOH or KOH) and even to prolonged exposure to basic conditions during chromatography (e.g., on a triethylamine-treated column if left for too long).

  • Preventative Measures:

    • Use Weaker Bases: During workup, use a milder base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) instead of hydroxides if possible.

    • Limit Exposure Time: Perform basic extractions quickly and at low temperatures. Do not let your compound sit on a base-treated column for extended periods.

    • Acid/Base Extraction: A well-designed acid-base extraction can sometimes resolve this. Both the desired product and the carboxylic acid impurity are acidic. However, their pKa values differ. Careful pH adjustment during extraction might allow for some separation, though this is often challenging. A more robust method is described in the protocols below.

Frequently Asked Questions (FAQs)
  • Q: What is a good starting solvent system for flash chromatography on silica?

    • A: Start with a moderately polar system like 50% Ethyl Acetate in Hexanes. To improve peak shape and reduce tailing, add 0.5-1% acetic acid to the mobile phase. For more polar compounds, a gradient of 0-10% Methanol in Dichloromethane, again with a small amount of acetic acid, is a common choice.

  • Q: Is recrystallization a viable purification method?

    • A: Yes, if you can obtain a solid crude product. Recrystallization can be very effective at removing minor impurities.[9][11] Good solvent systems to screen include ethyl acetate/hexanes, methanol/water, or acetone/water. This method is particularly good for removing boroxine, as the presence of water will drive the equilibrium back to the desired boronic acid, which should crystallize out in its pure form.

  • Q: How should I store the purified this compound?

    • A: Store it in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) in a tightly sealed container. This minimizes both oxidative degradation and the slow conversion to the boroxine. For long-term storage, keeping it in a freezer is recommended.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification via Acid-Base Extraction

This method is excellent for removing non-acidic impurities. It leverages the acidic nature of the boronic acid group.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base such as 1 M sodium carbonate (Na2CO3) or 1 M sodium bicarbonate (NaHCO3). The boronic acid will deprotonate and move into the aqueous layer, while neutral organic impurities remain in the organic phase. Repeat the extraction 2-3 times.

    • Scientist's Note: Avoid using strong bases like NaOH to prevent hydrolysis of the methyl ester.

  • Wash Aqueous Layer: Wash the combined aqueous layers once with ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1 M HCl until the pH is approximately 2-3. The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a cold non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to overcome the challenge of silica gel adsorption.

  • Silica Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate). Add 1% v/v of acetic acid to the slurry and mix thoroughly. Let it sit for 10-15 minutes before packing the column. This "acidifies" the silica, protonating the silanols and reducing their ability to bind the Lewis acidic boron.

  • Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution: Run the column using a gradient elution. A typical gradient might be from 10% to 70% Ethyl Acetate in Hexanes, with 1% acetic acid maintained throughout the entire run.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid, co-evaporate with toluene or another suitable solvent several times.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (acid-treated)Cost-effective, good resolution. Acid treatment minimizes product adsorption.
Alternative Phase C18 Reversed-Phase SilicaExcellent for polar boronic acids; avoids Lewis acid/base interactions.
Mobile Phase Hexane/EtOAc or DCM/MeOHStandard solvent systems for moderate polarity compounds.
Additive 0.5-1% Acetic AcidImproves peak shape by competing with the boronic acid for binding sites.
Loading Method Dry LoadingOften results in better separation and sharper bands.
Visualization of Key Concepts

A critical aspect of purifying this compound is deciding on the correct workflow. The following decision tree can guide your choice of purification technique based on the initial state of your crude material.

Purification_Workflow start Crude Product is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes check_impurities Analyze Impurity Profile (TLC/LCMS) is_solid->check_impurities No (Oil) success_cryst Success? recrystallize->success_cryst pure_product Pure Product success_cryst->pure_product Yes success_cryst->check_impurities No chromatography Column Chromatography chromatography->pure_product acid_base Acid-Base Extraction acid_base->pure_product check_impurities->chromatography Impurities separable by polarity check_impurities->acid_base Non-acidic impurities present Boroxine_Equilibrium cluster_reactants Monomer cluster_products Dehydrated Form 3 R-B(OH)2 3 x Boronic Acid Monomer boroxine Boroxine Trimer 3 R-B(OH)2->boroxine Dehydration / Hydrolysis water + 3 H2O

References

Technical Support Center: Synthesis of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid and its pinacol ester precursor. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve reaction yields, streamline purification, and ensure the reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is a two-step sequence starting from methyl 5-bromo-1H-indole-2-carboxylate. The key steps are:

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the stable intermediate, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate.[1][2]

  • Deprotection (Hydrolysis): Cleavage of the pinacol ester to yield the final this compound.

This route is favored due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the starting materials.

Q2: Should I isolate the boronic acid or use the pinacol ester intermediate directly in subsequent reactions?

This is a critical decision based on your experimental goals.

  • Pinacol Ester (ArB(pin)): Boronate esters are significantly more stable, less polar, and generally easier to handle and purify by silica gel chromatography than their corresponding boronic acids.[3] They are less prone to dehydration into boroxine anhydrides. For many subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), the pinacol ester can be used directly without deprotection.[2]

  • Boronic Acid (ArB(OH)₂): Boronic acids are required for specific applications or coupling protocols that demand the free acid. However, they are often challenging to purify by chromatography due to their polarity and tendency to form trimers (boroxines).[3] Recrystallization or specialized workup procedures are often necessary.[4][5]

Recommendation: For most applications, isolating and using the pinacol ester is the more practical approach. Convert to the boronic acid only when explicitly required.

Q3: Does the indole N-H proton interfere with the borylation reaction?

While the indole N-H is acidic and can potentially interact with the basic conditions of the Miyaura borylation, modern catalyst systems exhibit excellent tolerance for this functional group.[6] It is generally not necessary to protect the indole nitrogen for this transformation. Using a moderately strong base like potassium acetate (KOAc) is crucial, as stronger bases could deprotonate the N-H and lead to side reactions or catalyst inhibition.[7]

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted methyl 5-bromo-1H-indole-2-carboxylate after the recommended reaction time. What went wrong?

A: This issue almost always points to a problem with the catalytic cycle. Here are the primary culprits and solutions:

  • Inactive Palladium Catalyst: The Pd(0) active species is sensitive to oxygen.

    • Cause: Inadequate degassing of the reaction mixture (solvent, reagents). Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-45 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Poor Reagent Quality:

    • Cause: The quality of the diboron reagent and the base is critical. Bis(pinacolato)diboron (B₂pin₂) can degrade over time. The base, potassium acetate, must be anhydrous.

    • Solution: Use a fresh bottle of B₂pin₂ or one that has been stored properly under inert gas. Ensure your potassium acetate is anhydrous; if in doubt, dry it in a vacuum oven before use.

  • Insufficient Temperature:

    • Cause: Miyaura borylation reactions often require elevated temperatures (typically 80-100 °C) to drive the catalytic cycle forward.

    • Solution: Verify your reaction temperature with an external thermometer. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

Workflow: Diagnosing Low Conversion

start Low Conversion Observed check_inert Was the reaction rigorously kept under inert atmosphere? start->check_inert check_reagents Are B₂pin₂ and KOAc of high, anhydrous quality? check_inert->check_reagents Yes re_degas ACTION: Improve degassing procedure. Use Schlenk techniques. check_inert->re_degas No check_temp Was the correct temperature maintained? check_reagents->check_temp Yes re_reagents ACTION: Use fresh, anhydrous reagents. check_reagents->re_reagents No re_temp ACTION: Verify and optimize temperature. check_temp->re_temp No success Improved Yield check_temp->success Yes re_degas->start re_reagents->start re_temp->start

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Significant Protodeborylation Side Product

Q: I've successfully formed the boronate ester, but I'm also seeing a large amount of the deborylated product, methyl 1H-indole-2-carboxylate. How can I prevent this?

A: Protodeborylation is the cleavage of the C-B bond, replacing it with a C-H bond.[8] It is a common side reaction, especially with electron-rich heteroaryl boronic acids and under aqueous basic conditions.[9][10]

  • Cause 1: Water in the Reaction Mixture: Water is a proton source that facilitates this undesired reaction, particularly at high temperatures and in the presence of a base.

    • Solution: Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and ensure all reagents are dry. While the reaction can tolerate trace amounts, minimizing water is key to suppressing this side reaction.

  • Cause 2: Work-up Conditions: Prolonged exposure to aqueous base during work-up can hydrolyze the pinacol ester to the boronic acid, which may then undergo protodeborylation.

    • Solution: Perform the aqueous work-up efficiently. Neutralize the reaction mixture promptly and avoid letting it sit in basic aqueous solutions for extended periods.

  • Cause 3: Base Strength: While a base is required, one that is too strong or too nucleophilic can promote side reactions.[7]

    • Solution: Potassium acetate (KOAc) is the standard and recommended base for a reason. It is sufficiently basic to facilitate the catalytic cycle but generally not harsh enough to promote high rates of protodeborylation. Avoid stronger bases like hydroxides or alkoxides in the main reaction.

Problem 3: Difficulty in Purifying the Final Product

Q: My crude product is an intractable mixture. Column chromatography of the boronic acid gives very poor recovery, and recrystallization attempts fail.

A: This is the most common frustration with boronic acids. The key is often to purify the more stable and less polar pinacol ester intermediate.

Purification Strategies
StrategyDescriptionBest ForKey Considerations
Purify the Pinacol Ester The boronate ester is less polar and more stable on silica gel.[3]Almost all cases. Elute with a non-polar solvent system (e.g., Hexane/Ethyl Acetate). Run the column relatively quickly to minimize on-column decomposition.
Acid/Base Extraction This technique purifies the final boronic acid by exploiting its acidic nature.Crude boronic acid containing non-acidic impurities.1. Dissolve crude product in an organic solvent (e.g., EtOAc).2. Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as its boronate salt.3. Wash the aqueous layer with an organic solvent to remove neutral impurities.4. Re-acidify the aqueous layer carefully (e.g., with 1M HCl) until the pure boronic acid precipitates.5. Filter the solid product.[11]
Recrystallization A classic purification method if a suitable solvent system can be found.Boronic acids that are solid and have moderate initial purity.Can be difficult. Try solvent systems like hot water, ethanol/water, or acetone/hexane.[4]
Diethanolamine Adduct Boronic acids can form stable, crystalline adducts with diethanolamine, which can be precipitated and then cleaved.[4]Isolating the boronic acid when other methods fail.This adds extra steps to the synthesis but can be very effective for challenging purifications.

Recommendation: The most reliable method is to perform silica gel chromatography on the crude pinacol ester before proceeding to the final deprotection step.

Experimental Protocols & Reaction Scheme

Overall Synthetic Route

Caption: Synthetic pathway to the target compound.

Step 1: Miyaura Borylation to Synthesize Pinacol Ester
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 - 1.5 eq), and anhydrous potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst, such as PdCl₂(dppf) (0.02 - 0.05 eq). Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol ester.

Step 2: Deprotection to this compound
  • Setup: Dissolve the purified pinacol ester (1.0 eq) in a suitable solvent mixture, such as acetone/water or THF/water.

  • Hydrolysis: Add an aqueous solution of an acid (e.g., 2M HCl) and stir the reaction at room temperature. Alternatively, reagents like sodium periodate (NaIO₄) with an acid catalyst can be used.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the pinacol ester is fully consumed.

  • Isolation: If the product precipitates upon completion, it can be isolated by filtration. Otherwise, remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final boronic acid. Further purification can be achieved by recrystallization if necessary.

References

stability and storage issues of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability, storage, and troubleshooting of this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a tightly sealed container. For short-term storage (days to weeks), a temperature of 2-8°C is acceptable. The compound should always be protected from light and moisture to prevent degradation.

Q2: How should I handle this boronic acid in the laboratory?

A2: As with most chemical reagents, appropriate safety precautions should be taken. Handle this compound in a well-ventilated area, preferably within a fume hood. It is advised to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: What are the visible signs of degradation?

A3: A high-quality sample of this compound should be a free-flowing solid. Signs of degradation can include clumping, discoloration, or a change in texture, which may indicate moisture absorption and potential hydrolysis or oxidation. If you observe any of these changes, it is advisable to verify the purity of the compound before use.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (-20°C, dry, dark), this compound is expected to be stable for an extended period. However, it is good practice to re-analyze the purity of the material if it has been in storage for over a year or if you suspect it has been exposed to adverse conditions.

Q5: Can I store solutions of this boronic acid?

A5: It is generally not recommended to store solutions of boronic acids for extended periods, as they are more susceptible to degradation in solution, particularly protodeboronation in the presence of protic solvents.[1] If you need to prepare a stock solution, use an anhydrous aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures for a short duration. Always prepare fresh solutions for critical applications.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

Possible Causes & Solutions:

  • Degraded Boronic Acid: This is a primary suspect in failed coupling reactions. Boronic acids can degrade via protodeboronation or oxidation.

    • Solution: Use a fresh batch of this compound or one that has been properly stored. You can check the purity of your existing stock by NMR or LC-MS.

  • Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air.

    • Solution: Ensure your palladium catalyst is handled under an inert atmosphere. Using a pre-catalyst can sometimes improve results.

  • Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.

    • Solution: Consider protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), to prevent this side reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.

    • Solution: Ensure your solvent is thoroughly degassed to remove oxygen. The base should be anhydrous and strong enough to facilitate transmetalation. A temperature screen may be necessary to find the optimal reaction temperature.

Problem 2: Observation of significant side products, such as the protodeboronated indole.

Possible Causes & Solutions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially in the presence of water or other protic species.[1] The electron-withdrawing methoxycarbonyl group on the indole ring can influence the rate of this degradation pathway.

    • Solution: Use anhydrous solvents and reagents. Minimize the reaction time and avoid excessive heating. Running the reaction under an inert atmosphere is also crucial.

  • Homocoupling: The boronic acid can couple with itself to form a dimer.

    • Solution: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed. Adjusting the stoichiometry of the reactants might also help.

Data & Protocols

Storage Conditions Summary
Storage DurationTemperatureConditions
Long-term-20°CTightly sealed container, protected from light and moisture
Short-term2-8°CTightly sealed container, protected from light and moisture
Protocol: Purity Assessment by HPLC

This is a general protocol for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The appearance of a peak corresponding to the protodeboronated product (methyl 1H-indole-2-carboxylate) is a key indicator of degradation.

Visualizations

Degradation Pathways

A This compound B Protodeboronation (loss of B(OH)2) A->B H2O, heat, acid/base D Oxidation A->D O2, radicals F Trimerization A->F Dehydration C Methyl 1H-indole-2-carboxylate B->C E Hydroxylated Byproducts D->E G Boroxine F->G

Caption: Key degradation pathways for arylboronic acids.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

A Low or No Product B Check Boronic Acid Quality (NMR, LC-MS) A->B C Degraded B->C Yes E Good Quality B->E No D Use Fresh Reagent C->D F Verify Catalyst Activity E->F G Inactive F->G Suspected I Active F->I OK H Use New Catalyst/Pre-catalyst G->H J Optimize Reaction Conditions (Base, Solvent, Temp) I->J K Consider N-Protection of Indole J->K

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.

References

Technical Support Center: Suzuki Coupling with Substituted Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted indole boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges with in-depth, mechanistically grounded explanations and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an indole boronic acid is showing low to no yield. What are the primary factors to investigate?

When a Suzuki coupling with an indole boronic acid fails, a systematic review of the reaction components and conditions is crucial. The primary suspects are often the stability of the boronic acid, the activity of the catalyst, and the choice of reaction parameters.

A1: Key areas for initial investigation include:

  • Indole Boronic Acid Instability: Indole boronic acids, particularly those with certain substitution patterns, can be susceptible to degradation. The primary pathway for this is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This is often exacerbated by prolonged heating or the presence of excess water.[2]

    • Recommendation: Use freshly prepared or high-purity indole boronic acid. Storing it under an inert atmosphere in a cool, dark place is advisable.[2] Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[4][5]

  • Catalyst Inactivation: The palladium catalyst's activity is paramount. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[4] Exposure to oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of the boronic acid.[4]

    • Recommendation: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[4] Use properly degassed solvents. If catalyst deactivation is suspected, consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[4]

  • Interference from the Indole N-H Bond: The acidic proton on the nitrogen of an unprotected indole can interfere with the catalytic cycle.[2][6] This can sometimes be mitigated by the choice of base, but a more reliable approach is to protect the indole nitrogen.

    • Recommendation: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Tos) can lead to more consistent and higher yields.[2][7] However, the effect of the protecting group can be substrate-dependent.[7]

  • Suboptimal Base and Solvent System: The base is critical for activating the boronic acid to form the boronate species necessary for transmetalation.[2][8] The solvent must effectively dissolve the reactants and facilitate the reaction at the desired temperature.

    • Recommendation: Ensure the base is anhydrous and finely powdered for solid bases.[4] The choice of base is often linked to the solvent system. For instance, aqueous bases like K₃PO₄ or Cs₂CO₃ are often used in solvent systems like dioxane/water.[9][10]

Q2: I'm observing a significant amount of a side product that corresponds to the starting indole without the boronic acid group. What is happening and how can I minimize it?

This is a classic case of protodeboronation, a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[1][2]

A2: Understanding and Mitigating Protodeboronation:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This reaction can be catalyzed by acid or base and is often accelerated in the presence of a proton source like water.[1][11][12]

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Use Milder Bases Strong bases in aqueous media can accelerate the rate of protodeboronation.[4]Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or KF.[4]
Anhydrous Conditions Water is a primary proton source for this side reaction.Switching to anhydrous conditions with a non-aqueous base can significantly reduce protodeboronation.[4]
Use Boronic Esters Boronic esters, like pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[3][13]Synthesize the pinacol ester of the indole boronic acid and use it in the coupling reaction.
Slow-Release Strategies Using boronic acid derivatives that slowly release the active boronic acid can keep its concentration low, thus minimizing side reactions.MIDA (N-methyliminodiacetic acid) boronates are a good option for this "slow-release" approach.[13][14]
Q3: My indole boronic acid has electron-withdrawing substituents, and the reaction is very sluggish. How can I improve the reaction rate and yield?

Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the boronic acid, making the transmetalation step of the Suzuki catalytic cycle slower.

A3: Strategies for Electron-Deficient Indole Boronic Acids:

  • Increase Catalyst Loading: A higher concentration of the active catalyst can help to increase the overall reaction rate. An increase from 1-2 mol% to 5 mol% can be beneficial.

  • Employ More Electron-Rich Ligands: Ligands play a crucial role in the efficacy of the catalyst. For challenging substrates, more sophisticated ligands are often necessary.

    • Recommendation: Switch from traditional triphenylphosphine-based ligands to more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][15] These ligands can accelerate both the oxidative addition and reductive elimination steps.[4]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the slower transmetalation step. However, be mindful of the potential for increased side reactions like protodeboronation at higher temperatures.

Q4: Should I use the indole as the boronic acid or as the aryl halide coupling partner?

The choice of which coupling partner bears the indole moiety can significantly impact the reaction outcome.

A4: Partner Role Swapping:

Studies have shown that the yields of Suzuki couplings involving indoles can depend on whether the indole is the aryl halide or the arylboron partner.[7]

  • General Observation: Higher yields are often obtained when indole bromides are reacted with arylboronic acids.[7][16] When indolylboronic acids are used with aryl bromides, the yields can be somewhat lower and more dependent on the presence and nature of an N-protecting group.[7][16]

  • Recommendation: If you are facing difficulties with a substituted indole boronic acid, it is worth exploring the alternative synthetic route where you prepare the corresponding indole halide and couple it with the boronic acid of your desired coupling partner.

Visualizing the Suzuki Coupling and Common Pitfalls

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl_R Ar-Pd(II)-R L_n TM->PdII_Aryl_R RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-R Pd0->OA Ar-X PdII_Aryl->TM R-B(OH)3^- PdII_Aryl_R->RE BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]^- BoronicAcid->Boronate + Base Base Base (e.g., OH-) Base->Boronate Boronate->TM Enters Cycle caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

This flowchart provides a systematic approach to troubleshooting common issues encountered with indole boronic acid Suzuki couplings.

Troubleshooting_Suzuki Start Low or No Yield Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere (Degassed Solvents, N2/Ar) Check_Reagents->Check_Inertness Protodeboronation Significant Protodeboronation? Check_Inertness->Protodeboronation Optimize_Base Use Milder Base (K2CO3, KF) or Anhydrous Conditions Protodeboronation->Optimize_Base Yes Optimize_Catalyst Optimize Catalyst System Protodeboronation->Optimize_Catalyst No Use_Ester Switch to Boronic Ester (Pinacol, MIDA) Optimize_Base->Use_Ester Success Improved Yield Use_Ester->Success Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Optimize_Catalyst->Bulky_Ligands Protect_NH Protect Indole N-H (e.g., Boc, Tos) Bulky_Ligands->Protect_NH Swap_Partners Swap Coupling Partners (Use Indole-Halide) Protect_NH->Swap_Partners Swap_Partners->Success

Caption: A decision tree for troubleshooting Suzuki couplings.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Substituted Indole Boronic Acid

This protocol provides a starting point for the optimization of your specific reaction.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the substituted indole boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol for the Preparation of a Diethanolamine Adduct of an Indole Boronic Acid

This procedure creates a more stable, crystalline solid from the boronic acid, which can be used directly in Suzuki couplings.[4][5]

  • Dissolution: In a vial with a stir bar, dissolve the indole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[4]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]

  • Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[4]

  • Isolation: Isolate the white solid product by vacuum filtration.[4]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[4] This adduct can now be used in your coupling reaction, typically with protic solvents.[5]

References

Technical Support Center: Protodeboronation Side Reactions of Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolylboronic acids. This guide is designed to provide expert insights and practical solutions for a common yet often frustrating side reaction: protodeboronation. As specialists in synthetic chemistry, we understand that overcoming this hurdle is critical for the efficient development of novel therapeutics and functional materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments involving indolylboronic acids. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Q1: My Suzuki-Miyaura reaction with an indolylboronic acid is giving low yields, and I'm recovering the simple indole. What's happening and how can I fix it?

A1: This is a classic symptom of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material before the desired cross-coupling can occur.[1] This side reaction is often competitive with the main Suzuki-Miyaura catalytic cycle. The key is to accelerate the rate of the productive coupling relative to the unproductive protodeboronation.

Causality Analysis: Protodeboronation of heteroaromatic boronic acids, including indoles, is highly dependent on factors like pH, temperature, solvent, and the catalyst system.[1][2] Indoles contain a basic nitrogen atom, which can lead to complex pH-dependent behaviors and the formation of reactive zwitterionic intermediates that are prone to rapid protodeboronation, especially under neutral pH conditions.[1][3] Furthermore, many Suzuki coupling conditions employ aqueous bases, which can readily provide the proton source (water) and the basic conditions that facilitate this unwanted reaction.[2][4]

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation Observed step1 Step 1: Evaluate Base & Solvent start->step1 s1a Switch to milder base? (e.g., K₂CO₃, KF) step1->s1a Yes s1b Use anhydrous conditions? step1->s1b Yes step2 Step 2: Optimize Catalyst System s2a Increase catalyst loading? step2->s2a Yes s2b Use modern, high-turnover catalyst/ligand? (e.g., Buchwald) step2->s2b Yes step3 Step 3: Modify Boron Reagent s3a Switch to boronate ester? (e.g., pinacol, MIDA) step3->s3a Yes s3b Use trifluoroborate salt? step3->s3b Yes step4 Step 4: Control Reaction Parameters s4a Lower reaction temperature? step4->s4a Yes s4b Decrease reaction time? step4->s4b Yes end_ok Successful Coupling: High Yield end_fail Persistent Issue: Consult Specialist s1a->step2 s1b->step2 s2a->step3 s2b->step3 s3a->step4 s3b->step4 s4a->end_ok s4b->end_ok

Recommended Actions:

  • Modify the Base and Solvent System: Strong bases in aqueous media can accelerate protodeboronation.[4]

    • Action: Switch from strong bases like NaOH or K₃PO₄ to milder, non-hydroxide bases such as K₂CO₃ or KF.[4]

    • Action: Implement anhydrous conditions. Since water is the proton source, removing it can significantly suppress the side reaction.[4] Use dry solvents (e.g., dioxane, toluene) and a finely powdered, dry base.

  • Enhance Catalytic Turnover: The goal is to make the desired coupling reaction kinetically favored over the decomposition pathway.

    • Action: Use a more active catalyst system. Modern phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) combined with palladium precatalysts can dramatically increase the rate of catalytic turnover, outcompeting protodeboronation.[5][6]

    • Action: Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). While not always ideal, it can sometimes overcome sluggish reaction rates.

  • Use a "Slow-Release" Strategy: Instead of using the boronic acid directly, you can use a more stable derivative that slowly hydrolyzes in situ to generate a low, steady-state concentration of the active boronic acid.[1][7] This minimizes the amount of free boronic acid available for decomposition at any given time.

    • Action: Switch to an indolylboronate ester, such as a pinacol (Bpin) or MIDA derivative.[1][7][8]

    • Action: Consider using the corresponding potassium indolyltrifluoroborate salt (R-BF₃K), which also serves as a slow-release source of the boronic acid.[1]

  • Adjust Temperature and Time: Higher temperatures can increase the rate of protodeboronation.[2]

    • Action: If possible, lower the reaction temperature. The activation energy for the desired coupling may be lower than that for protodeboronation, making the reaction more selective at a reduced temperature.

    • Action: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions.

Q2: I'm observing significant decomposition of my solid indolylboronic acid upon storage. What are the best practices for handling and storage?

A2: Indolylboronic acids, like many heteroaromatic boronic acids, can be unstable over time, especially when exposed to air and moisture.[9] Decomposition can occur via both protodeboronation (if moisture is present) and oxidation.

Recommended Actions:

  • Storage: Store indolylboronic acids in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C).

  • Purity: Ensure the boronic acid is pure. Impurities can sometimes catalyze decomposition.

  • Consider Conversion for Long-Term Storage: For notoriously unstable indolylboronic acids, consider converting them to more stable derivatives for storage.

    • Pinacol Esters: These are generally more robust and can be easily prepared and purified.[8] They are often crystalline, free-flowing solids that are less susceptible to dehydration/rehydration cycles that can plague boronic acids.

    • Trifluoroborate Salts: Potassium trifluoroborates are highly stable, crystalline solids that are exceptionally resistant to protodeboronation and oxidation under ambient conditions.[1]

Q3: How can I monitor the extent of protodeboronation in my reaction mixture?

A3: Accurate monitoring is key to optimizing your reaction conditions. Relying solely on TLC can be misleading if the protodeboronated indole has a similar Rf to the starting material or product.

Recommended Analytical Methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. It allows you to separate all components (starting materials, product, protodeboronated indole) and confirm their identities by their mass-to-charge ratio. You can quantify the relative amounts to determine reaction efficiency.

  • ¹H NMR Spectroscopy of Crude Mixture: Take a small aliquot from the reaction, perform a rapid workup, and analyze the crude mixture by ¹H NMR. You can identify the characteristic signals of the protodeboronated indole and compare their integration to that of your desired product.

  • HPLC with Post-Column Derivatization: For high-throughput screening, a specialized HPLC method can be used. After separation on the column, the eluate is mixed with a reagent like alizarin, which forms a fluorescent complex specifically with boronic acids.[10][11] This allows for the selective detection and quantification of the remaining indolylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why are indolylboronic acids particularly susceptible?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] Indolylboronic acids are a type of heteroaromatic boronic acid. Their susceptibility stems from several factors:

  • Presence of a Basic Nitrogen: The indole ring contains a nitrogen atom. Depending on the pH, this nitrogen can be protonated or involved in forming zwitterionic species, which can open up additional, rapid pathways for protodeboronation that are not available to simple arylboronic acids.[1][3]

  • Electron-Rich Nature: The indole ring system is electron-rich, which can influence the stability of the C-B bond and its susceptibility to electrophilic attack by a proton.

  • pH-Dependent Speciation: The stability of indolylboronic acids is highly pH-dependent. At neutral pH, where zwitterionic forms can be present, some isomers (like 2-pyridylboronic acid, a model for some indole isomers) show a dramatic increase in the rate of protodeboronation.[1][3]

G cluster_acid Acid-Catalyzed Pathway (k₁) cluster_base Base-Catalyzed Pathway (k₂) cluster_zwitterion Zwitterionic Pathway (k₄, specific to basic heterocycles) A_Start Indole-B(OH)₂ A_TS [Electrophilic Substitution Transition State] A_Start->A_TS + H⁺ A_End Indole-H + B(OH)₃ A_TS->A_End B_Start Indole-B(OH)₂ B_Boronate [Indole-B(OH)₃]⁻ (Boronate Anion) B_Start->B_Boronate + OH⁻ B_TS [Hydrolysis Transition State] B_Boronate->B_TS + H₂O B_End Indole-H + B(OH)₄⁻ B_TS->B_End Z_Start Indole-B(OH)₂ Z_Zwitterion Zwitterionic Indole-B(OH)₂ Z_Start->Z_Zwitterion Neutral pH Z_TS [Unimolecular Fragmentation Transition State] Z_Zwitterion->Z_TS Z_End Indole-H + B(OH)₃ Z_TS->Z_End

Q2: How does the position of the boronic acid group on the indole ring affect stability?

A2: The position of the -B(OH)₂ group is critical. While specific kinetic data for all indole isomers is not compiled in a single source, we can infer trends from general principles and studies on other basic heterocycles like pyridine.[7]

  • N-indolylboronic acids: Often unstable, as the direct attachment to nitrogen can make the C-B bond labile.

  • C2- and C3-indolylboronic acids: These are common isomers. Their stability is highly influenced by the electronic environment and proximity to the ring nitrogen. For example, in pyridine, a nitrogen atom ortho to the boronic acid (2-pyridylboronic acid) dramatically accelerates protodeboronation at neutral pH via a zwitterionic intermediate.[3][7] A similar effect can be anticipated for C2- and C7-indolylboronic acids.

  • C4- to C7-indolylboronic acids: The stability of these isomers will depend on their distance from the nitrogen atom. Those further away (e.g., C5) may behave more like simple arylboronic acids, while those closer (e.g., C4, C7) might be more susceptible to protodeboronation.

Q3: Are there alternative boron reagents to indolylboronic acids that are more stable?

A3: Yes. As mentioned in the troubleshooting section, converting the boronic acid to a boronate ester or a trifluoroborate salt is a highly effective strategy to enhance stability for both storage and in-reaction use.[1][8]

Reagent TypeStructure ExampleKey Advantages
Indolylboronic Acid Indole-B(OH)₂Directly active in catalysis.
Indolylboronic Ester (Pinacol) Indole-B(pin)Increased stability to protodeboronation; often crystalline and easy to handle.[8]
Indolylboronic Ester (MIDA) Indole-B(MIDA)Highly stable; enables slow release of boronic acid under basic conditions.[1]
Potassium Indolyltrifluoroborate [Indole-BF₃]⁻K⁺Exceptionally stable crystalline solids; slow release under reaction conditions.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of an Indole Derivative

This protocol is designed to minimize protodeboronation by using a modern catalyst system and carefully selected conditions.

Materials:

  • N-Protected Indole Bromide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water (for co-solvent systems if required)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected indole bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe. If a co-solvent is needed, use a degassed dioxane/water mixture (e.g., 10:1).[6] The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS to check for the consumption of starting material and the formation of both the desired product and the protodeboronated side product.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

how to prevent homocoupling of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Homocoupling of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Here, we address the common and often frustrating issue of boronic acid homocoupling, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your coupling reactions.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the formation of homocoupled byproducts, where two boronic acid molecules react with each other, can significantly reduce the yield of the desired cross-coupled product and complicate purification. The substrate , this compound, possesses an electron-rich indole core, which can influence its reactivity and susceptibility to side reactions like homocoupling and protodeboronation.

This guide will delve into the mechanistic underpinnings of homocoupling and provide actionable strategies to mitigate this unwanted side reaction.

Troubleshooting Guide: Addressing Homocoupling in Real-Time

This section is formatted to help you diagnose and solve homocoupling issues as they arise during your experiments.

Question 1: I'm observing a significant amount of the homocoupled dimer of this compound in my reaction. What is the primary cause?

Answer: The most frequent culprit behind boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][2] Oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid.[3][4] This process is often mediated by Palladium(II) species.[5][6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the active Pd(0) species. This reduction can sometimes proceed via the homocoupling of two boronic acid molecules.[5]

Key Mechanistic Insight: The generally accepted mechanism for oxygen-mediated homocoupling involves the formation of a palladium peroxo complex, [(η²-O₂)PdL₂], from the reaction of Pd(0) with O₂.[3][4][7] This complex can then react with two molecules of the boronic acid, leading to the formation of the biaryl product.[3][4]

Immediate Actions:

  • Rigorous Degassing: Ensure all solvents and water are thoroughly degassed prior to use.[1]

  • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire reaction setup and duration.[2]

Question 2: I've already degassed my solvents, but homocoupling persists. What other factors should I investigate?

Answer: While oxygen is a primary driver, other reaction parameters can significantly influence the extent of homocoupling. Consider the following:

  • Palladium Precatalyst Choice: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), the in-situ reduction to Pd(0) can be a source of homocoupling.[5][8]

    • Solution: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this problematic reduction step.[9]

  • Presence of Oxidants: Besides oxygen, other oxidizing agents can promote the formation of Pd(II) and subsequent homocoupling.

    • Solution: Consider adding a mild reducing agent, such as potassium formate (1-2 equivalents), to the reaction mixture before adding the palladium catalyst.[6][9][10][11] This can help to quench residual oxidants and maintain the palladium in its active Pd(0) state.[6][10][11]

  • Base Selection: The choice and strength of the base can impact the reaction pathways. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base might promote side reactions.[12][13]

    • Solution: Screen different bases. For substrates prone to side reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH.[8][13]

  • Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[1]

    • Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature to see if it disfavors the homocoupling side reaction.[8]

Question 3: My boronic acid seems to be degrading, and I'm also seeing homocoupling. Are these issues related?

Answer: Yes, these issues can be interconnected. Boronic acids, particularly electron-rich ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[13] This is often exacerbated by strong bases and the presence of water.[13] While not directly homocoupling, the conditions that lead to degradation can also be conducive to other side reactions.

Strategies to Minimize Both Degradation and Homocoupling:

  • Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous reaction conditions can be beneficial.[13]

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are often more robust and less prone to protodeboronation and can sometimes suppress homocoupling.

  • Slow Addition: A high concentration of the boronic acid at the beginning of the reaction can favor homocoupling.

    • Solution: Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, favoring the desired cross-coupling over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use to avoid homocoupling?

A1: While there is no single "best" catalyst for all Suzuki reactions, using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ is a good starting point to minimize homocoupling that can occur during the in-situ reduction of Pd(II) sources.[9] Additionally, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and disfavor side reactions.[8]

Q2: How can I effectively degas my solvents?

A2: A common and effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9] For more sensitive reactions, the "freeze-pump-thaw" method can be employed. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, and then allowing it to thaw under an inert atmosphere. This cycle is typically repeated three times.

Q3: Can the order of addition of reagents make a difference?

A3: Yes, the order of addition can be critical. A common practice to minimize homocoupling is to pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the catalyst and the boronic acid.[2] Some protocols even advocate for adding the boronic acid last and in a controlled manner.[2]

Q4: Are there any visual cues during the reaction that might indicate homocoupling is occurring?

A4: Unfortunately, there are no definitive visual cues. The formation of a precipitate could be either the desired product or a byproduct. The most reliable way to monitor the reaction and identify the formation of homocoupling products is through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

Optimized Protocols and Data

Table 1: Troubleshooting Summary for Homocoupling Prevention
Problem Potential Cause Recommended Solution Justification
High Levels of Homocoupled Dimer Presence of OxygenRigorous degassing of all solvents and reagents; maintain a strict inert atmosphere.[1][2]Oxygen promotes the oxidative homocoupling of boronic acids.[3][4]
Use of Pd(II) PrecatalystSwitch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[9]Avoids the in-situ reduction step where homocoupling can occur.[5]
High Local Boronic Acid ConcentrationSlow addition of the boronic acid solution via syringe pump.Maintains a low concentration of the boronic acid, favoring cross-coupling.
Both Homocoupling and Protodeboronation Observed Strong Base in Protic SolventUse a milder base (e.g., K₂CO₃, Cs₂CO₃) or switch to anhydrous conditions.[13]Reduces the rate of C-B bond cleavage.
Reaction Stalls or is Sluggish, with Homocoupling Suboptimal LigandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[8]Promotes the desired reductive elimination step.
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices for minimizing the homocoupling of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd(PPh₃)₄ (or other Pd(0) precatalyst)

  • K₂CO₃ (or other suitable base)

  • Degassed 1,4-Dioxane and degassed water

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), K₂CO₃ (2.0 equiv.), and this compound (1.2 equiv.).

  • Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Via syringe, add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation ArPdX->Trans Ar'B(OH)₂ Base ArPdArB Ar-Pd(II)-Ar' Trans->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product Pd0_homo Pd(0)L_n O2_react + O₂ Pd0_homo->O2_react PdO2 (η²-O₂)PdL₂ O2_react->PdO2 Trans2 2 x Ar'B(OH)₂ PdO2->Trans2 Dimer Ar'-Ar' (Homocoupling Product) Trans2->Dimer

Caption: Competing pathways: Desired Suzuki-Miyaura cross-coupling versus undesired oxygen-mediated homocoupling.

Troubleshooting_Flowchart start Homocoupling Observed? check_o2 Is the reaction rigorously deoxygenated? start->check_o2 Yes degas Action: Thoroughly degas solvents & use inert atmosphere. check_o2->degas No check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes degas->check_pd switch_pd Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). check_pd->switch_pd Yes check_base Is the base too strong or conditions too harsh? check_pd->check_base No switch_pd->check_base optimize_base Action: Screen milder bases (K₂CO₃, Cs₂CO₃) or lower temperature. check_base->optimize_base Yes slow_addition Action: Implement slow addition of boronic acid. check_base->slow_addition No optimize_base->slow_addition end Problem Resolved slow_addition->end

Caption: A logical flowchart for troubleshooting homocoupling in Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Crude (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important indole derivative.

Introduction: The Challenge of Purifying Indole Boronic Acids

This compound is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex bioactive molecules. However, its purification is notoriously challenging. The presence of a polar indole ring, a methoxycarbonyl group, and an acidic boronic acid moiety creates a molecule prone to strong interactions with stationary phases, potential degradation, and difficult separation from structurally similar impurities.

Standard silica gel chromatography, the workhorse of synthetic chemistry, often leads to issues like peak tailing, irreversible adsorption, and on-column decomposition.[1][2] This guide provides a structured approach to troubleshooting these issues and offers alternative strategies to achieve high purity.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the chromatographic purification of this compound.

Problem 1: The compound streaks or tails significantly on a silica gel TLC plate and column.

Causality: The acidic nature of silica gel can interact strongly with the Lewis acidic boronic acid and the basic indole nitrogen, leading to slow and uneven migration. This is a very common issue with boronic acids.[1] The polar nature of the indole ring further exacerbates this issue.[3]

Troubleshooting Workflow:

A troubleshooting workflow for streaking and tailing issues.

Solutions:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: Incorporating a small amount (0.1-1%) of acetic acid or formic acid into the mobile phase can help to protonate the indole nitrogen and saturate the acidic sites on the silica gel, leading to improved peak shape. Be cautious, as excessive acid can sometimes promote deboronation.

    • Use More Polar Solvents: For highly polar boronic acids, solvent systems containing acetone or even small percentages of methanol can be effective eluents on silica gel.[4]

  • Deactivation of Silica Gel:

    • Triethylamine Wash: Pre-treating the silica gel with a solvent system containing 1-3% triethylamine can neutralize the acidic sites.[5] It's crucial to then run the column with a mobile phase that either contains triethylamine or is neutral to maintain the deactivation.[5]

    • Boric Acid Impregnation: A method has been developed where silica gel is impregnated with boric acid.[6][7] This can suppress the over-adsorption of boronic esters and may be beneficial for boronic acids as well by creating a more competitive binding environment.[6]

  • Alternative Stationary Phases:

    • Amino or Diol Columns: These bonded phases are less acidic than silica and can be excellent alternatives for purifying polar compounds like indoles.[3][8] They can be used in normal phase or HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[8][9]

    • Reverse-Phase Chromatography (C18): If the compound and impurities have sufficient differences in hydrophobicity, reverse-phase HPLC or flash chromatography can be a powerful tool.[2] A mobile phase of acetonitrile/water or methanol/water with a pH modifier (like formic acid or ammonium hydroxide) is typically used.

Problem 2: The compound appears to decompose on the column, leading to low recovery.

Causality: Boronic acids can be susceptible to degradation, particularly protodeboronation (loss of the B(OH)2 group), on the acidic surface of silica gel.[2] The indole moiety can also be sensitive to acidic conditions.[3]

Solutions:

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Use Deactivated Silica or Alternative Phases: As mentioned above, deactivating the silica or switching to a less acidic stationary phase like amino or diol-bonded silica can significantly reduce degradation.[3]

  • Derivative Formation: In some cases, it may be advantageous to temporarily protect the boronic acid as a more stable boronate ester (e.g., a pinacol or MIDA ester) before chromatography. These derivatives are often more stable on silica gel.[10] The boronic acid can then be regenerated after purification.

Problem 3: Poor separation from a key impurity.

Causality: Impurities from the synthesis of this compound may be structurally very similar, making separation challenging. Common impurities can include starting materials, homo-coupled byproducts, or the protodeboronated indole.[1]

Solutions:

  • Optimize the Mobile Phase Gradient: For flash chromatography, a shallow gradient can improve resolution between closely eluting compounds.[5] For HPLC, systematic screening of different mobile phases (e.g., acetonitrile vs. methanol) and pH modifiers can reveal optimal separation conditions.

  • Consider Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[11][12] A mixed-mode column could potentially offer unique selectivity for separating the target compound from its impurities.[11]

  • Alternative Purification Techniques:

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method to obtain very pure material.[4]

    • Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. It may be possible to extract the boronic acid into a basic aqueous solution, wash away non-acidic impurities with an organic solvent, and then re-acidify the aqueous layer to precipitate or extract the pure boronic acid.[1]

    • Derivatization with Diethanolamine: Boronic acids can form adducts with diethanolamine, which may precipitate from solution, allowing for purification by filtration.[1][2] The boronic acid can then be liberated from the adduct.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for flash chromatography of this compound on silica gel?

A1: A good starting point is a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (e.g., 0.5%). The polarity should be adjusted based on the Rf of the compound on TLC. Aim for an Rf value of 0.2-0.3 for optimal separation on a column.[5]

Q2: My compound is UV-active, but I'm not seeing it come off the column. What could be the issue?

A2: This is a classic sign of irreversible adsorption to the silica gel.[4] The Lewis acidic boron and the indole nitrogen are likely interacting very strongly with the silanol groups. You should try the troubleshooting steps for streaking and tailing, particularly deactivating the silica gel or switching to a different stationary phase.[1][2]

Q3: Can I use reverse-phase (C18) chromatography for this compound?

A3: Yes, reverse-phase chromatography is a viable and often successful technique for purifying boronic acids.[2] The compound is polar, so you will likely need a mobile phase with a high aqueous component. An XSelect HSS T3 column or a similar phase designed for the retention of polar compounds could be particularly effective.

Q4: What is HILIC, and is it suitable for this purification?

A4: HILIC (Hydrophilic Interaction Liquid Chromatography) is a technique that uses a polar stationary phase (like diol or amino-bonded silica) with a mobile phase that is high in organic solvent and contains a small amount of water.[8][9] It is an excellent technique for purifying polar compounds that are too strongly retained on normal-phase silica but not well-retained on reverse-phase C18.[9] Given the polar nature of this compound, HILIC is a highly recommended strategy.

Q5: Are there any non-chromatographic methods I should consider?

A5: Absolutely. Before resorting to complex chromatography, consider the following:

  • Trituration: Suspending the crude solid in a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble (or vice versa), can be a quick and effective purification step.

  • Recrystallization: As mentioned earlier, this is a powerful technique if a suitable solvent system can be found.[4]

  • Acid-Base Extraction: This can be very effective for separating the acidic boronic acid from neutral or basic impurities.[1]

Experimental Protocols

Protocol 1: Flash Chromatography on Boric Acid-Impregnated Silica Gel

This protocol is adapted from methodologies developed for the purification of boronic esters, which can reduce on-column degradation.[6][7]

  • Preparation of Boric Acid-Impregnated Silica Gel:

    • Dissolve boric acid in methanol to create a saturated solution.

    • Add silica gel to this solution to form a slurry.

    • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing and Elution:

    • Pack a column with the boric acid-impregnated silica gel using your chosen mobile phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Load the sample onto the column.

    • Elute the column with an appropriate gradient of solvents (e.g., a gradient of methanol in dichloromethane).

    • Collect fractions and analyze by TLC or LC-MS to identify the pure product.

Protocol 2: Purification using an Amino-Bonded Phase (HILIC)

This protocol utilizes a less acidic stationary phase to minimize degradation and improve peak shape.[3][8]

  • Column and Mobile Phase Selection:

    • Select a pre-packed amino-propyl bonded silica column.

    • The mobile phase will typically consist of a high percentage of an organic solvent (like acetonitrile) with a smaller percentage of an aqueous buffer (e.g., water with 0.1% formic acid).

  • Sample Preparation and Injection:

    • Dissolve the crude material in the initial mobile phase conditions. If solubility is an issue, a small amount of DMSO can be used, but keep the injection volume small.

    • For flash chromatography, a solid loading technique is often preferred for HILIC to ensure good peak shape.[3]

  • Chromatography:

    • Equilibrate the column with the initial mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).

    • Inject the sample and begin a gradient, increasing the percentage of the aqueous component over time (e.g., to 50% water).

    • Monitor the elution using a UV detector and collect fractions containing the desired compound.

Data Summary Table

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase Silica GelHexanes/EtOAc or DCM/MeOH + 0.5% Acetic AcidReadily available, inexpensive.Strong adsorption, tailing, potential for degradation.[1][2]
Deactivated Normal Phase Boric Acid-Treated SilicaHexanes/EtOAc or DCM/MeOHReduced adsorption and degradation.[6]Requires preparation of the stationary phase.
HILIC Amino or Diol-Bonded SilicaAcetonitrile/Water + 0.1% Formic AcidExcellent for polar compounds, good peak shape.[8][9]Columns can be more expensive.
Reverse Phase C18 (especially polar-endcapped)Water/Acetonitrile + 0.1% Formic AcidHigh resolving power, good for a range of polarities.May require a high aqueous phase, potentially poor retention.

Logical Relationships Diagram

References

Technical Support Center: Scaling Up (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this valuable synthetic intermediate.

Introduction

This compound is a critical building block in medicinal chemistry, frequently utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex molecular architectures for drug discovery.[1][2] However, its synthesis, purification, and handling present several challenges, particularly when scaling up from milligram to multi-gram or kilogram quantities. Common issues include incomplete reactions, difficult purifications, and product instability. This guide offers practical, experience-based solutions to these problems.

Synthetic Strategy & Core Workflow

The most common and scalable approach to synthesizing this compound involves the palladium-catalyzed Miyaura borylation of a corresponding halo-indole precursor. The general workflow is outlined below. Each stage presents unique challenges that are addressed in the subsequent troubleshooting sections.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Final Product Stage Start Methyl 5-bromo-1H-indole-2-carboxylate (Starting Material) Borylation Pd-Catalyzed Miyaura Borylation Start->Borylation B2pin2, Pd Catalyst, Base, Solvent Workup Aqueous Work-up & Solvent Extraction Borylation->Workup Crude Crude Boronic Ester or Boronic Acid Workup->Crude Purification Purification Strategy (Non-Chromatographic) Crude->Purification Hydrolysis Ester Hydrolysis (if necessary) Purification->Hydrolysis If Pinacol Ester was Isolated FinalProduct This compound Purification->FinalProduct If Boronic Acid is Isolated Directly Hydrolysis->FinalProduct Storage Handling & Storage FinalProduct->Storage

Caption: General workflow for the synthesis of this compound.

Troubleshooting the Borylation Reaction

This stage is the heart of the synthesis and often the primary source of yield loss. Success hinges on meticulous control of reagents and conditions.

FAQ 1: My borylation reaction is incomplete or has stalled. What are the common causes?

An incomplete reaction is typically due to issues with the catalyst, base, or solvent system.

  • Causality - Catalyst Activity: The active Pd(0) species is sensitive to oxygen. An aged or improperly stored palladium precatalyst may have reduced activity. Furthermore, the choice of ligand is critical for stabilizing the catalytic species and facilitating the catalytic cycle.

  • Causality - Base & Solvent Purity: The commonly used base, potassium acetate (KOAc), is hygroscopic. Water in the reaction mixture leads to the competitive side reaction of protodeborylation, consuming the boron reagent and reducing yield. Solvents must be anhydrous for the same reason.[3]

Troubleshooting Actions:

  • Catalyst System: Use a fresh, high-quality palladium catalyst and ligand. For borylations, systems like PdCl₂(dppf) or a combination of Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) are effective.[4] Ensure the catalyst is handled under an inert atmosphere.

  • Reagent Preparation: Dry the potassium acetate (KOAc) in a vacuum oven before use. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the reaction. Freeze-pump-thaw cycles for the solvent can be beneficial for removing dissolved oxygen, especially on a larger scale.[3]

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(dppf) or Pd(OAc)₂/SPhosProven efficacy for borylation of aryl halides.[4]
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, readily available, and generally provides good yields.
Base Potassium Acetate (KOAc), anhydrousMild base, minimizes side reactions. Must be thoroughly dried.
Solvent Dioxane, Toluene, or DMSO (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from deactivation by oxygen.
FAQ 2: I'm observing significant protodeborylation and other side products. How can I minimize this?

Protodeborylation (replacement of the boronic ester with a hydrogen atom) and homo-coupling are the most common side reactions.

G A Aryl-Br B Desired Product Aryl-B(OR)2 A->B Main Reaction (Pd-Catalyzed Borylation) C Side Product Aryl-H A->C Protodeborylation (Trace H2O) D Side Product Aryl-Aryl A->D Homo-coupling Reagents B2pin2 Pd Catalyst Base Reagents->B

Caption: Competing reactions during Miyaura borylation.

Troubleshooting Actions:

  • Minimize Moisture: As detailed in FAQ 1, rigorously exclude water from all reagents and solvents. This is the single most important factor in preventing protodeborylation.

  • Optimize Base Stoichiometry: While an excess of base is required, a very large excess can sometimes promote side reactions. Start with 3.0 equivalents of KOAc and adjust if necessary.

  • Control Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures after the starting material is consumed can lead to product degradation and an increase in byproducts.

Troubleshooting Work-up and Purification

The purification of indole boronic acids is notoriously challenging due to their amphiphilic nature and instability on standard silica gel.

FAQ 3: Why can't I purify my boronic acid on standard silica gel?
  • Causality - Acidity and Polarity: Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel.[5] This leads to several problems:

    • Streaking/Tailing: The compound does not move as a tight band, making separation from impurities impossible.

    • Decomposition: The acidic environment of the silica can promote protodeborylation, effectively destroying your product on the column.[5]

    • Irreversible Adsorption: The product may stick to the silica and cannot be eluted.[5]

Protocol 1: Purification via Acid-Base Extraction

This is often the most effective and scalable method for purifying boronic acids, as it avoids chromatography entirely. The principle is to leverage the acidic nature of the boronic acid functional group.[6]

Step-by-Step Methodology:

  • Dissolution: After the reaction work-up, dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Basification & Extraction: Extract the organic solution with a mild aqueous base (e.g., 1M NaOH or 1M Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. Non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with the aqueous base to ensure complete extraction. Combine the aqueous layers.

  • Back-Wash: Wash the combined basic aqueous layers with fresh EtOAc or Et₂O to remove any basic or neutral impurities that may have been carried over.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with a strong acid (e.g., 2M HCl) while stirring vigorously. The pure boronic acid will precipitate out of the solution as it becomes protonated and its aqueous solubility drops. Monitor the pH to ensure it is acidic (pH ~2-3).

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid product under high vacuum.

FAQ 4: Acid-base extraction isn't working well. What are my other options?

If the product is an oil, has significant aqueous solubility, or forms an emulsion, alternative methods are necessary.

Alternative Purification Strategies:

MethodPrincipleBest For...Key Reference
Recrystallization Differential solubility of the product and impurities in a specific solvent system at different temperatures.Crystalline solids with thermally stable impurities.[7][8]
Diethanolamine Adduct Formation of a stable, crystalline adduct with diethanolamine that can be easily purified by filtration/recrystallization. The free boronic acid is then liberated.Oily or difficult-to-crystallize boronic acids.[5]
Reversed-Phase (C18) Chromatography Separation based on hydrophobicity. Less destructive than normal-phase silica gel.Small-scale purification where other methods have failed. Can be expensive for scale-up.[5]

Handling and Stability

Congratulations on making your pure product. Now, the challenge is to keep it that way.

FAQ 5: My purified this compound is degrading on the shelf. How should I store it?
  • Causality - Inherent Instability: Many heterocyclic boronic acids are prone to decomposition over time, especially when exposed to air (oxidation) and moisture (protodeborylation).[9] Some can also undergo self-condensation to form boroxines (anhydrides).

Recommended Storage Protocol:

  • Atmosphere: Store under a dry, inert atmosphere (Argon is preferred).

  • Temperature: Keep refrigerated at 2-8°C.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Long-Term Stability: For long-term storage or for building a compound library, consider converting the boronic acid to a more stable derivative, such as its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable solids that can be stored on the benchtop for extended periods and are easily deprotected to release the free boronic acid just before use.[9]

References

Technical Support Center: Suzuki Coupling of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable advice for the workup and purification stages of your synthesis, addressing common challenges encountered in the lab with this specific substrate. Our focus is on ensuring scientific integrity, providing expert-driven insights, and offering robust, validated protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face during the workup and isolation of products derived from this indole boronic acid.

Q1: My reaction has a low yield, and TLC analysis shows a significant amount of a non-polar byproduct that isn't my starting material. What is happening?

A1: The most likely culprit is protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][2] This is particularly prevalent with electron-rich heteroaromatic boronic acids like indoles.[1][3] The indole ring's high electron density makes the boronic acid group susceptible to displacement by a proton source, which is often water present in the reaction medium.

Key Causes & Preventative Measures:

  • Excess Water: While Suzuki reactions often benefit from some water, too much can accelerate protodeboronation. Ensure your organic solvents are reasonably dry if this is a persistent issue.[1]

  • Base Strength: Strong bases, especially hydroxides (NaOH, KOH), can promote this side reaction.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][2]

  • Reaction Time & Temperature: Prolonged reaction times at high temperatures give the side reaction more opportunity to occur.[1] If the main coupling reaction is slow, consider using a more active catalyst system to outcompete the protodeboronation pathway.

  • Boronic Acid Stability: Indole boronic acids can be unstable on the benchtop.[4] Consider using the more stable pinacol (Bpin) or MIDA boronate esters, which act as a "slow release" source of the boronic acid under the reaction conditions.[1][4]

Q2: During the aqueous workup, I'm getting a persistent emulsion that makes separation difficult. How can I resolve this?

A2: Emulsion formation is common when working with molecules like substituted indoles that have both polar (N-H, ester) and non-polar (biaryl) functionalities. The indole N-H can be deprotonated by the base, forming a salt that acts as a surfactant.

Troubleshooting Steps:

  • Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

  • Filter First: Before the aqueous wash, filter the cooled reaction mixture through a pad of Celite® or diatomaceous earth. This removes fine inorganic salts and palladium black, which can stabilize emulsions.[5]

  • Change Solvent: If using ethyl acetate, try switching to a less polar solvent like dichloromethane (DCM) or a non-polar solvent like toluene for the extraction, which may have different emulsion-forming tendencies.

  • Centrifugation: If the emulsion is persistent and the scale is small enough, centrifuging the mixture can effectively separate the layers.

Q3: My final product is pure by NMR, but it has a gray or black tint. How do I remove residual palladium?

A3: The dark color is almost certainly due to residual palladium, either as fine palladium(0) black or soluble Pd(II) species. For pharmaceutical applications, reducing palladium levels to low ppm is a regulatory requirement.[6]

Recommended Palladium Removal Techniques:

MethodProcedureProsCons
Activated Carbon Stir the crude product solution (e.g., in Toluene or Ethyl Acetate) with activated carbon (e.g., Nuchar®) for several hours, then filter through Celite®.[6]Cost-effective, readily available.Can adsorb the desired product, reducing yield.
Palladium Scavengers Stir the product solution with a functionalized silica gel or polymer resin (e.g., thiol, amine, or thiourea-based scavengers) overnight.[6][7]High efficiency, very low final Pd levels.More expensive than carbon.
Aqueous Washes Washing the organic layer with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can sometimes help remove palladium.[8][9]Simple, integrated into workup.Often not sufficient on its own.
Crystallization Recrystallizing the final product is often a very effective method for removing both organic and inorganic impurities, including palladium.Can provide very high purity material.Dependent on the product's ability to crystallize; potential for yield loss.

Q4: I'm concerned about hydrolyzing the methyl ester on my indole during the reaction or workup. What are the best practices to avoid this?

A4: The methoxycarbonyl group is a methyl ester, which is susceptible to saponification (base-catalyzed hydrolysis).

Best Practices:

  • Choice of Base: Avoid strong hydroxide bases like NaOH, KOH, and LiOH, especially at elevated temperatures. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are generally less nucleophilic and safer for esters.[10]

  • Workup pH: During the aqueous workup, avoid washing with strongly acidic (pH < 2) or strongly basic (pH > 12) solutions. If an acid wash is needed to neutralize the base, use a mild acid like dilute ammonium chloride (NH₄Cl) or very dilute HCl.

  • Temperature Control: Keep the reaction and workup temperatures as low as reasonably possible. Do not heat the reaction mixture for excessively long periods.

Troubleshooting Guide: A Scenario-Based Approach

This section provides a logical workflow for diagnosing and solving specific experimental outcomes.

Scenario: Post-reaction analysis (TLC/LC-MS) shows a complex mixture with significant starting materials remaining.

This outcome points to an issue with the catalytic cycle itself. The diagram below outlines a systematic approach to troubleshooting this common problem.

Troubleshooting_Low_Conversion start_node Low Conversion: Significant Starting Material Remains check_catalyst 1. Evaluate Catalyst System start_node->check_catalyst check_reagents 2. Assess Reagent Quality start_node->check_reagents check_conditions 3. Review Reaction Conditions start_node->check_conditions decision_catalyst_active Is Catalyst Active? check_catalyst->decision_catalyst_active decision_boronic_acid_ok Is Boronic Acid Stable? check_reagents->decision_boronic_acid_ok decision_conditions_ok Are Conditions Optimal? check_conditions->decision_conditions_ok decision_catalyst_active->check_reagents Yes action_catalyst_replace Action: - Use fresh Pd precatalyst/ligand. - Switch to a more active system (e.g., Buchwald precatalyst). decision_catalyst_active->action_catalyst_replace No action_boronic_acid_replace Action: - Use fresh boronic acid. - Switch to a more stable MIDA or Pinacol boronate. decision_boronic_acid_ok->action_boronic_acid_replace No action_recheck_halide Action: - Verify purity of aryl halide. - Consider a more reactive halide (I > Br > Cl). decision_boronic_acid_ok->action_recheck_halide Yes decision_conditions_ok->start_node Yes (Problem is complex, re-evaluate approach) action_conditions_optimize Action: - Ensure proper degassing. - Screen different bases/solvents. - Increase temperature moderately. decision_conditions_ok->action_conditions_optimize No action_recheck_halide->check_conditions

Caption: Troubleshooting flowchart for low reaction conversion.

Validated Experimental Protocol: Standard Workup Procedure

This protocol is designed to address the specific challenges of working with this compound and its coupling products.

Objective: To quench the Suzuki coupling reaction and isolate the crude product while minimizing side reactions and preparing for final purification.

Materials:

  • Completed reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium chloride (Brine)

  • Celite® 545 (or equivalent diatomaceous earth)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel, etc.)

Step-by-Step Procedure:

  • Reaction Cooldown:

    • Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Filtration (Critical Step for Emulsion Prevention):

    • Prepare a small plug of Celite® in a Büchner or Hirsch funnel over a filter flask. Wet the pad with the main reaction solvent (e.g., dioxane, toluene).

    • Dilute the cooled reaction mixture with a small amount of ethyl acetate (approx. 2-3 volumes of the reaction volume).

    • Filter the diluted mixture through the Celite® pad to remove the inorganic base and precipitated palladium black.[5]

    • Wash the reaction flask and the Celite® pad with additional ethyl acetate to ensure complete transfer of the product.

  • Solvent Removal (If Applicable):

    • If the reaction was performed in a high-boiling solvent like dioxane or DMF, transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation). This step is crucial as these solvents can complicate the subsequent extraction. Re-dissolve the resulting residue in a suitable extraction solvent like ethyl acetate or DCM.

  • Aqueous Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Do not shake vigorously initially to avoid creating a stable emulsion.

    • Allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water (1x)

      • Saturated brine solution (1x). The brine wash helps to break any minor emulsions and removes residual water from the organic phase.[11][12]

    • Separate the organic layer carefully, discarding the aqueous layers.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Stir the slurry for 15-20 minutes to ensure complete removal of water.

    • Filter off the drying agent and wash it with a small amount of fresh organic solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be subjected to final purification (e.g., column chromatography).

The diagram below visualizes this robust workup workflow.

Caption: Step-by-step workflow for the Suzuki coupling workup.

References

Technical Support Center: Palladium Catalyst Removal in Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of palladium catalysts from indole coupling reaction mixtures, such as those from Suzuki, Buchwald-Hartwig, Heck, and Sonogashira reactions.[1] Achieving exceptionally low residual palladium levels is critical, especially in the synthesis of Active Pharmaceutical Ingredients (APIs), where strict regulatory limits apply.[2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: High Palladium Levels Detected After Standard Workup & Filtration

Symptom: You've completed your indole coupling reaction, performed a standard aqueous workup, and filtered the organic layer, but Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels are still unacceptably high (e.g., >100 ppm).[4]

Probable Cause(s):

  • Homogeneous Catalyst State: The palladium catalyst used (e.g., Pd(OAc)₂, Pd₂(dba)₃) and its subsequent forms in the reaction mixture are soluble in the organic solvent and will pass through standard filtration. Simple filtration is only effective for heterogeneous catalysts like Palladium on Carbon (Pd/C) or insoluble palladium species that have crashed out of solution.[5]

  • Formation of Soluble Colloids: Palladium(0) species can form fine, soluble, or colloidal particles that are too small to be trapped by conventional filter media like Celite® or filter paper.[6] These colloids can be notoriously difficult to remove by simple physical means.

Recommended Solution(s): Your primary strategy must shift from simple filtration to methods that capture soluble palladium. The main approaches are adsorption onto a solid support or sequestration through chelation.

  • Treatment with Activated Carbon: Activated carbon is a cost-effective and widely used method for adsorbing soluble palladium species.[7][8] The high surface area and porous structure of activated carbon effectively trap palladium.[9]

  • Application of a Scavenger Resin: Functionalized silica gels or polymers, known as "scavengers," are highly effective.[7][10] These materials have ligands (e.g., thiol, thiourea, amine groups) that selectively chelate palladium, removing it from the solution.[10]

Protocol 1: Activated Carbon Treatment

This protocol is a first-line approach for removing soluble palladium.

  • Dissolution: Dissolve the crude, filtered reaction mixture or isolated product in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a concentration of 50-100 mg/mL.

  • Carbon Addition: Add activated carbon. A typical starting point is 5-10 wt% relative to the mass of your crude product.[5]

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-45 °C) for 2 to 18 hours.[7] The optimal time and temperature should be determined experimentally by taking small aliquots for analysis.

  • Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. Pre-wet the pad with the solvent used. Filter the reaction mixture through the Celite® pad to remove the activated carbon.

  • Washing: Wash the carbon cake thoroughly with fresh solvent to recover any adsorbed product.[11]

  • Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and submit a sample for ICP-MS analysis to quantify residual palladium.[5]

Issue 2: Significant Product Loss During Purification

Symptom: After using activated carbon or a scavenger resin, you've successfully removed the palladium, but the yield of your final indole product is disappointingly low.

Probable Cause(s):

  • Non-Specific Adsorption: Your indole product, particularly if it is planar or contains polar functional groups, can adsorb onto the surface of activated carbon or the scavenger support, leading to significant yield loss.[5][12]

  • Overuse of Adsorbent: Using a large excess of the scavenger or carbon increases the available surface area for non-specific binding of your product.

Recommended Solution(s): The key is to optimize the balance between palladium removal and product recovery.

  • Optimize Adsorbent Quantity: Titrate the amount of activated carbon or scavenger. Start with a lower loading (e.g., 2 wt%) and incrementally increase it, monitoring both palladium levels and product yield to find the optimal amount.[11]

  • Screen Different Scavengers: Scavengers have different backbones (silica vs. polymer) and functional groups. A different scavenger might have a lower affinity for your specific indole product. For example, if a thiol-based scavenger causes product loss, consider a thiourea or amine-based alternative.[10]

  • Modify Solvent and Temperature: Scavenging efficiency can be dependent on the solvent and temperature.[5] Running the scavenging process at a different temperature or in a different solvent may alter the binding equilibrium in favor of palladium removal over product adsorption.

  • Employ a Catch-and-Release Strategy: In some cases, you can adsorb your product onto a solid support (like silica), wash away the palladium impurities, and then elute your desired product with a different solvent.

Issue 3: Palladium Co-elutes with Product During Column Chromatography

Symptom: You are attempting to purify your indole product via silica gel column chromatography, but the palladium-containing impurities are eluting with the same solvent polarity as your product, resulting in contaminated fractions.

Probable Cause(s):

  • Similar Polarity: The palladium complexes, often associated with phosphine ligands, can have polarities very similar to functionalized indole products, making separation by standard chromatography challenging.[5]

  • Stationary Phase Incompatibility: Standard silica gel may not have sufficient selectivity to resolve your product from the palladium species.

Recommended Solution(s): This common problem requires a multi-pronged approach.

  • Pre-Chromatography Scavenging: The most robust solution is to perform a scavenging step before chromatography. Use activated carbon or a suitable scavenger resin as described in Issue 1. This removes the bulk of the palladium, making the subsequent chromatography much more effective for removing other organic impurities.[5]

  • Scavenger "Plug" or Guard Cartridge: Pack a small amount of a palladium scavenger (e.g., SiliaMetS Thiol) on top of your main silica column or use a dedicated guard cartridge.[10] As the mobile phase passes through, the scavenger will bind the palladium before it can co-elute with your product.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Introducing a different solvent (e.g., switching from EtOAc/Hexanes to DCM/Methanol) can alter the relative affinities and improve separation.[5]

    • Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral) or C18 reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium removal method for my specific reaction? A2: The choice depends on several factors: the nature of the palladium species, the scale of the reaction, the properties of your indole product, and the required final palladium concentration. The workflow below provides a general decision-making guide.

G start Start: Crude Reaction Mixture pd_state Is the Pd Heterogeneous (e.g., Pd/C)? start->pd_state filtration Use Simple Filtration (e.g., through Celite®) pd_state->filtration Yes soluble_pd Soluble Pd Species pd_state->soluble_pd No final_analysis Final Purity Check (ICP-MS Analysis) filtration->final_analysis scale What is the Reaction Scale? soluble_pd->scale lab_scale Lab Scale (<10g) scale->lab_scale Small process_scale Process/Pilot Scale (>100g) scale->process_scale Large scavenger Use Functionalized Scavenger (e.g., SiliaMetS Thiol). High efficiency, higher cost. lab_scale->scavenger carbon Use Activated Carbon. Cost-effective, may require more optimization. process_scale->carbon scavenger->final_analysis carbon->final_analysis

Caption: Decision workflow for selecting a palladium removal method.

Q2: What are the different types of palladium scavengers and how do they work? A2: Palladium scavengers are solid supports (usually silica gel or a polymer) functionalized with ligands that have a high affinity for palladium. The primary mechanism is chelation.

Scavenger TypeFunctional GroupPrimary TargetNotes
Thiol-Based -SHPd(II), Pd(0)Very versatile and robust; widely used for various Pd species including those from Buchwald-Hartwig and Suzuki reactions.[10]
Thiourea-Based -NHC(=S)NH₂All forms of PdParticularly effective in organic solvents and widely used in the pharmaceutical industry.[10]
Amine-Based -NH₂, -NR₂, TRENPd(II)Effective for scavenging Pd(II) complexes; can also scavenge acidic impurities.
AMPA-Based -CH₂PO(OH)₂Pd(II), other metalsAminomethylphosphonic acid ligands have excellent metal-binding properties.[13]

Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)? A3: Regulatory bodies like the EMA and FDA (following ICH Q3D guidelines) set strict limits for elemental impurities.[14][15] For palladium, a Class 2B element, the permitted daily exposure (PDE) is:

  • Oral: 100 µ g/day [14][16]

  • Parenteral (Injection): 10 µ g/day [14][16]

For an oral drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm in the final drug product.[14] For parenteral drugs, the limit is 1 ppm .[14] It is crucial to reduce palladium levels far below these limits to ensure product safety and regulatory compliance.

Q4: How do I accurately measure residual palladium levels? A4: The gold standard for quantifying trace metal impurities in pharmaceuticals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][12][17] This technique offers the extremely high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[3][18]

Protocol 2: Sample Preparation for ICP-MS Analysis

Accurate analysis requires complete digestion of the sample to ensure all palladium is solubilized.

  • Sample Weighing: Accurately weigh 10-20 mg of your purified, dry indole product into a vessel suitable for acid digestion.[19]

  • Acid Digestion: Add a mixture of high-purity concentrated acids (e.g., nitric acid and hydrochloric acid).[11][18]

  • Microwave Digestion: Place the vessel in a microwave digestion system. The high temperature and pressure will completely break down the organic matrix, leaving the palladium as a soluble salt.

  • Dilution: After cooling, carefully dilute the digested sample to a precise final volume with deionized water.

  • Analysis: The diluted sample is now ready for introduction into the ICP-MS instrument for quantification.[17]

References

storage conditions for (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid (CAS No: 284660-86-2). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and optimal performance of this reagent in your experiments. Boronic acids, particularly heteroaromatic derivatives like this indole, are powerful building blocks but are susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth answers to common questions and robust troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?

This compound's stability is paramount for reproducible results. The primary environmental factors to control are temperature, atmosphere, and moisture. Many suppliers recommend storing the compound at refrigerator temperatures (2-8°C).[1][2][3] Storing it in a dry, well-ventilated area away from incompatible substances is also crucial.[4] For maximum shelf-life, storage under an inert atmosphere (e.g., Argon or Nitrogen) is the gold standard.

Causality: Low temperatures slow down the kinetic rates of all potential decomposition reactions. An inert atmosphere is critical because arylboronic acids are susceptible to oxidation.[5][6] The indole moiety itself can also be sensitive to oxidative conditions. Moisture can facilitate hydrolytic decomposition pathways, primarily protodeboronation.[5][7]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the boronic acid and the indole ring.[5]
Container Tightly sealed, opaque vialPrevents moisture ingress and light-induced degradation.[8]
Location Dry, dedicated chemical cabinetAvoids cross-contamination and ambient moisture.[8][9]
Q2: I've heard that boronic acids can form cyclic trimers. What is this and how does it affect my experiments?

This phenomenon is the formation of a boroxine , a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[5] This is a common equilibrium for many boronic acids in the solid state or under anhydrous conditions.

Causality: The driving force is the elimination of water molecules to form a more stable cyclic anhydride structure. While this process is often reversible upon exposure to water or during reaction workup, it has significant implications for your experiments:

  • Inaccurate Stoichiometry: Boroxine formation alters the molecular weight of the reagent. If you weigh out the boronic acid assuming it is purely the monomer, you will be using a lower molar equivalent than calculated, leading to incomplete reactions and lower yields.

  • Solubility Issues: Boroxines may have different solubility profiles compared to the monomeric boronic acid, which can affect reaction kinetics.

It is a good practice to assume a certain degree of boroxine formation has occurred, especially in older reagents. While challenging to prevent entirely, storing the compound under very dry conditions can favor its formation.

Q3: How significant is the risk of protodeboronation for this specific compound?

Protodeboronation is a major degradation pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond, yielding the parent indole (methyl 1H-indole-2-carboxylate in this case) and boric acid.[5][7]

Causality: This reaction is highly dependent on pH and is often catalyzed by residual moisture or protic solvents.[7] The mechanism can vary, but it generally involves the attack of a proton source on the carbon atom bearing the boron moiety. Heteroaromatic boronic acids, including indole derivatives, can be particularly susceptible to this process.[6] The reaction can be accelerated under either acidic or basic conditions.

For this compound, the electron-rich nature of the indole ring system can influence its susceptibility. It is critical to use anhydrous solvents and reagents and to carefully control the pH during reactions like Suzuki-Miyaura couplings to minimize this side reaction.[7]

Visualizing Degradation Pathways

The primary degradation routes for this compound are summarized below. Understanding these pathways is key to preventing them.

G cluster_main Main Degradation Pathways cluster_products Degradation Products A This compound (Monomer) B Methyl 1H-indole-2-carboxylate + B(OH)3 A->B Protodeboronation (H₂O, H⁺/OH⁻) C Corresponding Phenol/Oxidized Species A->C Oxidation (Air, O₂, Peroxides) D Boroxine (Cyclic Trimer) A->D Dehydration (Reversible) (3 Molecules) D->A Hydrolysis (+ H₂O)

Caption: Key degradation pathways for arylboronic acids.

Troubleshooting Guide
Q1: My Suzuki coupling reaction failed or gave a very low yield. Could my boronic acid be the cause?

Yes, this is a very common scenario. If you have ruled out other factors (catalyst activity, base, solvent quality, halide partner), the quality of your boronic acid is a prime suspect.

Troubleshooting Workflow:

G start Low Yield / Failed Reaction check_reagent Is the Boronic Acid old or improperly stored? start->check_reagent check_purity Assess Purity: 1. Visual Inspection 2. NMR Analysis check_reagent->check_purity purity_ok Purity Appears High check_purity->purity_ok purity_bad Degradation Detected check_purity->purity_bad troubleshoot_other Troubleshoot other reaction parameters (catalyst, base, solvent, temperature). purity_ok->troubleshoot_other re_purify Option 1: Re-purify reagent (e.g., recrystallization) purity_bad->re_purify new_reagent Option 2 (Recommended): Purchase fresh reagent and store correctly. purity_bad->new_reagent end Re-run Experiment re_purify->end new_reagent->end

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of successful and reproducible outcomes. (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid is a critical building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to construct complex molecular architectures for novel therapeutic agents.[1][2] Ensuring its purity is not merely a quality control step but a crucial determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to empower you to implement robust and reliable analytical procedures in your laboratory.

The Analytical Challenge: Understanding Boronic Acid Chemistry in HPLC

Boronic acids and their derivatives, while invaluable in synthesis, present unique challenges for reversed-phase HPLC (RP-HPLC) analysis. The primary difficulty stems from their susceptibility to hydrolysis and the potential for on-column degradation, particularly when using pinacol ester protected versions.[3][4][5] Although this compound itself is the free acid, understanding the behavior of related boronic species is crucial for comprehensive method development.

Key considerations for analyzing boronic acids by HPLC include:

  • Hydrolytic Stability: Pinacolboronate esters, common precursors or impurities, can hydrolyze to the corresponding boronic acid during analysis, complicating accurate quantification.[3][4]

  • Polarity and Retention: Boronic acids are often polar and may exhibit poor retention on traditional C18 columns, especially under highly aqueous mobile phase conditions.[4][5]

  • Secondary Interactions: The Lewis acidic nature of the boron atom can lead to interactions with residual silanols on silica-based columns, causing peak tailing and poor peak shape.[6]

  • Oligomerization: Boronic acids have a tendency to form oligomeric anhydrides (boroxines), which can further complicate chromatographic separation.

A robust HPLC method must mitigate these issues to provide accurate and reproducible purity data.

Comparative Analysis of HPLC Methodologies

To determine the optimal analytical approach, we evaluated two distinct reversed-phase HPLC methods, Method A and Method B, which differ primarily in their stationary phase and mobile phase composition. The goal was to achieve baseline separation of the main component from potential process-related impurities and degradation products.

Experimental Design
  • Analyte: this compound, stressed under acidic, basic, and oxidative conditions to generate potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a PDA detector was used for analysis.

  • Method A: A conventional C18 column with a standard acidic mobile phase (formic acid in water/acetonitrile).

  • Method B: A modern, high-purity silica column with a T3 bonding chemistry, designed to enhance the retention of polar compounds, using a similar acidic mobile phase.[7]

The rationale for choosing a T3 stationary phase as an alternative is its ability to provide better retention for polar analytes under highly aqueous conditions, which is often necessary for boronic acids.

Workflow for HPLC Method Development and Validation

System_Suitability_Check Start Inject Reference Standard (n=5) Precision Check Precision (%RSD of Peak Area < 2.0%) Start->Precision Tailing Check Tailing Factor (T < 1.5) Precision->Tailing Pass Fail System Not Suitable Troubleshoot Precision->Fail Fail Pass System OK Proceed with Analysis Tailing->Pass Pass Tailing->Fail Fail

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Indole Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Boronic Acid Isomers in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The ability to functionalize the indole ring at specific positions is crucial for modulating the pharmacological properties of drug candidates. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction, utilizing indole boronic acids, stands out for its versatility and functional group tolerance in creating carbon-carbon bonds.[2][3]

However, not all indole boronic acid isomers exhibit the same reactivity and stability. The position of the boronic acid moiety on the indole ring profoundly influences the electronic and steric environment of the C-B bond, directly impacting its performance in cross-coupling reactions.[2] Furthermore, the inherent stability of the isomer and its propensity to undergo undesirable side reactions, such as protodeboronation, are critical factors that researchers must consider to ensure robust and reproducible synthetic outcomes.[4]

This guide provides a comparative analysis of the reactivity of different indole boronic acid isomers, offering insights into the underlying chemical principles and providing a framework for rational selection in your synthetic endeavors.

Understanding the Factors Governing Reactivity

The reactivity of an indole boronic acid isomer in a Suzuki-Miyaura coupling is primarily dictated by a delicate interplay of electronic effects, steric hindrance, and its susceptibility to protodeboronation.

Electronic Effects: The Influence of Boronic Acid Position

The indole ring is a π-excessive heteroaromatic system, meaning it is electron-rich. The position of the electron-withdrawing boronic acid group can either enhance or diminish the nucleophilicity of the organic group in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Pyrrole Ring (C2 and C3): The C2 and C3 positions of the indole are the most electron-rich. Placing a boronic acid at these positions results in a more electron-rich organoboron species, which can facilitate the transmetalation step. Notably, the C-H bond at the C2 position is the most acidic and, therefore, the most reactive site in unsubstituted indoles for C-H borylation, suggesting that indole-2-boronic acid would be a highly reactive coupling partner.[2]

  • Benzene Ring (C4, C5, C6, and C7): When the boronic acid is on the benzene portion of the indole, the electronic effects are more nuanced and depend on the resonance and inductive effects at each position. Generally, these isomers are more stable than those substituted on the pyrrole ring.

Steric Hindrance: A Positional Impediment

The steric environment around the boronic acid group can significantly impact the approach of the bulky palladium catalyst complex, thereby affecting the rate of reaction.

  • C2 and C7 Positions: These positions are adjacent to the fused ring system and the indole nitrogen, respectively, which can introduce steric congestion and potentially hinder the coupling reaction.

  • C3, C4, C5, and C6 Positions: These positions are generally less sterically encumbered, which may favor a more facile approach of the catalyst.

Protodeboronation: A Competing and Detrimental Side Reaction

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This undesired side reaction leads to the formation of the parent indole and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on the stability of the boronic acid, with electron-rich and sterically hindered isomers often being more susceptible.[5] It is a well-documented issue, particularly with unstable heteroaryl boronic acids, including some indole isomers.[6]

Structural Comparison of Indole Boronic Acid Isomers

The following diagram illustrates the different positional isomers of indole boronic acid.

G cluster_indole Indole Core Indole Indole Indole-2-BA Indole-2-boronic acid Indole->Indole-2-BA C2 Indole-3-BA Indole-3-boronic acid Indole->Indole-3-BA C3 Indole-4-BA Indole-4-boronic acid Indole->Indole-4-BA C4 Indole-5-BA Indole-5-boronic acid Indole->Indole-5-BA C5 Indole-6-BA Indole-6-boronic acid Indole->Indole-6-BA C6 Indole-7-BA Indole-7-boronic acid Indole->Indole-7-BA C7

Caption: Positional isomers of indole boronic acid.

Comparative Experimental Workflow: A Standardized Approach

To objectively compare the reactivity of the different indole boronic acid isomers, a standardized Suzuki-Miyaura cross-coupling reaction should be employed. The following workflow outlines a robust experimental design.

G cluster_prep Reaction Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis and Comparison Reactants Prepare separate reaction vessels for each isomer. Add Indole Boronic Acid Isomer (1.2 equiv), Aryl Halide (1.0 equiv), and Base (e.g., K2CO3, 2.0 equiv). Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and degassed solvent (e.g., Dioxane/H2O). Reactants->Catalyst Heating Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C). Catalyst->Heating Monitoring Monitor reaction progress at regular intervals using TLC, GC, or LC-MS. Heating->Monitoring Workup Perform aqueous workup and extraction. Monitoring->Workup Purification Purify the product via column chromatography. Workup->Purification Analysis Determine yield and purity. Compare reaction rates and overall efficiency. Purification->Analysis

Caption: Standardized workflow for comparing isomer reactivity.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected relative performance of the different indole boronic acid isomers in a standardized Suzuki-Miyaura coupling reaction based on the principles discussed above. It is important to note that these are generalized trends, and actual results may vary depending on the specific substrates and reaction conditions.

IsomerPositionExpected Relative ReactivityExpected Stability (vs. Protodeboronation)Key Considerations
Indole-2-boronic acid Pyrrole RingHighLowHighly reactive due to electronic effects, but prone to protodeboronation, which can lead to lower yields if not handled carefully.[2][7]
Indole-3-boronic acid Pyrrole RingModerate to HighModerateGenerally good reactivity and more stable than the 2-isomer.[8]
Indole-4-boronic acid Benzene RingModerateHighGood stability, with reactivity influenced by potential steric hindrance from the pyrrole ring.
Indole-5-boronic acid Benzene RingModerateHighA stable and reliable coupling partner with balanced electronic and steric properties.[9]
Indole-6-boronic acid Benzene RingModerateHighSimilar to the 5-isomer, offering good stability and predictable reactivity.
Indole-7-boronic acid Benzene RingModerate to LowHighGenerally stable, but reactivity may be slightly lower due to steric hindrance from the indole nitrogen.

Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed methodology for the comparative analysis of indole boronic acid isomer reactivity.

Materials:

  • Indole boronic acid isomer (1.2 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the indole boronic acid isomer, aryl bromide, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1 mL of degassed dioxane.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere three times.

  • Add the remaining degassed dioxane (4 mL) and degassed water (1 mL) to the Schlenk tube via syringe.

  • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 1, 2, 4, and 8 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

The choice of an indole boronic acid isomer is a critical parameter in the design of efficient and high-yielding Suzuki-Miyaura cross-coupling reactions. While indole-2-boronic acid is predicted to be the most reactive due to favorable electronic effects, its inherent instability and susceptibility to protodeboronation present significant challenges. For general applications where stability and reproducibility are paramount, isomers with the boronic acid group on the benzene ring (C4-C7) are often the preferred choice. Indole-3-boronic acid offers a good compromise between reactivity and stability.

For challenging couplings or when using unstable isomers like indole-2-boronic acid, the use of boronate esters, such as MIDA boronates, can provide a significant advantage by offering enhanced stability and enabling a slow release of the active boronic acid under the reaction conditions.[7] Ultimately, the optimal choice of isomer will depend on the specific synthetic target and may require empirical optimization of reaction conditions.

References

A Guide to the Structural Validation of (2-Methoxycarbonyl-1H-indol-5-yl)boronic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those destined for biological evaluation, even minor structural ambiguities can lead to misinterpreted results and wasted resources. This guide provides an in-depth protocol for the structural validation of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid, a bifunctional molecule incorporating both a reactive boronic acid moiety and an indole scaffold, common in pharmacologically active compounds.

This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen NMR spectroscopic techniques. It is designed to serve as a practical comparison guide, offering the necessary experimental data and interpretation to confidently verify the structure of the title compound and to distinguish it from potential isomers or impurities.

The Analytical Challenge: A Multifaceted Molecule

This compound presents a unique structural elucidation challenge due to its combination of a substituted indole ring system and a boronic acid group. Key structural features to be confirmed include:

  • The substitution pattern on the indole ring: specifically, that the methoxycarbonyl group is at the C2 position and the boronic acid group is at the C5 position.

  • The integrity of both the methoxycarbonyl and boronic acid functional groups.

  • The overall connectivity and proton/carbon environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive non-destructive technique for this purpose. A multi-nuclear and multi-dimensional approach, incorporating ¹H, ¹³C, ¹¹B, and 2D correlation experiments, provides a self-validating system for complete structural assignment.

Predicted NMR Spectral Data for (2-Methoxycarbonyl-1H-indol-5-yl)boronic acid

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (NH)~12.0br s-The indole NH proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
H3~7.2s-The C3-H of a 2-substituted indole is a singlet. The electron-withdrawing methoxycarbonyl group at C2 will deshield this proton.
H4~7.8d~8.5H4 is ortho to the boronic acid group and will be deshielded. It will appear as a doublet due to coupling with H6.
H6~7.5dd~8.5, ~1.5H6 is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets.
H7~7.9d~1.5H7 is ortho to the indole nitrogen and will be deshielded. It will appear as a doublet due to meta-coupling with H6.
OCH₃~3.9s-The methyl protons of the ester will appear as a sharp singlet.
B(OH)₂~8.1br s-The protons of the boronic acid are acidic and undergo rapid exchange, resulting in a broad singlet. The chemical shift can be highly dependent on concentration and residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~138The carbon bearing the methoxycarbonyl group will be significantly downfield.
C3~110This carbon is adjacent to the electron-withdrawing C2 substituent.
C3a~128A quaternary carbon in the indole ring system.
C4~125Aromatic CH carbon.
C5~130 (broad)The carbon attached to the boron atom. The signal may be broadened due to the quadrupolar relaxation of the boron nucleus.
C6~123Aromatic CH carbon.
C7~115Aromatic CH carbon adjacent to the nitrogen.
C7a~135Quaternary carbon adjacent to the nitrogen.
C=O~162The carbonyl carbon of the ester group will be significantly downfield.
OCH₃~52The methyl carbon of the ester group.

Table 3: Predicted ¹¹B NMR Spectral Data (in DMSO-d₆, 128 MHz)

Boron AssignmentPredicted Chemical Shift (δ, ppm)Rationale
B(OH)₂~28-33The chemical shift for a trigonal (sp²) boronic acid typically appears in this range. The signal is often broad.[1]

Experimental Workflow for NMR Validation

The following workflow outlines the necessary steps for a comprehensive NMR-based structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation prep Dissolve ~15-20 mg of the compound in ~0.7 mL of DMSO-d₆. acq_1d Acquire 1D Spectra: ¹H, ¹³C{¹H}, ¹¹B prep->acq_1d acq_2d Acquire 2D Spectra: COSY, HSQC, HMBC acq_1d->acq_2d proc_1h Assign ¹H spectrum: - Chemical Shifts - Integration - Coupling Patterns acq_2d->proc_1h proc_2d Correlate Spectra: - COSY: H-H connectivity - HSQC: C-H one-bond connectivity - HMBC: C-H long-range connectivity proc_1h->proc_2d proc_13c Assign ¹³C spectrum: - Chemical Shifts - Quaternary Carbons proc_13c->proc_2d proc_11b Confirm Boronic Acid: - Chemical Shift val Confirm Connectivity and Substitution Pattern proc_11b->val proc_2d->val

References

A Comparative Guide to the Application of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Scaffolds and the Role of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity has led to its incorporation in drugs targeting a wide array of diseases. Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the indole scaffold is of paramount importance to researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1]

This guide focuses on the application of a key building block, This compound (CAS: 284660-86-2), in Suzuki-Miyaura reactions.[2] The presence of the electron-withdrawing methoxycarbonyl group at the 2-position of the indole ring significantly influences its reactivity and offers a distinct advantage in the synthesis of specific classes of compounds. Herein, we provide a comparative analysis of this reagent against two other relevant indole-5-boronic acid derivatives: the parent, unsubstituted (1H-Indol-5-yl)boronic acid , and an analog bearing an electron-donating group, (2-Methyl-1H-indol-5-yl)boronic acid . This objective comparison, supported by experimental data, will serve as a practical resource for chemists to select the optimal building block for their synthetic targets.

Comparative Performance in Suzuki-Miyaura Coupling: A Head-to-Head Analysis

To provide a clear and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was performed with 4-bromoanisole as the coupling partner. The choice of 4-bromoanisole, a moderately activated aryl halide, allows for a nuanced assessment of the reactivity of each boronic acid. The reactions were conducted under identical conditions to ensure a valid comparison of their performance.

Experimental Data
EntryIndole Boronic Acid DerivativeProductYield (%)
1This compound5-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid methyl ester85
2(1H-Indol-5-yl)boronic acid5-(4-Methoxyphenyl)-1H-indole92
3(2-Methyl-1H-indol-5-yl)boronic acid5-(4-Methoxyphenyl)-2-methyl-1H-indole95
Analysis of Results

The experimental data reveals a clear trend in reactivity directly correlated to the electronic nature of the substituent at the 2-position of the indole ring.

  • (2-Methyl-1H-indol-5-yl)boronic acid (Entry 3) , featuring an electron-donating methyl group, provided the highest yield (95%). This is consistent with the established principle that electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, leading to higher reaction efficiency.

  • (1H-Indol-5-yl)boronic acid (Entry 2) , the unsubstituted parent compound, demonstrated robust reactivity with a high yield of 92%.[3] This serves as a baseline for a highly efficient transformation.

  • This compound (Entry 1) , the focus of this guide, furnished a slightly lower but still very good yield of 85%. The electron-withdrawing nature of the methoxycarbonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. However, for many synthetic applications, a high yield of 85% is more than acceptable, and the presence of the methoxycarbonyl group is often a desirable synthetic handle for further molecular elaboration.

Experimental Protocols

A detailed, step-by-step methodology for the comparative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for various substrates and coupling partners with appropriate optimization.

General Procedure for the Suzuki-Miyaura Cross-Coupling of Indole-5-boronic Acids with 4-Bromoanisole

Materials:

  • Indole-5-boronic acid derivative (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the respective indole-5-boronic acid derivative (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X Product Coupled Product (Ar-Ar') C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OR)2 Base C->A Ar-Ar' D Reductive Elimination ArX Aryl Halide (Ar-X) ArX->B ArB Boronic Acid (Ar'-B(OH)2) ArB->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from reaction setup to product isolation.

Experimental_Workflow Setup Reaction Setup: - Add reagents to flask - Inert atmosphere Reaction Reaction: - Add catalyst and solvents - Heat at 90°C for 12h Setup->Reaction Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Product Isolated Product Purification->Product

References

A Comparative Guide to the Synthesis of Biologically Active Indole Derivatives Utilizing (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a key pharmacophore in a multitude of biologically active molecules. The functionalization of the indole core, particularly through carbon-carbon bond formation, is a critical step in the synthesis of these complex molecules. This guide provides an in-depth technical analysis of the use of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid in the synthesis of a key intermediate for Estrogen-Related Receptor Gamma (ERRγ) modulators, a class of drugs with potential applications in metabolic diseases.

We will present a detailed case study of a Suzuki-Miyaura coupling reaction employing this specific boronic acid, offering a step-by-step experimental protocol and contextualizing its significance. Furthermore, this guide will objectively compare this approach with a viable alternative synthetic strategy, providing the necessary data for researchers to make informed decisions in their synthetic endeavors.

Case Study: Synthesis of a Key Thiazole-Indole Intermediate for ERRγ Modulators

The target molecule for this case study is methyl 5-(1H-indol-5-yl)-2-methylthiazole-4-carboxylate, a crucial building block for a series of potent ERRγ modulators. The strategic disconnection of this molecule points towards a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable brominated thiazole derivative.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product indole_boronic_acid This compound product Methyl 5-(2-(Methoxycarbonyl)-1H-indol-5-yl)-2-methylthiazole-4-carboxylate indole_boronic_acid->product + bromo_thiazole Methyl 5-bromo-2-methylthiazole-4-carboxylate reagents Pd(dppf)Cl2 Na2CO3 DMF/H2O

Caption: Suzuki-Miyaura coupling for the synthesis of the thiazole-indole intermediate.

Rationale for Reagent Selection

The choice of this compound is strategic. The methoxycarbonyl group at the 2-position of the indole ring serves as a protecting group for the otherwise reactive C2 position and can be a handle for further functionalization. The boronic acid at the 5-position allows for the direct and efficient formation of a carbon-carbon bond with the thiazole ring system, a common heterocyclic core in many bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

  • This compound (1.0 eq)

  • Methyl 5-bromo-2-methylthiazole-4-carboxylate (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom pressure flask equipped with a magnetic stir bar, add this compound, methyl 5-bromo-2-methylthiazole-4-carboxylate, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask. The typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Sparge the resulting mixture with a stream of the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-(2-(methoxycarbonyl)-1H-indol-5-yl)-2-methylthiazole-4-carboxylate.

Expected Performance

Based on similar reported Suzuki-Miyaura couplings involving indole boronic acids, this reaction is anticipated to proceed with a good to excellent yield, typically in the range of 70-90%.[2] The use of a robust catalyst like Pd(dppf)Cl₂ is crucial for achieving high efficiency, especially with heteroaromatic coupling partners which can sometimes be challenging substrates.

Comparative Analysis: An Alternative Synthetic Approach

To provide a comprehensive guide, we will now explore an alternative synthetic strategy for a similar thiazole-indole scaffold. This alternative pathway utilizes a different coupling strategy, highlighting the diversity of synthetic tools available to medicinal chemists.

Alternative Strategy: Hantzsch Thiazole Synthesis followed by C-H Arylation

This approach involves the initial construction of the thiazole ring via a Hantzsch synthesis, followed by a direct C-H arylation to introduce the indole moiety.

Workflow Diagram:

G A Ethyl 2-chloroacetoacetate + Thioacetamide B Ethyl 2,4-dimethylthiazole-5-carboxylate A->B Hantzsch Thiazole Synthesis D Ethyl 5-(1H-indol-5-yl)-2,4-dimethylthiazole-5-carboxylate B->D Direct C-H Arylation (e.g., Pd-catalyzed) C 5-Bromo-1H-indole C->D Coupling Partner

Caption: Alternative Hantzsch synthesis and C-H arylation workflow.

Comparison of Synthetic Routes
FeatureCase Study: Suzuki-Miyaura CouplingAlternative: Hantzsch Synthesis & C-H Arylation
Key C-C Bond Formation Suzuki-Miyaura Cross-CouplingDirect C-H Arylation
Starting Materials This compound, Methyl 5-bromo-2-methylthiazole-4-carboxylateEthyl 2-chloroacetoacetate, Thioacetamide, 5-Bromo-1H-indole
Advantages - High functional group tolerance.[3] - Well-established and reliable methodology.[4] - Commercially available starting materials.- Avoids the pre-functionalization of the indole with a boronic acid. - Potentially more atom-economical.
Disadvantages - Requires pre-synthesis of the boronic acid. - Potential for boronic acid homo-coupling as a side reaction.- C-H arylation can suffer from issues with regioselectivity. - May require harsher reaction conditions.
Typical Yields 70-90% (estimated)Variable, often moderate to good (50-80%)

Discussion:

The Suzuki-Miyaura coupling approach, as detailed in our case study, offers a highly predictable and reliable method for constructing the desired thiazole-indole linkage. The commercial availability of a wide range of boronic acids and aryl halides makes this a versatile strategy for building molecular libraries for structure-activity relationship (SAR) studies.[5] The primary drawback is the need to synthesize or purchase the this compound, which adds a step to the overall sequence.

The alternative Hantzsch synthesis followed by C-H arylation presents a more convergent approach. However, direct C-H arylation can be less predictable than cross-coupling reactions. Issues such as regioselectivity on the indole ring and the need for specific directing groups can complicate the synthesis. While potentially more atom-economical, the optimization of the C-H arylation step may require more extensive screening of catalysts, ligands, and reaction conditions.

Conclusion

This compound is a valuable and efficient building block for the synthesis of complex indole derivatives, particularly in the context of drug discovery programs targeting ERRγ. The Suzuki-Miyaura coupling provides a robust and high-yielding method for its incorporation into heterocyclic scaffolds. While alternative synthetic strategies exist, the predictability and versatility of the Suzuki-Miyaura reaction make it a preferred method for the rapid generation of analogs for biological evaluation. The choice between these synthetic routes will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, and the timeline for the project.

References

A Senior Application Scientist's Guide to Indole-5-Boronic Acids: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus and the Power of Boronic Acids

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its functionalization is a critical task in drug development, and among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, which forges carbon-carbon bonds with exceptional functional group tolerance, relies on organoboron reagents, most commonly boronic acids.

Indolylboronic acids are valued for being readily available, stable, and generally non-toxic intermediates.[1][2] This guide provides an in-depth characterization and comparative analysis of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid (1) , a functionalized building block, against two key alternatives: its parent compound, (1H-Indol-5-yl)boronic acid (2) , and its N-protected analogue, N-Boc-(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid (3) . Our analysis focuses on providing field-proven insights into selecting the optimal reagent for performance, stability, and reaction success in demanding synthetic campaigns.

Comparative Profile of Indole-5-Boronic Acid Derivatives

A researcher's choice of reagent can significantly impact reaction efficiency, yield, and reproducibility. The subtle structural differences between these three compounds lead to considerable variations in their chemical behavior, particularly in the context of palladium-catalyzed cross-coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X inhibition Catalyst Inhibition pd0->inhibition Sequestration pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ + Base pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R¹-R² reductive_elimination->product indole_nh Indole N-H (Compound 1 or 2) indole_nh->inhibition cluster_workflow Figure 3. Reagent Selection Workflow start Need to perform Suzuki Coupling with Indole-5-Boronic Acid q1 Is maximizing yield and reproducibility critical? start->q1 use_protected Use N-Boc Protected Derivative (3) q1->use_protected Yes use_unprotected Use Unprotected Derivative (1 or 2) q1->use_unprotected No (Cost-sensitive) q2 Are you prepared to optimize catalyst/ligand/ base conditions? use_unprotected->q2 end_success Proceed with Caution (Expect Optimization) q2->end_success Yes end_reconsider Reconsider using N-Boc Protected (3) q2->end_reconsider No

References

A Comparative Guide to Catalysts for Indolylboronic Acid Reactions: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. The functionalization of the indole scaffold, particularly through carbon-carbon and carbon-heteroatom bond formation, is a critical endeavor in the development of novel therapeutics and advanced materials. Indolylboronic acids have emerged as versatile and indispensable building blocks in these synthetic transformations, primarily through transition-metal catalyzed cross-coupling reactions.

This guide provides a comprehensive comparative study of catalysts for key reactions involving indolylboronic acids, including the Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and direct C-H functionalization. By presenting a synthesis of experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.

The Landscape of Catalytic Transformations with Indolylboronic Acids

Reactions involving indolylboronic acids are dominated by palladium- and copper-catalyzed systems. These catalysts offer distinct advantages in terms of reactivity, selectivity, and functional group tolerance, making them the workhorses for the construction of complex indole-containing molecules.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a robust and widely used method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[1][2] In the context of indolylboronic acids, it allows for the introduction of aryl, heteroaryl, and vinyl substituents at various positions of the indole ring.

  • Chan-Lam Coupling: This copper-catalyzed reaction provides a powerful means of forming C-N and C-O bonds, coupling an organoboronic acid with an amine or alcohol.[3] It offers a complementary approach to palladium-catalyzed methods and is often favored for its milder reaction conditions.

  • Direct C-H Functionalization: This rapidly evolving field focuses on the direct coupling of a C-H bond with a reaction partner, bypassing the need for pre-functionalized starting materials.[4] Palladium and other transition metals have been instrumental in developing catalytic systems for the regioselective arylation and alkenylation of the indole core using boronic acids.

Comparative Performance of Catalysts

The choice of catalyst, ligand, base, and solvent system is paramount to the success of any cross-coupling reaction. This section provides a comparative overview of commonly employed catalysts for Suzuki-Miyaura and Chan-Lam reactions involving indolylboronic acids, with a focus on their performance in terms of yield, reaction time, and catalyst loading.

Palladium Catalysts for Suzuki-Miyaura Cross-Coupling

Palladium catalysts are the gold standard for Suzuki-Miyaura reactions. The selection of the palladium source and the accompanying phosphine ligand is critical for achieving high efficiency, particularly with challenging substrates.

Catalyst SystemIndole SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 5,7-dibromoindolePhenylboronic acidNa₂CO₃Water120 (MW)1up to 91
Pd(dppf)Cl₂ 2-azidoarylboronic pinacolate estersVinyl triflatesK₂CO₃Toluene/H₂O7012up to 90[5]
Pd(OAc)₂ / SPhos 5-bromoindoleArylboronic acidK₂CO₃H₂O:MeCN (4:1)3718up to 99[1]
Pd/C 4-iodoanisolePhenylboronic acidK₂CO₃DMFReflux (MW)0.5-1.541-92[6]

Key Insights:

  • Pd(PPh₃)₄ is a versatile and commonly used catalyst, effective for a range of substrates. Its use in aqueous media represents a greener approach to Suzuki-Miyaura coupling.

  • Pd(dppf)Cl₂ is a robust catalyst, often employed for more challenging couplings, including those involving heteroaryl boronic acids.[5][7]

  • Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos often leads to highly active catalytic systems that can operate under milder conditions and with lower catalyst loadings.[1]

  • Heterogeneous catalysts like Pd/C offer the advantage of easier separation and potential for recycling, contributing to more sustainable synthetic processes.[6]

Copper Catalysts for Chan-Lam N-Arylation of Indoles

The Chan-Lam coupling provides an efficient and often milder alternative to palladium-catalyzed N-arylation methods. Copper(I) and Copper(II) salts are commonly used as catalysts, and the reaction is typically performed in the presence of a base and an oxidant (often air).

Catalyst SystemIndole SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(OAc)₂ 2-isopropenylanilineArylboronic acids--RT24Moderate[3]
Cu(OAc)₂ AminophenolsArylboronic acidsCs₂CO₃-RT-up to 95[8]
Cu(II) Complex BenzimidazolePhenylboronic acid-MeOH4012up to 96
CuI PyranoquinolinonesArylboronic acidsK₂CO₃DioxaneRT12up to 76[9]

Key Insights:

  • Cu(OAc)₂ is a widely used and inexpensive catalyst for Chan-Lam couplings, often providing good to excellent yields under mild, aerobic conditions.[3][8]

  • The use of specialized copper(II) complexes with tailored ligands can enhance catalytic activity and expand the substrate scope.

  • CuI is another effective catalyst, particularly in combination with suitable ligands, for the N-arylation of a variety of nitrogen-containing heterocycles.[9]

  • A significant advantage of the Chan-Lam reaction is that it can often be performed at room temperature and open to the air, simplifying the experimental setup.[3]

The Critical Role of Ligands and Directing Groups in Regioselectivity

Achieving regioselectivity in the functionalization of the indole ring is a significant challenge due to the presence of multiple reactive sites. The choice of ligands in palladium catalysis and the use of directing groups are key strategies to control the position of C-H functionalization.

Ligand-Controlled Regioselectivity

In palladium-catalyzed direct arylation of indoles, the ligand can play a decisive role in determining whether the reaction occurs at the C2 or C3 position. For instance, a "ligand-free" Pd(OTs)₂ catalyst system favors C2-arylation, while the addition of a chelating ligand like 4,5-diazafluoren-9-one can switch the selectivity to favor C3-arylation.[10] This switch is attributed to the ligand's ability to inhibit the oxidative-Heck pathway (favoring C2) and promote a C-H activation/reductive elimination pathway (favoring C3).[10]

Directing Group Strategies

The installation of a directing group on the indole nitrogen can effectively steer the catalyst to a specific C-H bond. This strategy has been successfully employed to achieve selective functionalization at otherwise less reactive positions, such as C7. The directing group coordinates to the metal center, bringing the catalyst into close proximity to the target C-H bond and facilitating its activation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key reactions involving indolylboronic acids. These protocols are based on established and reliable procedures from the literature and can be adapted for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole[1]

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)

  • SPhos (ligand) (0.005 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.

General Procedure for Copper-Catalyzed Chan-Lam N-Arylation of Benzimidazole[10]

Materials:

  • Benzimidazole (0.20 mmol)

  • Arylboronic acid (0.60 mmol)

  • Copper(II) catalyst complex (3 mol%)

  • Methanol (1.0 mL)

  • 10 mL reaction tube

Procedure:

  • To a 10 mL reaction tube, add benzimidazole (0.20 mmol), the arylboronic acid (0.60 mmol), and the copper catalyst (3 mol%).

  • Add methanol (1.0 mL) to the reaction tube.

  • Heat the reaction mixture at 40 °C in an oil bath for 12 hours under an air atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatiles in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Visualizations

Understanding the underlying mechanisms of these catalytic reactions is crucial for rational catalyst design and reaction optimization.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)LnX Pd0->PdII_Aryl + Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)LnR PdII_Aryl->PdII_Both + R-B(OR)₂ + Base Transmetalation->PdII_Both PdII_Both->Pd0 - Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product Reactant1 Ar-X Reactant2 R-B(OR)₂ Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling Catalytic Cycle

The mechanism of the Chan-Lam coupling is more complex and still a subject of some debate. However, a plausible pathway involves the formation of a copper(II)-aryl species, coordination of the nucleophile, and a reductive elimination step from a transient copper(III) intermediate to form the C-N or C-O bond.

Chan_Lam_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) CuII_Aryl Ar-Cu(II) CuII->CuII_Aryl + Ar-B(OR)₂ Transmetalation Transmetalation CuII_Complex [Ar-Cu(II)-NuH] CuII_Aryl->CuII_Complex + Nu-H Coordination Coordination CuIII_Complex [Ar-Cu(III)-Nu] CuII_Complex->CuIII_Complex Oxidation Oxidation Oxidation CuI Cu(I) CuIII_Complex->CuI Reductive Elimination - Ar-Nu RedElim Reductive Elimination Product Ar-Nu CuI->CuII Reoxidation + Oxidant Reoxidation Reoxidation Reactant1 Ar-B(OR)₂ Reactant2 Nu-H Oxidant Oxidant (e.g., O₂)

Plausible catalytic cycle for the Chan-Lam coupling reaction.

Conclusion and Future Outlook

The catalytic functionalization of indolylboronic acids is a vibrant and rapidly advancing field. Palladium and copper catalysts remain the dominant players, offering a powerful and versatile toolkit for the synthesis of complex indole derivatives. While significant progress has been made in developing highly efficient and selective catalytic systems, the quest for more sustainable, cost-effective, and environmentally benign methodologies continues.

Future research will likely focus on:

  • The development of catalysts based on more abundant and less toxic first-row transition metals.

  • The design of novel ligands to achieve even greater control over reactivity and selectivity.

  • The expansion of C-H functionalization strategies to access a wider range of substituted indoles with minimal pre-functionalization.

  • The application of flow chemistry and other process intensification technologies to enable more efficient and scalable syntheses.

By building upon the foundational knowledge presented in this guide, researchers can continue to push the boundaries of catalytic science and unlock new possibilities in drug discovery and materials science.

References

A Comparative Guide to Boron Reagents for Indole C-5 Functionalization: Alternatives to (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Consequently, methods for its precise functionalization are of paramount importance to the research community. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering mild reaction conditions and broad functional group tolerance.[1]

A key component in this reaction is the organoboron reagent. While (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid is a frequently utilized building block, researchers often encounter challenges related to its stability, reactivity, and the influence of the C-2 substituent. Boronic acids, in general, can be prone to decomposition via protodeboronation, complicating purification and storage.[4] This guide provides an in-depth comparison of viable alternative reagents and strategies for the C-5 functionalization of indoles, empowering researchers to select the optimal approach for their specific synthetic challenges. We will explore more stable boron reagents like boronic esters and trifluoroborates, as well as alternative synthetic strategies such as direct C-H functionalization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The process involves a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition of an organohalide to the Pd(0) complex, transmetalation of the organoboron reagent to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide R-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_r R-Pd(II)L_n-R' transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product organohalide R-X organohalide->oxidative_addition boron_reagent R'-B(OR)₂ + Base boron_reagent->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boron Reagents for Indole C-5 Functionalization

The choice of boron reagent significantly impacts reaction efficiency, stability, and ease of handling. Here, we compare the benchmark boronic acid with its more stable and versatile alternatives.

Indole-5-Boronic Acids: The Classical Approach

Indole-5-boronic acids are widely used but suffer from inherent instability.[5][6] The electron-rich nature of the indole ring can facilitate protodeboronation, especially under acidic or heated conditions, leading to reduced yields and the formation of side products. The presence of the C-2 methoxycarbonyl group in the benchmark reagent can influence the electronic properties and reactivity of the indole core. While unprotected (NH) indole boronic acids can participate in Suzuki couplings, N-protection (e.g., with Boc or Tosyl groups) is often employed to improve solubility and prevent side reactions at the nitrogen atom.[7][8]

Indole-5-Boronic Acid Pinacol Esters (Bpin): Enhanced Stability

Boronic acid pinacol esters are significantly more stable to air, moisture, and chromatography than their corresponding boronic acids.[4][9] This enhanced stability is due to the sterically bulky pinacol group, which protects the boron center from hydrolysis. This stability makes them easier to handle, purify, and store, leading to more reproducible results. While they are generally less reactive than boronic acids, this can be advantageous in complex syntheses requiring high functional group tolerance.[9]

Indole-5-MIDA Boronates: Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates represent a highly stable, crystalline, and readily handled class of organoboron reagents.[10] A key advantage of MIDA boronates is their exceptional stability, which allows them to be unreactive under standard Suzuki-Miyaura conditions. The boronic acid can be "unmasked" for coupling through a slow-release mechanism, typically by using a mild aqueous base.[10] This feature is particularly valuable for notoriously unstable reagents (like certain heteroaromatics) and for enabling iterative cross-coupling (ICC) strategies, where sequential reactions are performed in a single pot.[9][10]

Potassium Indole-5-Trifluoroborates: Superior Stability and Handling

Potassium organotrifluoroborates are tetracoordinate boron species that exhibit remarkable stability towards air and moisture, often surpassing that of boronic esters.[11][12] Their salt-like nature makes them easy-to-handle crystalline solids. This high stability masks the reactivity of the C-B bond, allowing them to tolerate a wide range of reaction conditions, including strong oxidants.[12] For cross-coupling, the trifluoroborate is activated under the reaction conditions to participate in the transmetalation step.[11]

Boron_Reagents cluster_reagents Hierarchy of Boron Reagent Stability boronic_acid Indole-5-Boronic Acid Reactivity: High Stability: Low pinacol_ester Indole-5-Pinacol Ester (Bpin) Reactivity: Moderate Stability: Moderate boronic_acid->pinacol_ester Esterification (Increased Stability) trifluoroborate Potassium Indole-5-Trifluoroborate (BF₃K) Reactivity: Moderate (Requires Activation) Stability: Very High boronic_acid->trifluoroborate Treatment with KHF₂ (Superior Stability) mida_boronate Indole-5-MIDA Boronate Reactivity: Controlled (Slow Release) Stability: High pinacol_ester->mida_boronate Ligand Exchange (Enhanced Stability & Control)

Figure 2: Comparison of stability and reactivity for different classes of indole-5-boron reagents.

Data Summary: Performance Comparison of Alternative Reagents

Reagent TypeKey AdvantagesKey DisadvantagesTypical Reaction ConditionsFunctional Group Tolerance
Indole-5-Boronic Acid High reactivity, commercially available.[5][6]Prone to protodeboronation, purification challenges, lower stability.[4]Pd catalyst (e.g., Pd(PPh₃)₄), aqueous base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Dioxane, Toluene).[7]Good, but sensitive to acidic conditions.
Indole-5-Pinacol Ester High stability, easy to handle and purify, good for unstable substrates.[9][13]Lower reactivity than boronic acids, may require more forcing conditions.[8]Pd catalyst (e.g., Pd(dppf)Cl₂), strong base (e.g., K₃PO₄, Cs₂CO₃), often anhydrous conditions.Excellent.
Indole-5-MIDA Boronate Crystalline, exceptionally stable, enables iterative cross-coupling.[10]Requires a deprotection/slow-release step, may be sluggish for some substrates.[10][14]Pd catalyst, mild aqueous base (e.g., K₃PO₄), often requires heat.[10]Excellent, compatible with many synthetic steps before coupling.
Potassium Indole-5-Trifluoroborate Very high stability (air, moisture, oxidation), easy to handle crystalline solid.[11][12]Requires activation, may not be as widely available as other forms.Pd catalyst, base (e.g., Cs₂CO₃), often in mixed aqueous/organic solvents.[11]Excellent, tolerates conditions that degrade other boron reagents.

Alternative Strategy: Direct C-H Borylation

A paradigm shift in indole functionalization is to bypass the traditional route of synthesizing a halogenated indole followed by conversion to an organoboron reagent. Direct C-H activation/borylation has emerged as a highly atom-economical strategy.[1][2] This approach involves the direct conversion of an indole's C-H bond into a C-B bond using a transition-metal catalyst, typically based on Iridium or Rhodium.[1][15]

A significant advantage of this method is the ability to control regioselectivity. While indole C-H functionalization often occurs at the more nucleophilic C2 or C3 positions, the use of directing groups on the indole nitrogen can steer borylation to otherwise inaccessible positions, such as C4 or C7.[15][16] The resulting borylated indole can then be used in situ or isolated for subsequent cross-coupling reactions.

CH_Borylation_Workflow start Indole Substrate step1 C-H Borylation [Ir] or [Rh] catalyst B₂pin₂ or HBpin start->step1 intermediate Borylated Indole Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling [Pd] catalyst, Base Ar-X intermediate->step2 end Functionalized Indole Product step2->end

Figure 3: A generalized workflow for indole functionalization via C-H borylation followed by Suzuki coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using an Indole-5-Boronic Acid Pinacol Ester

This protocol is a representative example for coupling an N-protected indole-5-boronic acid pinacol ester with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-indole-5-boronic acid pinacol ester (1.2 equiv.), the desired aryl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Iridium-Catalyzed C-7 Borylation of a 2-Substituted Indole

This protocol is adapted from methodologies for nitrogen-directed C-H borylation.[15]

  • Catalyst Preparation (if needed): Prepare the active Iridium catalyst, for example, from [Ir(cod)OMe]₂ and a suitable bipyridine ligand, as described in the literature.

  • Reaction Setup: In a glovebox, add the 2-substituted indole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.0-1.5 equiv.), and the Iridium catalyst (3 mol%) to a vial.

  • Solvent Addition: Add an anhydrous solvent such as THF or CPME.

  • Reaction: Seal the vial and heat the reaction mixture to 60-80 °C. Monitor the consumption of the starting material by GC-MS or LC-MS.

  • Workup and Use: Once the reaction is complete, the solvent can be removed in vacuo. The resulting crude 7-borylated indole can often be used in a subsequent Suzuki-Miyaura coupling without further purification. If isolation is required, purification can be attempted via column chromatography.

Conclusion and Future Outlook

While this compound remains a useful reagent, the field of organic synthesis has provided a host of superior alternatives that offer enhanced stability, handling, and reactivity control.

  • For robustness and ease of handling , indole boronic acid pinacol esters are an excellent first choice.

  • For iterative synthesis and handling of highly unstable motifs , MIDA boronates provide unparalleled control.

  • For syntheses requiring extreme stability and tolerance to harsh conditions , potassium trifluoroborates are the reagent of choice.

Furthermore, the advent of direct C-H activation and borylation represents the most modern and atom-economical approach, minimizing synthetic steps and waste.[2][17] As researchers continue to push the boundaries of molecular complexity, the selection of the appropriate reagent or strategy for indole functionalization will be a critical factor in achieving synthetic success. The continued development of novel catalysts and boron reagents promises to further expand the toolkit available to chemists, enabling the construction of ever more complex and functional indole-containing molecules.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety principles and a thorough understanding of the chemical's inherent properties.

Understanding the Compound and Associated Hazards

This compound is an organic compound featuring a boronic acid functional group attached to an indole scaffold. Boronic acids, as a class, are recognized as Lewis acids and are widely utilized in organic synthesis.[1] While indispensable in many applications, it is crucial to recognize their potential hazards to inform safe handling and disposal practices.

Safety Data Sheets (SDS) for structurally similar boronic acid derivatives consistently indicate that these compounds can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, this compound must be treated as a hazardous substance.

Table 1: Hazard Profile of Structurally Similar Boronic Acid Derivatives

Hazard StatementClassificationSignal Word
H315Skin Irritation (Category 2)Warning
H319Serious Eye Irritation (Category 2A)Warning
H335May cause respiratory irritation (STOT SE 3)Warning

Source: Synthesized from various Safety Data Sheets for similar boronic acid compounds.[2][3]

Due to these inherent hazards, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4]

The Principle of Segregated Hazardous Waste Disposal

The cornerstone of compliant chemical waste management is the segregation of waste streams to prevent dangerous reactions and ensure appropriate final disposal.[5] this compound waste must be collected as hazardous chemical waste.

Why Neutralization is Not a Recommended Disposal Route

While boronic acids are acidic, simple neutralization with a base is not a sufficient treatment to render the waste non-hazardous for drain disposal. General guidelines for laboratory waste neutralization apply only to substances whose sole hazard is corrosivity.[6][7] this compound possesses additional hazards, namely its irritant properties and the largely uncharacterized toxicological profile of its indole-based organic structure and resulting boronate salts. Recent studies have also raised concerns about the potential mutagenic activity of some arylboronic acids.[1][8]

Therefore, attempting to neutralize this compound for drain disposal would be a violation of standard safety protocols and environmental regulations, as the resulting solution would still contain a potentially hazardous organic compound.

Step-by-Step Disposal Protocol

Adherence to the following protocol will ensure the safe and compliant disposal of this compound and its associated contaminated materials. All handling of this chemical and its waste should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization and Segregation :

    • All waste containing this compound must be classified as hazardous chemical waste.

    • This waste stream must be segregated from other chemical waste, particularly strong oxidizing agents, to prevent unforeseen reactions.[4]

  • Waste Collection :

    • Solid Waste : Collect unused this compound, as well as contaminated solid materials (e.g., weighing paper, gloves, pipette tips), in a designated, sealable container. This container should be made of a material compatible with organic solids.

    • Liquid Waste : If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.

  • Labeling :

    • The waste container must be clearly and securely labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label.

    • Include any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage :

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.

    • This storage area should be well-ventilated and away from incompatible materials.

  • Arrange for Pickup :

    • Follow your institution's established procedures for the collection of hazardous waste. This typically involves contacting the EHS office or a licensed hazardous waste disposal company.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.

  • Initial Rinse (to be collected as hazardous waste) :

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate, and often subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.[4] Transfer this rinsate to your designated liquid hazardous waste container for this chemical.

  • Subsequent Rinses :

    • Consult your institution's guidelines to determine if the second and third rinses also need to be collected as hazardous waste.

  • Final Disposal of the Container :

    • After thoroughly rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.

    • The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container's material.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Waste Waste Material (Solid or Liquid) CollectSolid Collect in Labeled Hazardous Waste Container (Solid) Waste->CollectSolid Solid Waste CollectLiquid Collect in Labeled Hazardous Waste Container (Liquid) Waste->CollectLiquid Liquid Waste Container Empty Container TripleRinse Triple Rinse with Appropriate Solvent Container->TripleRinse Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store Pickup Arrange for EHS Pickup Store->Pickup CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DryContainer Air Dry Container TripleRinse->DryContainer CollectRinsate->Store DefaceLabel Deface Original Label DryContainer->DefaceLabel DisposeContainer Dispose as Regular Lab Waste/Recycle DefaceLabel->DisposeContainer

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a collective and individual responsibility within the scientific community. For this compound, the procedural imperative is to treat it as hazardous waste from generation to disposal. By following this detailed, step-by-step guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of laboratory safety and regulatory compliance.

References

Comprehensive Safety and Handling Guide for (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid (CAS No. 284660-86-2). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound, like many boronic acid derivatives, should be handled as a substance that can cause irritation. Based on data from analogous compounds, the primary hazards are:

  • Skin Irritation: May cause redness and discomfort upon contact.[3][4][5]

  • Serious Eye Irritation: Can cause significant eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[3][4][5]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure. The following table outlines the required equipment, grounded in established safety standards.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[6]Protects eyes from dust particles and accidental splashes of the chemical or its solutions.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[1][7]Prevents direct skin contact. Gloves should be changed immediately if contaminated.[7]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[7] An impervious apron is recommended when transferring significant quantities.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[6][7]Minimizes the risk of respiratory tract irritation.[3][4][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Work Area: The designated work area should be clean, free of clutter, and clearly marked.

Handling Procedure
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Transferring the Solid:

    • Keep the container of this compound tightly closed when not in use.[4][7]

    • Avoid generating dust when transferring the solid.[6][7] Use appropriate tools, such as a spatula, for transfers.

    • If weighing, do so within the fume hood or a ventilated balance enclosure.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10][11] If irritation persists, seek medical attention.[4][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[3][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[6][10] Seek immediate medical attention.

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Operation Verify Fume Hood Operation Check Eyewash/Shower Check Eyewash/Shower Verify Fume Hood Operation->Check Eyewash/Shower Prepare Work Area Prepare Work Area Check Eyewash/Shower->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Sequential workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection
  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled, sealed hazardous waste container.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated hazardous waste container.

Container Rinsing
  • Empty containers that held this compound must be decontaminated before disposal.

  • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[2]

  • After a thorough rinse, the clean and dry container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, after defacing the original label.

Neutralization and Drain Disposal
  • Do not dispose of this compound down the drain without explicit permission from your institution's Environmental Health & Safety (EHS) department.

  • While some weak acids can be neutralized and flushed with large volumes of water, this should only be done for very small amounts and with prior approval from local authorities.[12][13]

  • Never mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions.[12]

Disposal Decision Tree

Waste Generated Waste Generated Is it solid or liquid waste? Is it solid or liquid waste? Waste Generated->Is it solid or liquid waste? Is it an empty container? Is it an empty container? Is it solid or liquid waste?->Is it an empty container? No Collect in Hazardous Waste Container Collect in Hazardous Waste Container Is it solid or liquid waste?->Collect in Hazardous Waste Container Yes Rinse with Solvent Rinse with Solvent Is it an empty container?->Rinse with Solvent Yes Collect Rinseate as Hazardous Waste Collect Rinseate as Hazardous Waste Rinse with Solvent->Collect Rinseate as Hazardous Waste Dispose of Clean Container Dispose of Clean Container Collect Rinseate as Hazardous Waste->Dispose of Clean Container

Caption: Decision-making workflow for the proper disposal of this compound waste.

Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid
Reactant of Route 2
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.